molecular formula C25H31NO8 B607502 Fmoc-NH-PEG4-CH2COOH

Fmoc-NH-PEG4-CH2COOH

Katalognummer: B607502
Molekulargewicht: 473.5 g/mol
InChI-Schlüssel: XPNLDOFYRFOXLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-NH-PEG4-CH2COOH is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Eigenschaften

IUPAC Name

2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO8/c27-24(28)18-33-16-15-32-14-13-31-12-11-30-10-9-26-25(29)34-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNLDOFYRFOXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of Fmoc-NH-PEG4-CH2COOH?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of Fmoc-NH-PEG4-CH2COOH

This compound is a heterobifunctional linker molecule widely utilized by researchers, scientists, and drug development professionals. Its structure is meticulously designed to connect molecules of interest, enhancing their properties for a range of applications, from targeted drug delivery to advanced diagnostic tools. This guide provides a comprehensive overview of its chemical properties, experimental applications, and the core principles that make it an invaluable tool in modern bioconjugation chemistry.

The molecule's power lies in its modular architecture, which consists of three distinct components: a base-labile Fmoc-protected amine, a hydrophilic PEG4 spacer, and a reactive terminal carboxylic acid. This unique combination provides chemical orthogonality, allowing for precise, stepwise reactions.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics define its behavior in chemical reactions and biological systems.

PropertyValue
CAS Number 437655-95-3
Molecular Formula C25H31NO8[2][3]
Molecular Weight 473.5 g/mol [2][3]
Appearance Viscous Liquid or Solid
Purity Typically ≥95% - 98%[3][4]
Solubility Soluble in common organic solvents like DMF, DMSO, and DCM[1][5]
Storage Conditions Store at -20°C or -5°C, keep dry and protected from light[1][3][6]
pKa (Predicted) 4.28 ± 0.10
Topological Polar Surface Area 112.55 Ų
LogP (Predicted) 3.45710

A closely related variant, Fmoc-NH-PEG4-CH2CH2COOH (CAS: 557756-85-1), features a propionic acid terminus instead of an acetic acid one. It shares very similar properties and applications, with a molecular formula of C26H33NO8 and a molecular weight of approximately 487.5 g/mol .[1][6][7][8][9][10]

Molecular Structure and Functional Components

The versatility of this compound stems from its three key functional domains, each with a specific role.

cluster_0 This compound Structure Fmoc Fmoc Group (9-fluorenylmethyloxycarbonyl) Amine Protected Amine Fmoc->Amine Protects PEG4 PEG4 Spacer (Tetraethylene Glycol) Amine->PEG4 Attached to COOH Carboxylic Acid (-COOH) PEG4->COOH Links to

Caption: Functional domains of the this compound linker.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group : This is a crucial protecting group for the amine. The Fmoc group is famously base-labile, meaning it is stable under acidic and neutral conditions but can be cleanly and rapidly removed by treatment with a mild base, such as 20% piperidine (B6355638) in DMF.[1] This property is the cornerstone of its utility in solid-phase peptide synthesis (SPPS) and other controlled, sequential reactions.[1]

  • PEG4 (Tetraethylene Glycol) Spacer : This central linker is a discrete, monodisperse polyethylene (B3416737) glycol chain. The PEG spacer imparts several highly desirable properties, most notably hydrophilicity.[1][3][4] It significantly increases the aqueous solubility of the molecule it's attached to, which is crucial for preventing the aggregation of peptides or drug conjugates in biological media.[1] Its flexibility and biocompatibility also help to minimize immunogenicity.[1]

  • COOH (Carboxylic Acid) Group : The terminal carboxylic acid serves as a reactive handle. It can be activated to react with primary amine groups on other molecules (like proteins, antibodies, or peptides) to form a stable amide bond.[3][4][5] This reaction provides a robust and permanent linkage.

Experimental Protocols and Key Applications

This compound is a key reagent in several advanced biochemical applications due to its heterobifunctional nature.

Bioconjugation and Antibody-Drug Conjugate (ADC) Synthesis

This linker is frequently used to construct ADCs, where a potent cytotoxic drug is attached to a tumor-targeting antibody.[5][7][10] The process allows for the precise delivery of the drug, increasing efficacy and reducing side effects.[11]

Experimental Protocol: Two-Step Conjugation for ADC Synthesis

This protocol outlines the general steps for conjugating a drug (Molecule B) to an antibody (Molecule A) using the linker.

Step 1: Activation of Carboxylic Acid and Coupling to Antibody (Molecule A)

  • Activation : Dissolve this compound in an anhydrous organic solvent (e.g., DMF). Add 1.2 equivalents of a carbodiimide (B86325) activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of an auxiliary activator such as NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • Reaction : Allow the activation reaction to proceed for 15-30 minutes at room temperature to form a reactive NHS ester.

  • Conjugation : Add the activated linker solution to a solution of the antibody (Molecule A) in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of linker to antibody should be optimized but often starts at a 10-20 fold molar excess.

  • Incubation : Let the reaction proceed for 1-2 hours at room temperature with gentle mixing.

  • Purification : Remove excess, unreacted linker using a desalting column or size-exclusion chromatography.

Step 2: Fmoc Deprotection and Coupling of Drug (Molecule B)

  • Deprotection : Treat the purified Antibody-Linker conjugate with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group, exposing a primary amine.

  • Purification : Purify the antibody-linker conjugate again to remove piperidine and the Fmoc byproduct.

  • Drug Conjugation : React the newly exposed amine on the linker with an activated form of the drug (Molecule B), which typically contains an NHS ester or other amine-reactive group.

  • Final Purification : Purify the final ADC to remove any unconjugated drug and byproducts.

cluster_workflow Bioconjugation Workflow MolA Molecule A (e.g., Antibody) Step1 Step 1: Couple Linker to Molecule A MolA->Step1 Linker Fmoc-NH-PEG4-COOH Linker->Step1 Activator EDC/NHS Activator->Step1 Intermediate1 Molecule A-Linker-Fmoc Step1->Intermediate1 Step2 Step 2: Deprotect Fmoc Group Intermediate1->Step2 Base Base (Piperidine) Base->Step2 Intermediate2 Molecule A-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Couple Molecule B Intermediate2->Step3 MolB Activated Molecule B (e.g., Drug) MolB->Step3 Final Final Conjugate (Molecule A-Linker-Molecule B) Step3->Final

Caption: Two-step workflow for bioconjugation using the linker.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this linker can be used to introduce a hydrophilic PEG spacer into a peptide sequence to improve its solubility or to functionalize the N-terminus.[1]

Experimental Protocol: N-terminal Modification

  • Resin Preparation : Start with a standard solid-phase peptide synthesis resin with the desired peptide sequence already assembled.

  • Final Deprotection : Perform the final N-terminal Fmoc deprotection of the peptide on the resin using 20% piperidine in DMF.

  • Linker Coupling : Couple the carboxylic acid end of this compound to the free N-terminal amine of the peptide chain using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Fmoc Removal : After coupling, the Fmoc group on the newly added PEG linker can be removed to expose a primary amine.

  • Further Functionalization : This new amine can be used for subsequent labeling with a fluorophore, biotin, or another molecule of interest.[1]

  • Cleavage and Deprotection : Cleave the completed, modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based).

Surface Modification of Materials

This compound is also used to functionalize surfaces like gold nanoparticles, quantum dots, and microarrays.[1] The PEG chain forms a hydrophilic layer that resists non-specific protein adsorption, a critical feature for developing reliable biosensors and diagnostic devices.[1]

Experimental Protocol: Surface Functionalization

  • Surface Preparation : Ensure the surface to be modified has available primary amine groups. If not, the surface must first be amine-functionalized.

  • Linker Activation : Activate the carboxylic acid of this compound using EDC/NHS as described in the bioconjugation protocol.

  • Coupling : Immerse the amine-functionalized surface in the activated linker solution to allow covalent attachment via amide bond formation.

  • Washing : Thoroughly wash the surface to remove any non-covalently bound linker.

  • Fmoc Deprotection : Treat the surface with 20% piperidine in DMF to expose the terminal amine on the PEG linker. This amine is now available for the covalent immobilization of capture probes like antibodies or DNA oligonucleotides.[1]

cluster_adc ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Cleavage & Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Action

Caption: Role of a linker in the mechanism of an Antibody-Drug Conjugate.

References

An In-Depth Technical Guide to the Structure and Synthesis of Fmoc-N-amido-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-N-amido-PEG4-acid is a pivotal heterobifunctional linker molecule extensively utilized in bioconjugation, peptide synthesis, and the development of advanced drug delivery systems such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of its structure, physicochemical properties, and a detailed examination of its chemical synthesis. The document includes tabulated quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow to serve as a practical resource for researchers in the field.

Introduction

Fmoc-N-amido-PEG4-acid, chemically known as 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid, is a valuable tool in modern pharmaceutical and biotechnological research.[1][2] Its structure features three key components: a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functionalities imparts desirable properties for its application as a molecular linker.

The Fmoc group provides a base-labile protecting group for the terminal amine, allowing for controlled, stepwise conjugation in complex syntheses.[1] The hydrophilic PEG4 spacer enhances the solubility of the molecule and the resulting conjugates in aqueous media, which is often crucial for biological applications.[2][3] The terminal carboxylic acid offers a reactive handle for covalent attachment to amine-containing molecules, such as proteins, peptides, or drug payloads, typically through the formation of a stable amide bond.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-N-amido-PEG4-acid is presented in Table 1. This data is essential for handling, storage, and application of the compound in experimental settings.

PropertyValueReference(s)
CAS Number 557756-85-1[2][4][5]
Molecular Formula C₂₆H₃₃NO₈[2][4][5]
Molecular Weight 487.54 g/mol [4][5]
Appearance Solid or viscous liquid[4]
Purity Typically ≥95%[2]
Solubility Soluble in DMSO, DCM, DMF[3]
Storage -20°C, keep in dry and avoid sunlight[2][4]

Synthesis of Fmoc-N-amido-PEG4-acid

The synthesis of Fmoc-N-amido-PEG4-acid involves a two-step process starting from the commercially available 15-amino-4,7,10,13-tetraoxapentadecanoic acid. The overall synthetic scheme is depicted below.

Synthetic Workflow

The synthesis commences with the protection of the primary amine of the starting material with the Fmoc group. This is a standard procedure in peptide chemistry and can be achieved using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base.

Synthesis_Workflow Starting_Material 15-amino-4,7,10,13- tetraoxapentadecanoic acid Fmoc_Protection Fmoc Protection Starting_Material->Fmoc_Protection Product Fmoc-N-amido-PEG4-acid Fmoc_Protection->Product Purification Purification Product->Purification Reagents Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃) Reagents->Fmoc_Protection

Caption: Synthetic workflow for Fmoc-N-amido-PEG4-acid.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Fmoc-N-amido-PEG4-acid.

Materials:

Procedure:

  • Dissolution of Starting Material: Dissolve 15-amino-4,7,10,13-tetraoxapentadecanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Fmoc Protection: To the stirred solution, add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

Characterization Data

The structure and purity of the synthesized Fmoc-N-amido-PEG4-acid should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Representative data is summarized in Table 2.

Analysis Expected Results
¹H NMR Peaks corresponding to the fluorenyl group (aromatic protons), the PEG chain (ethylene glycol protons), and the terminal acid.
¹³C NMR Resonances for the carbonyls of the Fmoc and carboxylic acid groups, aromatic carbons, and the carbons of the PEG spacer.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (487.54 g/mol ).

Applications in Drug Development

The bifunctional nature of Fmoc-N-amido-PEG4-acid makes it a versatile linker in various drug development applications.

PROTACs and ADCs

In the synthesis of PROTACs and ADCs, this linker can be used to conjugate a targeting moiety (e.g., an antibody or a small molecule ligand) to a therapeutic payload (e.g., a cytotoxic agent or an E3 ligase ligand). The workflow for such a conjugation is outlined below.

Conjugation_Workflow Fmoc_Linker Fmoc-N-amido-PEG4-acid Deprotection Fmoc Deprotection (e.g., Piperidine) Fmoc_Linker->Deprotection Free_Amine_Linker H₂N-PEG4-acid Deprotection->Free_Amine_Linker Payload_Coupling Payload Coupling (EDC, NHS) Free_Amine_Linker->Payload_Coupling Payload_Conjugate Payload-Linker Payload_Coupling->Payload_Conjugate Targeting_Moiety_Coupling Targeting Moiety Coupling (Amide Bond Formation) Payload_Conjugate->Targeting_Moiety_Coupling Final_Conjugate Targeting Moiety-Linker-Payload Targeting_Moiety_Coupling->Final_Conjugate

Caption: General workflow for bioconjugation using Fmoc-N-amido-PEG4-acid.

Conclusion

Fmoc-N-amido-PEG4-acid is a well-defined, versatile chemical tool with significant applications in peptide chemistry and drug development. Its synthesis is straightforward, and its unique structural features provide researchers with a reliable linker for constructing complex biomolecules. This guide provides the essential technical information required for the successful synthesis and application of this important compound.

References

An In-Depth Technical Guide to the Mechanism and Application of Fmoc-NH-PEG4-CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG4-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its molecular architecture, featuring a base-labile Fmoc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive carboxylic acid, offers a versatile platform for the precise and controlled assembly of bioconjugates.[3] This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, quantitative data to inform reaction optimization, and visual workflows to illustrate its application in advanced bioconjugation strategies.

Core Concepts: The Trifunctional Advantage

The efficacy of this compound as a linker stems from the distinct roles of its three key components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a well-established protecting group for primary amines.[3] Its principal advantage is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[4] This allows for the selective deprotection of the amine, enabling a sequential and controlled conjugation strategy without affecting other sensitive functional groups in the biomolecule.

  • PEG4 (Tetraethylene Glycol) Spacer: The PEG4 spacer is a short, hydrophilic chain composed of four repeating ethylene (B1197577) glycol units. This component imparts several beneficial properties to the linker and the final bioconjugate, including:

    • Enhanced Solubility: The hydrophilic nature of the PEG spacer significantly improves the aqueous solubility of the bioconjugate, which is particularly crucial when working with hydrophobic payloads.

    • Reduced Aggregation: By increasing the overall hydrophilicity, the PEG4 spacer helps to prevent the aggregation of the bioconjugate in biological media.

    • Improved Pharmacokinetics: The presence of the PEG spacer can prolong the circulation half-life of the bioconjugate by increasing its hydrodynamic radius, which can reduce renal clearance.

    • Reduced Immunogenicity: PEGylation is a known strategy to mask potential immunogenic epitopes on a biomolecule, thereby reducing the risk of an immune response.

    • Optimal Spacing: The defined length of the PEG4 spacer provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of proteins or antibodies by preventing steric hindrance.

  • Carboxylic Acid (-COOH) Group: This functional group serves as the primary attachment point for the first biomolecule. It can be readily activated to form a reactive intermediate that efficiently couples with primary amines, such as the lysine (B10760008) residues found on the surface of antibodies and other proteins, to form a stable amide bond.

Mechanism of Action in Bioconjugation

The use of this compound in bioconjugation typically follows a two-step process:

Step 1: Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid of the linker is first activated to make it susceptible to nucleophilic attack by a primary amine on the target biomolecule (Molecule A). The most common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds as follows:

  • EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.

  • NHS or Sulfo-NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This two-step activation is preferred as it improves the efficiency of the coupling reaction and allows for better control.

  • The NHS ester then reacts with a primary amine on Molecule A (e.g., an antibody) to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct.

Step 2: Fmoc Deprotection and Second Conjugation

Once the linker is covalently attached to Molecule A, the Fmoc protecting group is removed to expose a primary amine. This is typically achieved by treating the conjugate with a solution of 20% piperidine in DMF. The deprotection mechanism involves a β-elimination reaction, which is rapid and efficient.

The newly exposed amine on the PEG4 spacer is now available for a second conjugation reaction with another molecule (Molecule B) that has been functionalized with an amine-reactive group, such as an NHS ester. This allows for the creation of complex bioconjugates with a defined structure.

Quantitative Data for Reaction Optimization

The efficiency of bioconjugation reactions using this compound is dependent on several factors, including pH, reagent concentrations, and reaction times. The following tables provide a summary of key quantitative data to guide the optimization of these reactions.

Table 1: Optimal Conditions for EDC/NHS Coupling

ParameterRecommended ValueRationale
Activation pH 4.5 - 6.0EDC-mediated activation of carboxyl groups is most efficient in a slightly acidic environment.
Coupling pH 7.0 - 8.5The reaction of the NHS ester with a primary amine is favored at neutral to slightly basic pH.
EDC:NHS Molar Ratio 1:1 to 1:2An excess of NHS can be used to improve the yield and stability of the NHS ester intermediate.
Linker:Biomolecule Molar Ratio 5:1 to 20:1An excess of the linker is typically used to drive the reaction to completion. The optimal ratio should be determined empirically.
Activation Time 15 - 30 minutes at RTSufficient time for the formation of the NHS ester.
Coupling Time 1 - 4 hours at RT or overnight at 4°CReaction time can be adjusted based on the reactivity of the biomolecule.

Table 2: Stability of NHS Esters in Aqueous Solution

pHHalf-life
7.04 - 5 hours
8.01 hour
8.610 minutes

This data highlights the importance of performing the coupling reaction promptly after the activation step, especially at higher pH values.

Table 3: Conditions for Fmoc Deprotection

ReagentConcentrationSolventReaction TimeTypical Yield
Piperidine20% (v/v)DMF10 - 20 minutes at RT>95%
4-Methylpiperidine20% (v/v)DMF10 - 20 minutes at RTSimilar to piperidine
Piperazine10% (w/v)DMF/Ethanol (9:1)10 - 20 minutes at RTEffective, can reduce side reactions like aspartimide formation.

Experimental Protocols

The following are detailed protocols for the key steps in a typical bioconjugation workflow using this compound.

Protocol 1: Activation of this compound and Conjugation to an Antibody

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Size-Exclusion Chromatography (SEC) column for purification (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in Coupling Buffer. Ensure the buffer is free of primary amines.

  • Linker and Activation Reagent Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of the Linker:

    • In a microfuge tube, combine the this compound stock solution with the EDC and Sulfo-NHS stock solutions. A common starting molar ratio is 1:2:5 (Linker:EDC:Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to the Antibody:

    • Add the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a good starting point.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the antibody-linker conjugate from excess reagents and byproducts using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).

Protocol 2: Fmoc Deprotection of the Antibody-Linker Conjugate

Materials:

  • Purified antibody-linker conjugate

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Wash Solvent: DMF

  • Reaction vessel

Procedure:

  • Solvent Exchange (if necessary): If the antibody-linker conjugate is in an aqueous buffer, it may need to be exchanged into a solvent compatible with the deprotection solution. This can be a challenging step due to potential protein denaturation. Alternatively, a co-solvent system can be explored. For robust proteins, lyophilization and redissolution in a suitable organic solvent may be an option.

  • Deprotection Reaction:

    • Add the Deprotection Solution to the antibody-linker conjugate.

    • Incubate at room temperature for 10-20 minutes with gentle mixing.

  • Purification:

    • Remove the deprotection solution and byproducts (dibenzofulvene-piperidine adduct) by SEC or dialysis against the desired buffer for the next conjugation step.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows involving this compound.

G A This compound D Activated Linker (NHS Ester) A->D Activation B Molecule A (e.g., Antibody) E Conjugate 1 (Fmoc-Protected) C EDC / NHS D->E Coupling G Conjugate 2 (Amine-Deprotected) E->G Fmoc Deprotection F Piperidine I Final Bioconjugate G->I Second Coupling H Molecule B (e.g., Drug-NHS)

General Bioconjugation Workflow

ADC_Workflow cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Drug Conjugation Antibody Antibody (with Lysine residues) Conjugate1 Antibody-Linker (Fmoc-Protected) Linker Fmoc-NH-PEG4-COOH ActivatedLinker Activated Linker Linker->ActivatedLinker Activation Activation EDC / NHS ActivatedLinker->Conjugate1 Coupling Conjugate2 Antibody-Linker (Amine-Deprotected) Conjugate1->Conjugate2 Deprotection Deprotection Piperidine ADC Antibody-Drug Conjugate (ADC) Conjugate2->ADC Coupling Drug Drug-NHS Ester

Antibody-Drug Conjugate (ADC) Synthesis

PROTAC_Workflow cluster_step1 Step 1: Linker Attachment to E3 Ligase Ligand cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Target Protein Ligand Conjugation E3_Ligand E3 Ligase Ligand (with Amine) Intermediate1 E3 Ligand-Linker (Fmoc-Protected) Linker Fmoc-NH-PEG4-COOH ActivatedLinker Activated Linker Linker->ActivatedLinker Activation Activation EDC / NHS ActivatedLinker->Intermediate1 Coupling Intermediate2 E3 Ligand-Linker (Amine-Deprotected) Intermediate1->Intermediate2 Deprotection Deprotection Piperidine PROTAC PROTAC Intermediate2->PROTAC Coupling Target_Ligand Target Protein Ligand (with NHS Ester)

PROTAC Synthesis Workflow

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its well-defined structure, combining a selectively cleavable protecting group, a biocompatible spacer, and a reactive handle for conjugation, provides researchers with a robust method for constructing complex and functional biomolecules. By understanding the underlying mechanism of action and optimizing reaction conditions based on the quantitative data provided, scientists can effectively leverage this linker to advance the development of novel therapeutics and diagnostics.

References

The Strategic Application of PEG4 Linkers in Modern Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced therapeutics, the role of linker technology is paramount in dictating the efficacy, safety, and pharmacokinetic profile of complex biologics. Among the diverse array of chemical linkers, the discrete polyethylene (B3416737) glycol (PEG) linker, particularly the four-unit PEG4, has emerged as a cornerstone in the design of sophisticated drug conjugates. This technical guide provides a comprehensive literature review of the applications of PEG4 linkers in drug development, with a primary focus on their utility in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We delve into the core physicochemical benefits conferred by PEG4 linkers, present quantitative data on their impact on conjugate properties, and provide detailed experimental protocols for their implementation. Furthermore, this guide offers visual representations of key biological pathways and experimental workflows through Graphviz diagrams, serving as a practical resource for researchers in the field.

Introduction: The Pivotal Role of Linkers in Bioconjugation

The precise and stable linkage of disparate molecular entities is a fundamental requirement in the development of targeted therapies.[1] The linker component of a bioconjugate is far more than an inert spacer; it critically influences solubility, stability, pharmacokinetics, and the ultimate biological activity of the entire construct.[2] Polyethylene glycol (PEG) linkers, composed of repeating ethylene (B1197577) glycol units, have gained widespread adoption due to their hydrophilicity, biocompatibility, and ability to modulate the properties of the conjugated molecules.[1][2][3] Discrete PEG linkers, with a defined number of PEG units, offer the advantage of homogeneity, ensuring a consistent and well-characterized final product. This guide will specifically focus on the applications and technical considerations of the PEG4 linker, a short and flexible spacer that provides a unique balance of properties for a variety of bioconjugation strategies.

Core Functions and Advantages of PEG4 Linkers

The incorporation of a PEG4 spacer into bioconjugates offers several key advantages that address common challenges in drug development:

  • Enhanced Hydrophilicity and Solubility: A primary function of the PEG4 linker is to increase the water solubility of the conjugate. Many potent cytotoxic payloads used in ADCs and small molecule inhibitors used in PROTACs are hydrophobic. The hydrophilic nature of the PEG4 chain helps to mitigate aggregation and improve the overall solubility of the conjugate in aqueous environments.

  • Reduced Aggregation and Improved Stability: By increasing hydrophilicity and providing steric hindrance, PEG4 linkers can significantly reduce the propensity for intermolecular aggregation, a common issue with hydrophobic drug-loaded conjugates. This leads to improved stability and manufacturability of the final product.

  • Improved Pharmacokinetics (PK): The enhanced stability and hydrophilicity conferred by PEG4 linkers can lead to an improved pharmacokinetic profile. Reduced aggregation can decrease the rate of clearance by the reticuloendothelial system, leading to a longer plasma half-life and increased exposure at the target site.

  • Optimal Spacing and Flexibility: The defined length of the PEG4 linker provides crucial spatial separation between the conjugated molecules. This can be critical for maintaining the biological activity of an antibody by preventing the payload from sterically hindering its binding to its target antigen. In PROTACs, the linker length is a critical determinant of the ability to form a productive ternary complex between the target protein and the E3 ligase.

Applications of PEG4 Linkers

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. The linker in an ADC is a critical component that ensures the stable attachment of the payload to the antibody in circulation and its efficient release at the tumor site.

PEG4 linkers are frequently incorporated into ADC design to improve their therapeutic index. The inclusion of a PEG4 spacer can:

  • Mitigate the hydrophobicity of the payload: This allows for the use of more potent, hydrophobic drugs without compromising the stability of the ADC.

  • Enable higher drug-to-antibody ratios (DARs): By reducing aggregation, PEG4 linkers can facilitate the attachment of a higher number of drug molecules per antibody, potentially leading to increased efficacy.

  • Improve the pharmacokinetic profile: This leads to longer circulation times and increased tumor accumulation.

ADC_Internalization cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG4 Linker) Receptor Target Antigen on Tumor Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction of Cell Death

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). PEG4 linkers are often used in PROTAC design to:

  • Provide optimal length and flexibility: The PEG4 linker can facilitate the productive interaction between the target protein and the E3 ligase.

  • Enhance solubility and cell permeability: The hydrophilic nature of the PEG4 linker can improve the overall physicochemical properties of the PROTAC, leading to better cell permeability and oral absorption.

PROTAC_Mechanism cluster_cellular_machinery Cellular Machinery cluster_degradation_pathway Degradation Pathway PROTAC PROTAC (with PEG4 Linker) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Target_Protein Target Protein PROTAC->Target_Protein Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Recognition by Degradation Degradation of Target Protein Proteasome->Degradation Mediates

Quantitative Data on the Impact of PEG4 Linkers

While much of the specific quantitative data for PEG4 linkers in commercial drug candidates is proprietary, the general trends of PEGylation on bioconjugate properties are well-documented in the scientific literature. The following tables summarize the typical effects observed with the incorporation of PEG linkers of varying lengths, providing a comparative context for the utility of short-chain PEGs like PEG4.

Table 1: Impact of PEG Linker Length on ADC Properties

PropertyNo PEGShort PEG (e.g., PEG4)Long PEG (e.g., PEG24)Quantitative Insights (General)
Aggregation High propensity, especially with hydrophobic payloadsSignificantly DecreasedMarkedly DecreasedStudies have shown that PEGylation can reduce aggregation by several-fold, as measured by size-exclusion chromatography (SEC).
In Vitro Potency HighGenerally MaintainedMay be slightly reducedThe impact on potency is payload and target-dependent. Longer PEGs can sometimes create steric hindrance, slightly reducing binding affinity.
Plasma Half-life ShorterModerately IncreasedSignificantly IncreasedLonger PEG chains lead to a larger hydrodynamic radius, reducing renal clearance and prolonging circulation time. A moderate increase with PEG4 provides a balance.
Tumor Penetration GoodGoodMay be impededVery long PEG chains can increase the overall size of the ADC, potentially hindering its ability to penetrate dense tumor tissue.

Table 2: Impact of PEG Linker Length on PROTAC Properties

PropertyAlkyl Linker (Hydrophobic)Short PEG (e.g., PEG4)Long PEG (e.g., PEG18)Quantitative Insights (General)
Aqueous Solubility LowSignificantly IncreasedMarkedly IncreasedPEG linkers dramatically improve the water solubility of PROTACs, which is often a major challenge with purely alkyl-based linkers.
Cell Permeability Variable, often poorGenerally ImprovedCan be optimal or reducedThere is an optimal range of hydrophilicity for cell permeability. PEG4 often strikes a good balance, while very long PEGs can sometimes reduce permeability.
Degradation Efficacy (DC50) VariableOften OptimalCan be less effectiveThe linker length is critical for ternary complex formation. An optimal length, often in the range of a PEG4 linker, is required for efficient degradation. Linkers that are too long or too short can be detrimental.
Metabolic Stability Generally HighModeratePotentially lowerPEG linkers can be susceptible to in vivo metabolism, although this is highly dependent on the specific structure and context.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments involving the use of PEG4 linkers in bioconjugation.

Conjugation of an Amine-Reactive PEG4 Linker to an Antibody (NHS-Ester Chemistry)

This protocol describes the conjugation of an NHS-ester functionalized PEG4 linker to the primary amines (e.g., lysine (B10760008) residues) of an antibody.

NH_Ester_Workflow start Start antibody_prep Antibody Preparation (Buffer Exchange to PBS, pH 7.4) start->antibody_prep linker_prep NHS-PEG4-Linker Stock Solution Preparation (in anhydrous DMSO) start->linker_prep conjugation Conjugation Reaction (Antibody + Linker) 2-4 hours at RT or O/N at 4°C antibody_prep->conjugation linker_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (UV-Vis, HIC, LC-MS) purification->characterization end End characterization->end

Materials:

  • Antibody of interest

  • NHS-PEG4-Payload

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into PBS, pH 7.4, to remove any amine-containing buffers (e.g., Tris).

    • Adjust the antibody concentration to 2-10 mg/mL.

  • NHS-PEG4-Linker Stock Solution Preparation:

    • Allow the vial of NHS-PEG4-Payload to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the NHS-PEG4-Payload in anhydrous DMSO to a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the NHS-PEG4-Payload stock solution to the antibody solution. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting ADC from unreacted linker-payload and aggregates using an SEC column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the protein concentration and drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry.

    • Assess the distribution of drug-loaded species and the presence of aggregates using HIC.

    • Confirm the identity and integrity of the ADC using LC-MS.

Conjugation of a Thiol-Reactive PEG4 Linker to a Reduced Antibody (Maleimide Chemistry)

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG4 linker to the sulfhydryl groups of a partially reduced antibody.

Maleimide_Workflow start Start antibody_reduction Antibody Reduction (with TCEP) 2-4 hours at 37°C start->antibody_reduction conjugation Conjugation Reaction (Reduced Antibody + Linker) 1-2 hours at RT antibody_reduction->conjugation linker_prep Maleimide-PEG4-Linker Stock Solution Preparation (in DMSO) linker_prep->conjugation quenching Quenching (with N-acetylcysteine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (UV-Vis, HIC, LC-MS) purification->characterization end End characterization->end

Materials:

  • Antibody of interest

  • Maleimide-PEG4-Payload

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • N-acetylcysteine

  • Size-Exclusion Chromatography (SEC) column

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Antibody Reduction:

    • To the antibody solution in PBS with EDTA, add a 2.5-fold molar excess of TCEP.

    • Incubate for 2-4 hours at 37°C to partially reduce the interchain disulfide bonds.

  • Maleimide-PEG4-Linker Stock Solution Preparation:

    • Dissolve the Maleimide-PEG4-Payload in DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the Maleimide-PEG4-Payload stock solution to the reduced antibody.

    • Gently mix and incubate for 1-2 hours at room temperature in the dark.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups. Incubate for 15-20 minutes.

  • Purification:

    • Purify the ADC using an SEC column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Perform characterization as described in the NHS-ester chemistry protocol.

Conclusion

The PEG4 linker represents a versatile and powerful tool in the arsenal (B13267) of the modern drug developer. Its ability to enhance hydrophilicity, reduce aggregation, and improve the pharmacokinetic properties of bioconjugates has led to its widespread adoption in the design of ADCs and PROTACs. By providing a discrete, flexible, and hydrophilic spacer, the PEG4 linker addresses fundamental challenges in the development of complex therapeutics, ultimately contributing to the creation of more effective and safer medicines. The detailed protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers and scientists working to harness the potential of PEG4 linkers in their own drug discovery and development efforts.

References

Technical Guide: Fmoc-NH-PEG4-CH2COOH and its Applications in Bioconjugation and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Fmoc-NH-PEG4-CH2COOH, a heterobifunctional linker widely used by researchers, scientists, and drug development professionals. The document details its chemical properties, including CAS number and molecular weight, and presents experimental protocols for its application in bioconjugation and peptide synthesis.

Core Compound Identification

The nomenclature "this compound" can refer to two distinct chemical structures with subtle differences in their carboxylic acid terminus. Precision in identifying the correct linker is critical for experimental success. Below is a summary of the key quantitative data for both commonly referenced molecules.

FeatureFmoc-14-amino-3,6,9,12-tetraoxatetradecanoic acidFmoc-15-amino-4,7,10,13-tetraoxapentadecacanoic acid
Common Name Fmoc-NH-PEG4-CH2COOH Fmoc-NH-PEG4-CH2CH2COOH (Fmoc-N-amido-PEG4-acid)
CAS Number 437655-95-3[1][2][3][4]557756-85-1[5][6][7][8][9][10][11]
Molecular Formula C25H31NO8[1][2][3]C26H33NO8[5][9][10]
Molecular Weight ~473.5 g/mol [1][2][3]~487.5 g/mol [5][6][8][9]

This guide will focus on the general experimental workflows applicable to both structures, as their reactive functionalities—an Fmoc-protected amine and a terminal carboxylic acid—undergo similar chemical transformations.

Core Functional Groups and Reactivity

This compound is a versatile tool in molecular assembly due to its two key functional groups, which can be addressed orthogonally.

  • Fmoc-Protected Amine : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. It is stable under acidic and neutral conditions but can be efficiently removed using a mild organic base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to reveal a primary amine.[1][3] This free amine can then be coupled to various molecules, such as activated carboxylic acids or NHS esters.

  • Terminal Carboxylic Acid : The carboxyl group (-COOH) can be activated to form a stable amide bond with a primary amine. This reaction is commonly facilitated by carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to increase efficiency and create a more stable amine-reactive intermediate.[6][12][13] Coupling reagents like HATU are also frequently used, particularly in solid-phase peptide synthesis.[12]

The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugate in aqueous buffers.[11][12]

Experimental Protocols

The following protocols provide detailed methodologies for the two primary reactions involving Fmoc-NH-PEG-acid linkers. These are generalized procedures and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Fmoc Group Deprotection

This procedure exposes the primary amine for subsequent conjugation.

Materials:

  • Fmoc-NH-PEG-acid linker (or a substrate modified with it)

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF.

  • Washing Solvents: High-purity DMF, Dichloromethane (DCM).

  • Nitrogen gas source for bubbling/mixing.

Methodology:

  • If the Fmoc-containing substrate is bound to a solid support (e.g., resin for peptide synthesis), swell the resin in DMF for at least 30 minutes. For solution-phase reactions, ensure the compound is fully dissolved in DMF.

  • Add the deprotection solution to the reaction vessel. A typical volume is 5-10 mL per gram of resin.

  • Allow the reaction to proceed for 5-20 minutes at room temperature. Mixing can be achieved by gentle agitation or bubbling with nitrogen.[14] The reaction progress can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct.

  • Following deprotection, thoroughly wash the substrate to remove piperidine and the byproducts. A typical wash sequence is:

    • DMF (3-5 times)

    • DCM (2-3 times)

    • DMF (2-3 times)

  • The substrate, now bearing a free primary amine, is ready for the next coupling step.

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

This procedure conjugates the linker's carboxylic acid to an amine-containing molecule (e.g., protein, peptide, or drug).

Materials:

  • PEG-acid linker (with the amine end either Fmoc-protected or already conjugated)

  • Amine-containing molecule (R-NH2)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[15]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.[6]

  • Coupling Reagents: EDC and N-hydroxysuccinimide (NHS) or sulfo-NHS.

  • Quenching Solution: 1 M Tris-HCl pH 8.0 or 1 M hydroxylamine.[6]

  • Solvents: Anhydrous DMF or DMSO for dissolving reagents.

Methodology (Aqueous Two-Step Procedure):

  • Dissolve the PEG-acid linker in Activation Buffer.

  • Add a 5- to 10-fold molar excess of EDC and NHS (or sulfo-NHS) to the linker solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature.[6] This step forms a more stable, amine-reactive NHS ester.

  • Optional but Recommended: Remove excess EDC and activation byproducts via dialysis or using a desalting column equilibrated with Coupling Buffer.

  • Dissolve the amine-containing molecule in Coupling Buffer.

  • Add the activated PEG-linker solution to the amine-containing molecule solution. The reaction is most efficient at a pH between 7.2 and 8.0.[6]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[15] This will hydrolyze any unreacted NHS esters.

  • Purify the final conjugate using appropriate methods such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove unreacted molecules and byproducts.

Signaling Pathways and Experimental Workflows

This compound does not directly participate in signaling pathways but is a critical component in constructing molecules that do, such as PROTACs (PROteolysis TArgeting Chimeras) and ADCs (Antibody-Drug Conjugates).[5][9]

Logical Workflow: Synthesis of a Bioconjugate

The following diagram illustrates a typical workflow for conjugating a molecule of interest (Molecule A) to a second molecule (Molecule B, containing an amine) using the this compound linker.

G start Start: Fmoc-NH-PEG4-COOH Linker step1 Step 1: Carboxyl Activation (EDC/NHS) start->step1 molA Molecule A (e.g., Drug, Fluorophore) molB Molecule B with Amine (e.g., Protein, Peptide) step4 Step 4: Final Amide Coupling with Molecule B molB->step4 intermediate1 Activated Linker: NHS-Ester-PEG4-NH-Fmoc step1->intermediate1 step3 Step 3: Fmoc Deprotection (20% Piperidine/DMF) intermediate1->step3 step2 Step 2: Amide Coupling with Molecule A (if it has an amine) intermediate2 Intermediate: MoleculeA-NH-CO-PEG4-NH-Fmoc intermediate3 Deprotected Intermediate: (Activated Ester)-PEG4-NH2 step3->intermediate3 intermediate3->step4 final Final Conjugate: (Molecule A)-PEG4-(Molecule B) step4->final

Sequential Bioconjugation Workflow

This diagram outlines the sequential activation and deprotection steps necessary to link two distinct molecules using the heterobifunctional PEG linker. The process begins with the activation of the carboxylic acid, followed by Fmoc deprotection to reveal the amine, enabling a controlled, stepwise conjugation.

References

The Role of the Fmoc Protecting Group in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solid-Phase Peptide Synthesis (SPPS) and the Need for Protecting Groups

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and pharmaceutical development, enabling the efficient construction of peptide chains.[1][] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble polymer resin.[1] This solid support simplifies the entire process by allowing excess reagents and byproducts to be removed through simple filtration and washing, thereby eliminating the need for complex purification of intermediates.[1]

The fundamental challenge in peptide synthesis is controlling the reactivity of the bifunctional amino acids. Each amino acid possesses at least one amino group (-NH₂) and one carboxyl group (-COOH). To ensure the formation of a specific peptide sequence, the Nα-amino group of the incoming amino acid must be temporarily blocked or "protected" to prevent self-polymerization and other unwanted side reactions.[3] This is where protecting groups become indispensable. The ideal protecting group must be stable during the coupling reaction but easily and selectively removable under conditions that do not damage the growing peptide chain.[4]

The Fmoc Group: A Paradigm of Orthogonal Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become the dominant choice for Nα-protection in SPPS.[1][][5] Its popularity stems from its unique chemical properties that align perfectly with the principles of orthogonal synthesis strategy.[][7]

  • Orthogonality : In Fmoc-based SPPS, the Nα-Fmoc group is labile to mild basic conditions (e.g., piperidine), while the side-chain protecting groups and the resin linker are labile to strong acidic conditions (e.g., trifluoroacetic acid, TFA).[8][9][10] This orthogonality is crucial because it allows for the selective removal of the temporary Nα-Fmoc group at each cycle without disturbing the permanent side-chain protection or cleaving the peptide from its solid support.[8] This is a significant advantage over the older tert-butoxycarbonyl (Boc) strategy, where repeated acid treatments were required for Nα-deprotection, potentially compromising side-chain protection.[3][4]

  • Mild Conditions : The removal of the Fmoc group is achieved with a mild base, most commonly a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[4][5] The final cleavage of the peptide from the resin and removal of side-chain protecting groups is done with TFA.[4][11] This use of mild base for deprotection and strong acid only at the final step makes the Fmoc strategy compatible with sensitive amino acid residues and complex post-translational modifications (PTMs) like glycosylation and phosphorylation, which might not be stable under the harsh acidic conditions of the Boc method.[3][][12]

The Chemistry of Fmoc Protection and Deprotection

Protection of Amino Acids

The Fmoc group is typically introduced by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[5] This reaction forms a stable carbamate (B1207046) linkage with the Nα-amino group.

The Deprotection Mechanism

The removal of the Fmoc group is a critical and repeated step in the SPPS cycle. It proceeds via a base-catalyzed β-elimination mechanism.[1][13]

  • Proton Abstraction : A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring.[8][13][14]

  • β-Elimination : This abstraction leads to the elimination of the fluorenyl group, forming an unstable carbamic acid intermediate and a reactive electrophile called dibenzofulvene (DBF).[8][13]

  • DBF Scavenging : The carbamic acid intermediate spontaneously decarboxylates to release the free amine of the peptide. The piperidine used for deprotection also acts as a scavenger, reacting with the dibenzofulvene to form a stable adduct.[8][13][14] This scavenging step is vital to prevent the DBF from reacting with the newly deprotected amine, which would terminate the peptide chain.[8][14]

The strong UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time, quantitative monitoring of the deprotection step, a feature that facilitates the automation of SPPS.[5][][12]

Visualization of Key Processes

The Fmoc-SPPS Workflow

The synthesis of a peptide using Fmoc chemistry is a cyclical process involving four main stages: deprotection, washing, coupling, and another washing step. This cycle is repeated for each amino acid in the sequence.

Fmoc_SPPS_Cycle cluster_Resin Solid Support (Resin) Resin_Start Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection Start Cycle Wash1 2. Washing (DMF) Deprotection->Wash1 H₂N-AA-Resin Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Fmoc-AA(n+1)-AA-Resin Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection

Caption: A typical cycle in Fmoc solid-phase peptide synthesis.

Fmoc Deprotection Chemical Mechanism

The mechanism illustrates the base-catalyzed removal of the Fmoc group, liberating the N-terminal amine for the next coupling step.

Fmoc_Deprotection_Mechanism FmocPeptide Fmoc-NH-Peptide ProtonAbstraction Proton Abstraction FmocPeptide->ProtonAbstraction Piperidine Piperidine (Base) Piperidine->ProtonAbstraction DBFAdduct DBF-Piperidine Adduct (UV Active) Piperidine->DBFAdduct Scavenges BetaElimination β-Elimination ProtonAbstraction->BetaElimination Fluorenyl Anion DBF Dibenzofulvene (DBF) BetaElimination->DBF FreeAmine H₂N-Peptide (Free Amine) BetaElimination->FreeAmine via Carbamic Acid DBF->DBFAdduct

References

The Versatile Bifunctional Nature of Fmoc-NH-PEG4-CH2COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-NH-PEG4-CH2COOH is a heterobifunctional linker molecule that has become an indispensable tool in the fields of bioconjugation, drug delivery, and peptide synthesis. Its unique chemical architecture, featuring a base-labile Fmoc-protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid, allows for the precise and sequential conjugation of a wide variety of molecules. This guide provides an in-depth exploration of the core attributes of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Properties and Data Presentation

The utility of this compound stems from its well-defined chemical and physical properties. The following tables summarize key quantitative data for this versatile linker.

Identifier Value Source
CAS Number 437655-95-3[1][2][3]
Molecular Formula C25H31NO8[1][2]
Molecular Weight 473.5 g/mol
Purity Typically ≥95% - 98%
Physical and Chemical Properties Value Source
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMF, DMSO, and other common organic solvents
Storage Conditions -20°C, under an inert atmosphere

The Bifunctional Architecture: A Triad of Functionality

The power of this compound lies in its three distinct functional components, each playing a crucial role in its application.

cluster_molecule This compound Structure Fmoc Fmoc Group (9-Fluorenylmethyloxycarbonyl) Amine Protected Amine Fmoc->Amine Protects PEG4 PEG4 Spacer (Tetraethylene Glycol) Amine->PEG4 Attached to COOH Carboxylic Acid PEG4->COOH Terminates in

Caption: Functional components of the this compound molecule.

  • Fmoc-Protected Amine: The N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under a variety of reaction conditions but can be selectively and cleanly removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent. This orthogonality is fundamental to its use in multi-step synthetic strategies.

  • PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that imparts several beneficial properties to the molecules it modifies. It enhances aqueous solubility, reduces aggregation, and can minimize steric hindrance between conjugated molecules. In biological systems, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.

  • Carboxylic Acid: The C-terminus features a carboxylic acid group. This functional group can be readily activated using standard carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amines on target molecules like proteins, peptides, or functionalized surfaces.

Key Applications and Experimental Protocols

The bifunctional nature of this compound makes it a versatile tool for a range of applications.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this linker can be used to introduce a hydrophilic spacer at the N-terminus of a peptide or to provide a site for further conjugation after peptide synthesis is complete.

Experimental Protocol: N-terminal Modification of a Resin-Bound Peptide

  • Resin Preparation: Swell the peptide-bound resin in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection of the Peptide: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF for 5-10 minutes at room temperature. Repeat this step. Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vessel, dissolve this compound (1.5 equivalents relative to the resin loading), a coupling reagent like HBTU (1.5 equivalents), and a base like N,N-Diisopropylethylamine (DIEA) (2 equivalents) in DMF.

  • Coupling: Add the activated linker solution to the deprotected peptide-resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol, then dry under vacuum.

  • Optional Fmoc Deprotection of the Linker: The Fmoc group on the newly attached PEG linker can be removed using 20% piperidine in DMF to expose a primary amine for further modification.

start Start: Peptide-Resin with N-terminal Fmoc deprotect_peptide 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_peptide wash1 Wash with DMF deprotect_peptide->wash1 couple 3. Couple Activated Linker to Peptide-Resin wash1->couple activate_linker 2. Activate Linker (Fmoc-NH-PEG4-COOH + HBTU/DIEA) activate_linker->couple wash2 Wash Resin couple->wash2 deprotect_linker 4. Optional: Fmoc Deprotection of Linker (20% Piperidine/DMF) wash2->deprotect_linker end End: PEGylated Peptide-Resin deprotect_linker->end cluster_stepA Step A: Linker to Molecule A cluster_stepB Step B: Conjugation to Molecule B start_A This compound + Molecule A (Protein) activate_A 1. Activate COOH (EDC/Sulfo-NHS) start_A->activate_A conjugate_A 2. Conjugate to Amine on Molecule A activate_A->conjugate_A purify_A 3. Purify (Molecule A-Linker-Fmoc) conjugate_A->purify_A deprotect_B 4. Fmoc Deprotection (Piperidine) purify_A->deprotect_B purify_B1 5. Purify deprotect_B->purify_B1 conjugate_B 6. Conjugate to Activated Molecule B purify_B1->conjugate_B purify_B2 7. Final Purification conjugate_B->purify_B2 end_B Final Conjugate: Molecule A-Linker-Molecule B purify_B2->end_B start Start: Amine-Functionalized Nanoparticles couple 2. Couple Activated Linker to Nanoparticle Surface start->couple activate_linker 1. Activate Linker COOH (EDC/NHS) activate_linker->couple wash1 3. Wash Nanoparticles couple->wash1 deprotect 4. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 5. Final Wash deprotect->wash2 end End: Amine-Functionalized PEGylated Nanoparticles wash2->end

References

Key features of monodisperse PEG linkers in research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Monodisperse PEG Linkers in Research

For researchers, scientists, and drug development professionals, the precise control over molecular architecture is paramount. In the realm of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools.[1] This guide focuses on monodisperse PEG linkers, which are single molecular entities with a precisely defined structure and molecular weight, offering significant advantages over their traditional polydisperse counterparts.[1][2] By exploring their core features, quantitative impact, and practical application, this document serves as a comprehensive resource for leveraging monodisperse PEG linkers in advanced therapeutic and research applications.

Introduction to PEGylation and Linkers

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs.[3][4] This strategy is widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3][5] PEG linkers, or spacers, are synthetic polymers composed of repeating ethylene (B1197577) oxide units that connect various molecular entities.[1] The unique properties of PEG, including high water solubility, biocompatibility, flexibility, and low immunogenicity, make it an invaluable component in modern drug development.[1][6]

The history of PEG in biological applications dates back to the 1970s, when it was first used to extend the circulation time and reduce the immunogenicity of proteins.[1] The development of monodisperse PEG linkers in the 1990s enabled more precise and controlled bioconjugation strategies.[1]

Monodisperse vs. Polydisperse PEG Linkers: The Core Distinction

The fundamental difference between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution.[2]

  • Monodisperse PEGs are pure, single molecular entities with a specific, discrete molecular weight (e.g., composed of exactly 8, 12, or 24 ethylene glycol units).[1][6] This uniformity results in a homogeneous final product.[7]

  • Polydisperse PEGs are mixtures of PEG chains with varying lengths, characterized by an average molecular weight and a polydispersity index (PDI).[1][2] This heterogeneity can lead to a final product with a variable drug-to-antibody ratio (DAR) and complex characterization profiles.[8]

The shift towards monodisperse PEGs stems from the need for precision and reproducibility in drug development. While polydisperse PEGs have been used in many FDA-approved drugs, the batch-to-batch variability and analytical complexity they introduce are significant drawbacks.[3][9] Monodisperse PEGs overcome these challenges by providing predictable physicochemical properties and enabling the production of uniform conjugates.[8][]

cluster_0 PEG Linker Types cluster_1 Resulting Conjugate Properties cluster_2 Development & Manufacturing Polydisperse Polydisperse PEG Heterogeneous Heterogeneous Product (Variable DAR, Mixed MW) Polydisperse->Heterogeneous Monodisperse Monodisperse PEG Homogeneous Homogeneous Product (Uniform DAR, Precise MW) Monodisperse->Homogeneous Complex Complex Characterization Low Reproducibility Heterogeneous->Complex Simplified Simplified Characterization High Reproducibility Homogeneous->Simplified

Caption: Logical flow from linker type to final product characteristics.

Key Features and Advantages of Monodisperse PEG Linkers

The use of monodisperse PEG linkers offers several distinct advantages that are critical for the development of safe and effective therapeutics.

  • Homogeneity and Reproducibility : Monodisperse PEGs ensure the production of a homogeneous conjugate with a consistent Drug-to-Antibody Ratio (DAR) in ADCs.[8] This uniformity simplifies characterization, improves batch-to-batch reproducibility, and reduces regulatory hurdles.[7][8]

  • Enhanced Pharmacokinetics (PK) : The hydrophilic PEG chain forms a hydration shell, increasing the molecule's hydrodynamic volume.[1][8] This leads to reduced renal clearance and an extended circulation half-life, allowing for greater drug accumulation at the target site.[3][8] Monodisperse PEG-gold nanoparticles have demonstrated a significantly prolonged blood circulation half-life compared to their polydisperse counterparts.[11][12]

  • Improved Solubility and Stability : Hydrophobic payloads in ADCs can lead to aggregation and rapid clearance.[7] Monodisperse PEG linkers effectively shield the hydrophobic drug, significantly reducing aggregation and increasing solubility.[7][8] This allows for the development of ADCs with higher, more stable DARs.[8]

  • Reduced Immunogenicity : Polydisperse PEG mixtures can sometimes elicit an immune response, leading to the generation of anti-PEG antibodies and accelerated drug clearance.[8] The well-defined structure of monodisperse PEGs can mitigate this risk.[8]

  • Simplified Characterization : The uniform molecular weight of monodisperse PEG conjugates makes them easier to analyze using techniques like mass spectrometry and HPLC, which is a significant advantage for quality control and regulatory submission.[7][9]

Applications in Research and Drug Development

Monodisperse PEG linkers are integral to several advanced therapeutic platforms.

  • Antibody-Drug Conjugates (ADCs) : In ADCs, the linker is a critical component affecting potency, selectivity, and pharmacokinetics.[6] Monodisperse PEGs are used to connect the antibody to the cytotoxic payload, improving the ADC's hydrophilicity and overall therapeutic index.[13] The ADC drugs Trodelvy and Zynlonta both utilize PEG moieties in their linker technology to improve solubility and in vivo stability.[14]

  • PROTACs : In Proteolysis Targeting Chimeras (PROTACs), linkers connect a target-binding molecule to an E3 ligase-binding molecule. Over 50% of reported PROTACs use PEG linkers to increase water solubility and influence cell permeability.[15] The defined length of monodisperse PEGs allows for systematic optimization of the linker to achieve efficient protein degradation.[15]

  • Small Molecule Drugs : Small molecules often suffer from low solubility, rapid clearance, and lack of target specificity.[2][16] Attaching a monodisperse PEG linker increases the drug's molecular weight and solubility, extending its half-life.[2][17] For example, Movantik (naloxegol), which uses a monodisperse m-PEG7 linker, has reduced transport across the blood-brain barrier, minimizing central nervous system side effects.[2][17]

Quantitative Data Presentation

The choice of linker technology and its specific properties, such as length, has a quantifiable impact on the final conjugate's performance.

Table 1: Comparative Analysis of Linker Technologies
FeatureMonodisperse PEG LinkerPolydisperse PEG LinkerNon-PEG Hydrophobic Linker
Purity/Composition Single, defined molecular weight[2]Mixture of different molecular weights[2]Varies, lacks hydrophilic spacer
Homogeneity of Final Product High (Uniform DAR)[7]Low (Heterogeneous DAR)[8]High (if conjugation is site-specific)
Reproducibility High[7]Low[8]High
Characterization Simplified[7]Complex[8]Moderate
Aggregation Low[7]ModerateHigh
In Vivo Half-Life Extended[1]Variable ExtensionShorter
Renal Clearance Reduced[1]Variable ReductionFaster
Immunogenicity Potentially Reduced[8]Potential for anti-PEG antibodiesDependent on linker and payload
Table 2: Impact of Monodisperse PEG Linker Length on ADC Properties

This table synthesizes data from preclinical studies on ADCs, showing general trends. The optimal length is context-dependent, varying with the specific antibody, payload, and target.[5][18]

PEG Length (Ethylene Glycol Units)In Vitro CytotoxicityPlasma Half-LifeIn Vivo Efficacy (Tumor Growth Inhibition)Reference
0 (Non-PEGylated)HighestShortestLowest (11%)[18]
2-4 unitsHighIncreasedModerate (35-45%)[18]
8-12 unitsModerateSignificantly IncreasedHigh (75-85%)[18]
24 unitsLowerLongestHigh (75-85%)[18]

Note: Data is compiled from studies using different ADC models and should be interpreted as a general trend. Longer PEG chains can sometimes lead to reduced in vitro potency but improved overall in vivo efficacy due to enhanced PK properties.[5][7]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the successful application of monodisperse PEG linkers.

Protocol 1: Site-Specific PEGylation of an Antibody

This protocol describes a general workflow for conjugating a monodisperse PEG linker to a thiol group on a partially reduced antibody, a common method for creating ADCs.

  • Antibody Preparation :

    • Dialyze the antibody (e.g., IgG) into a phosphate (B84403) buffer (pH 7.0-7.5).

    • Partially reduce the interchain disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a specific molar ratio to generate free thiol groups. Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • PEG Linker Conjugation :

    • Dissolve the maleimide-functionalized monodisperse PEG-payload construct in an organic solvent like DMSO.

    • Add the PEG-payload solution to the reduced antibody solution at a defined molar excess (e.g., 5-10 fold excess of linker per generated thiol).

    • Allow the reaction to proceed at 4°C for 12-16 hours or at room temperature for 1-4 hours. The maleimide (B117702) group will react specifically with the free thiol groups on the antibody.

  • Purification and Formulation :

    • Purify the resulting ADC conjugate using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted PEG-payload and aggregated species.

    • Concentrate the purified ADC and exchange it into a stable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

    • Sterile filter the final product.

Protocol 2: Characterization of the PEGylated Conjugate

Characterization is essential to confirm successful conjugation and product homogeneity.

  • Drug-to-Antibody Ratio (DAR) Determination :

    • Hydrophobic Interaction Chromatography (HIC) : Separate species with different numbers of conjugated linkers (DAR0, DAR2, DAR4, etc.) based on hydrophobicity. The relative peak areas can be used to calculate the average DAR.

    • Mass Spectrometry (MS) : Use electrospray ionization mass spectrometry (ESI-MS) on the deglycosylated, reduced (light and heavy chain) antibody to determine the precise mass of the chains. The mass shift compared to the unconjugated antibody reveals the number of attached PEG-payloads.[19][20]

  • Purity and Aggregation Analysis :

    • Size Exclusion Chromatography (SEC-HPLC) : Use an SEC column to separate the monomeric ADC from high molecular weight aggregates and low molecular weight fragments. The main peak should represent >95% of the total area for a high-purity product.

  • Confirmation of Conjugation Site :

    • Peptide Mapping : Digest the ADC with an enzyme (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. Identify the PEGylated peptides to confirm the specific cysteine residues where conjugation occurred.[21]

cluster_0 ADC Synthesis & Purification cluster_1 In Vitro Characterization & Assays cluster_2 In Vivo Evaluation A 1. Antibody Reduction (TCEP) B 2. Conjugation with Maleimide-PEG-Payload A->B C 3. Purification (e.g., SEC) B->C D 4. Characterization (HIC, MS, SEC) C->D E 5. Binding Assay (ELISA/SPR) D->E F 6. In Vitro Cytotoxicity Assay E->F G 7. Pharmacokinetics (PK) Study in Rodents F->G H 8. Xenograft Tumor Model Establishment G->H I 9. ADC Dosing & Tumor Volume Measurement H->I J 10. Data Analysis (Tumor Growth Inhibition) I->J Antibody Antibody (mAb) Targets specific antigen on cancer cell Linker Monodisperse PEG Linker • Improves Solubility • Enhances PK • Provides Spacer Antibody->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload (Drug) • Kills cancer cell • Often hydrophobic Linker->Payload Attachment Chemistry

References

The Age of Bioconjugation: A Technical Guide to PEGylation and its Transformative Impact on Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug development, the pursuit of enhanced therapeutic efficacy and improved patient outcomes is paramount. Among the myriad of strategies employed to achieve these goals, PEGylation has emerged as a cornerstone technology, profoundly altering the pharmacokinetic and pharmacodynamic profiles of a wide range of biomolecules. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core principles of PEGylation, its critical importance in biotechnology, and the practical methodologies required for its successful implementation.

Introduction to PEGylation: The Science of Enhanced Therapeutics

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG), a non-toxic and non-immunogenic polymer, to a therapeutic molecule, most commonly a protein, peptide, or antibody fragment.[1][2] This modification effectively creates a hydrophilic shield around the drug, imparting a host of desirable properties that address many of the intrinsic limitations of biologic therapies.[3][4]

The primary advantages of PEGylation are multifaceted and have been instrumental in the clinical success of numerous FDA-approved drugs.[5] These benefits include:

  • Prolonged Circulatory Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation significantly reduces its rate of renal clearance, thereby extending its presence in the bloodstream. This allows for less frequent dosing, improving patient compliance and convenience.

  • Reduced Immunogenicity: The PEG chains can mask antigenic sites on the therapeutic protein, diminishing its recognition by the immune system and reducing the risk of an adverse immune response.

  • Enhanced Stability: PEGylation can protect therapeutic proteins from enzymatic degradation, leading to greater stability both in vivo and during storage.

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs and proteins.

Despite its numerous advantages, PEGylation is not without its challenges. The process can sometimes lead to a reduction in the biological activity of the therapeutic molecule if the PEG chain sterically hinders the active site. Furthermore, the potential for the development of anti-PEG antibodies is an area of ongoing research and consideration.

Quantitative Impact of PEGylation on Pharmacokinetics

The transformative effect of PEGylation on a drug's pharmacokinetic profile is best illustrated through quantitative data. The following tables summarize the key pharmacokinetic parameters of two widely used therapeutic proteins, Interferon Alfa and Filgrastim (B1168352) (G-CSF), comparing their native forms to their PEGylated counterparts.

Table 1: Pharmacokinetic Profile of Interferon Alfa vs. Peginterferon Alfa

ParameterInterferon AlfaPeginterferon Alfa-2a (40 kDa branched PEG)Peginterferon Alfa-2b (12 kDa linear PEG)
Absorption Half-life (hours) 2.3~504.6
Time to Maximum Concentration (Tmax) (hours) Not specified7815 - 44
Terminal Half-life (hours) Not specified~80~40
Renal Clearance HighReduced over 100-fold compared to nativeReduced by about 10-fold compared to native

Table 2: Pharmacokinetic Profile of Filgrastim vs. Pegfilgrastim

ParameterFilgrastim (G-CSF)Pegfilgrastim (PEG-G-CSF)
Terminal Half-life (hours) ~3.515 - 80 (highly variable)
Time to Maximum Concentration (Tmax) (hours) 4 - 84 - 168 (highly variable)
Clearance Primarily renalPrimarily neutrophil-mediated
Dosing Frequency Daily injectionsSingle injection per chemotherapy cycle

Experimental Protocols for PEGylation and Characterization

The successful development of a PEGylated therapeutic requires rigorous experimental procedures for conjugation, purification, and characterization. The following section provides detailed methodologies for key experiments.

N-Terminal PEGylation of a Therapeutic Protein

This protocol describes a common method for site-specific PEGylation at the N-terminus of a protein using an aldehyde-activated PEG.

Materials:

  • Therapeutic protein with an accessible N-terminal amine group

  • Methoxy PEG aldehyde (mPEG-ALD) of desired molecular weight

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction buffer (e.g., 100 mM MES, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification columns and buffers (see Section 3.2)

  • Analytical instruments for characterization (see Section 3.3)

Procedure:

  • Protein Preparation: Dissolve the therapeutic protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEGylation Reaction: Add mPEG-ALD to the protein solution at a molar ratio of 1:1 to 1:5 (protein:PEG). The optimal ratio should be determined empirically.

  • Reductive Amination: Add a fresh solution of sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Gently mix the reaction and incubate at 4-25°C for 2-24 hours. Reaction time and temperature should be optimized for the specific protein.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Proceed with the purification of the PEGylated protein as described in the following section.

Purification of PEGylated Proteins

Purification is a critical step to separate the desired mono-PEGylated protein from unreacted protein, excess PEG, and multi-PEGylated species. Ion-exchange chromatography (IEX) is a powerful technique for this purpose.

Materials:

  • Crude PEGylation reaction mixture

  • IEX column (e.g., cation or anion exchange, depending on the protein's pI)

  • Equilibration buffer (low salt concentration)

  • Elution buffer (high salt concentration, e.g., with a linear gradient of NaCl)

  • Chromatography system (e.g., FPLC or HPLC)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of equilibration buffer.

  • Sample Loading: Load the crude PEGylation reaction mixture onto the column.

  • Washing: Wash the column with equilibration buffer to remove unbound material, such as unreacted PEG.

  • Elution: Apply a linear gradient of the elution buffer to separate the different species based on their charge. Unmodified protein will elute first, followed by mono-PEGylated, and then multi-PEGylated species.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using SDS-PAGE (see Section 3.3) to identify the fractions containing the pure mono-PEGylated protein.

  • Pooling and Desalting: Pool the desired fractions and perform buffer exchange or desalting as needed.

Characterization of PEGylated Proteins by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to verify the successful PEGylation and assess the purity of the final product.

Materials:

  • Purified PEGylated protein samples

  • Unmodified protein (control)

  • Molecular weight markers

  • SDS-PAGE gels (appropriate percentage to resolve the high molecular weight PEGylated protein)

  • Running buffer

  • Loading buffer

  • Coomassie Brilliant Blue or silver stain

  • Gel imaging system

Procedure:

  • Sample Preparation: Mix the protein samples with loading buffer and heat at 95°C for 5 minutes (if reducing conditions are desired).

  • Gel Loading: Load the prepared samples and molecular weight markers into the wells of the SDS-PAGE gel.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Destaining: Destain the gel to reduce background and enhance band visibility.

  • Imaging and Analysis: Image the gel and analyze the results. A successful PEGylation will be indicated by a significant increase in the apparent molecular weight of the PEGylated protein compared to the unmodified control. The purity can be assessed by the absence of bands corresponding to the unmodified protein or other impurities. Note that PEGylated proteins may migrate anomalously on SDS-PAGE, appearing larger than their actual molecular weight.

Visualizing the PEGylation Workflow

To provide a clear overview of the logical progression in developing a PEGylated therapeutic, the following diagrams, created using the DOT language, illustrate the key stages and decision points.

PEGylation_Workflow cluster_0 Pre-PEGylation cluster_1 PEGylation & Purification cluster_2 Characterization & Analysis cluster_3 Preclinical & Clinical Development Protein_Selection Therapeutic Protein Candidate Characterization Biophysical & Biochemical Characterization Protein_Selection->Characterization PEG_Selection Select PEG Moiety (Size, Linker, Geometry) Characterization->PEG_Selection Reaction_Optimization Optimize PEGylation Reaction (pH, Temp, Molar Ratio) PEG_Selection->Reaction_Optimization Purification Purification of PEGylated Protein (e.g., IEX) Reaction_Optimization->Purification Analytical_Characterization Analytical Characterization (SDS-PAGE, MS, SEC) Purification->Analytical_Characterization Functional_Assay In Vitro & In Vivo Functional Assays Analytical_Characterization->Functional_Assay Pharmacokinetics Pharmacokinetic & Pharmacodynamic Studies Functional_Assay->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Clinical_Trials Clinical Trials Toxicology->Clinical_Trials

Caption: Workflow for the Development of a PEGylated Therapeutic.

PEGylation_Process_Flow start Start: Unmodified Protein reaction PEGylation Reaction start->reaction peg_reagent Activated PEG Reagent peg_reagent->reaction mixture Crude Reaction Mixture (Unmodified, Mono-PEG, Multi-PEG, Free PEG) reaction->mixture purification Purification (e.g., Ion-Exchange Chromatography) mixture->purification analysis Characterization (SDS-PAGE, Mass Spec, etc.) purification->analysis final_product Purified Mono-PEGylated Protein analysis->final_product

Caption: General Experimental Workflow for Protein PEGylation.

Conclusion

PEGylation represents a powerful and versatile platform technology that has revolutionized the field of biopharmaceuticals. By enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, PEGylation has led to the development of safer and more effective treatments for a wide range of diseases. A thorough understanding of the principles of PEGylation, coupled with robust experimental methodologies for conjugation, purification, and characterization, is essential for harnessing the full potential of this transformative technology. As research continues to advance, the development of next-generation PEGylation strategies promises to further refine and expand the applications of bioconjugation in medicine.

References

Methodological & Application

Application Notes and Protocols for Fmoc-NH-PEG4-CH2COOH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG4-CH2COOH is a heterobifunctional linker molecule widely utilized in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Its structure comprises a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for its versatile application in modifying peptides to enhance their biophysical properties.[1]

The hydrophilic PEG spacer significantly improves the solubility of the resulting peptide in aqueous media, which is crucial for preventing aggregation and enhancing bioavailability.[1] The defined length of the PEG4 chain ensures the synthesis of homogeneous products with predictable properties.[1] This document provides detailed protocols and application notes for the efficient incorporation of this compound into synthetic peptides using standard Fmoc-based SPPS chemistry.

Key Applications

  • N-terminal PEGylation of Peptides: The carboxylic acid moiety can be coupled to the free N-terminal amine of a resin-bound peptide, introducing a hydrophilic PEG chain at the beginning of the sequence.[1][3][4]

  • Internal Modification of Peptides: It can be coupled to the side chain of amino acids like lysine (B10760008) or ornithine to introduce internal PEGylation.

  • Linker for Conjugation: After peptide synthesis and cleavage, the deprotected amine of the PEG linker can be used for the attachment of various molecules, including fluorophores, biotin, or small molecule drugs.[1]

Physicochemical Properties

PropertyValue
Molecular Formula C25H31NO8
Molecular Weight 473.52 g/mol
CAS Number 437655-95-3[5]
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents used in SPPS.

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the standard cycle of Fmoc-SPPS, which includes deprotection, activation, and coupling steps. The following protocols are generalized and may require optimization based on the specific peptide sequence and solid support used.

Diagram: General Workflow for Incorporating this compound in SPPS

SPPS_Workflow Resin Resin with free amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Coupling of this compound (Activation with HATU/DIPEA) Washing1->Coupling 3. Washing2 Washing (DMF, DCM) Coupling->Washing2 4. Peptide_Elongation Peptide Chain Elongation (Standard Fmoc-SPPS cycles) Washing2->Peptide_Elongation 5. Cleavage Cleavage and Deprotection (TFA cocktail) Peptide_Elongation->Cleavage 6. Purification Purification (RP-HPLC) Cleavage->Purification 7. Linker_Components Linker This compound Fmoc Fmoc Group Linker->Fmoc enables PEG4 PEG4 Spacer Linker->PEG4 provides COOH Carboxylic Acid Linker->COOH allows SPPS SPPS Fmoc->SPPS orthogonal protection in Properties Solubility Biocompatibility PEG4->Properties enhances Coupling Coupling COOH->Coupling coupling to amines

References

Application Notes and Protocols for PROTAC Synthesis Using Fmoc-NH-PEG4-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance the solubility and pharmacokinetic properties of PROTACs. The Fmoc-NH-PEG4-CH2COOH is a versatile, heterobifunctional PEG-based linker ideal for PROTAC synthesis. It features an Fmoc-protected amine at one end and a carboxylic acid at the other, allowing for a controlled, stepwise conjugation to the POI and E3 ligase ligands.

These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, with a focus on a representative PROTAC targeting the BRD4 protein.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released to repeat the cycle.

PROTAC_Mechanism cluster_formation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically follows a modular, stepwise approach. The following protocols outline the synthesis of a BRD4-targeting PROTAC as a representative example.

Protocol 1: Amide Coupling of E3 Ligase Ligand to this compound

This protocol describes the coupling of an amine-containing E3 ligase ligand (e.g., pomalidomide) to the carboxylic acid moiety of the linker.

Reagents and Materials:

  • Pomalidomide (or other amine-containing E3 ligase ligand)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing E3 ligase ligand (e.g., pomalidomide, 1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Fmoc-protected linker-E3 ligase conjugate.

Protocol 2: Fmoc Deprotection

This step removes the Fmoc protecting group to reveal a free amine for subsequent coupling to the POI ligand.

Reagents and Materials:

Procedure:

  • Dissolve the Fmoc-protected linker-E3 ligase conjugate in DMF.

  • Add a solution of 20% piperidine in DMF.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Monitor the reaction by LC-MS until the Fmoc group is completely removed.

  • Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF. The resulting amine is often used in the next step without further purification.

Protocol 3: Coupling of POI Ligand to the Deprotected Linker-E3 Ligase Conjugate

This final coupling step connects the carboxylic acid-containing POI ligand (e.g., a derivative of JQ1 for BRD4) to the newly exposed amine of the linker.

Reagents and Materials:

  • Deprotected linker-E3 ligase conjugate

  • Carboxylic acid-functionalized POI ligand (e.g., JQ1-acid)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Follow the procedure outlined in Protocol 1, using the deprotected linker-E3 ligase conjugate (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) as the coupling partners.

  • After the reaction is complete, perform an aqueous workup as described in Protocol 1.

  • Purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA to obtain the pure product.

Workflow for PROTAC Synthesis

The overall synthetic strategy is depicted in the following workflow diagram.

PROTAC_Synthesis_Workflow cluster_reactants E3_Ligand E3 Ligase Ligand (with amine) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) E3_Ligand->Step1 Linker This compound Linker->Step1 POI_Ligand POI Ligand (with carboxylic acid) Step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) POI_Ligand->Step3 Intermediate1 Fmoc-Linker-E3 Ligase Conjugate Step1->Intermediate1 Step2 Step 2: Fmoc Deprotection (20% Piperidine in DMF) Intermediate1->Step2 Intermediate2 Amine-Linker-E3 Ligase Conjugate Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification BRD4_Signaling_Pathway BRD4 BRD4 TF_Complex Transcription Factor Complex (e.g., P-TEFb) BRD4->TF_Complex Recruits Degradation BRD4 Degradation BRD4->Degradation Ac_Histones Acetylated Histones Ac_Histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II TF_Complex->RNA_Pol_II Activates Oncogenes Oncogenes (e.g., c-Myc) RNA_Pol_II->Oncogenes Promotes Transcription Cell_Growth Cell Proliferation and Survival Oncogenes->Cell_Growth BRD4_PROTAC BRD4-Targeting PROTAC BRD4_PROTAC->BRD4 Targets Degradation->TF_Complex Inhibits Formation

References

Step-by-Step Guide for Bioconjugation with Fmoc-NH-PEG4-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the heterobifunctional linker, Fmoc-NH-PEG4-CH2COOH, in bioconjugation. These protocols are designed to facilitate the creation of well-defined bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), by offering detailed, step-by-step instructions for key experimental procedures.

Introduction to this compound

This compound is a versatile linker molecule widely employed in bioconjugation and drug delivery.[1] Its structure comprises three key functional components:

  • Fmoc (9-fluorenylmethyloxycarbonyl)-protected amine: A base-labile protecting group that allows for sequential and controlled conjugation.[1]

  • PEG4 (tetraethylene glycol) spacer: A hydrophilic spacer that enhances the solubility and biocompatibility of the resulting conjugate, while providing a defined distance between the conjugated molecules.[1]

  • Carboxylic acid (-COOH): A reactive group that can be activated to form a stable amide bond with primary amines on biomolecules like proteins, peptides, or antibodies.[1]

This unique combination of features enables a two-step conjugation strategy, providing precise control over the synthesis of complex biomolecular structures.[1] This linker is particularly valuable in the development of ADCs, where controlling the drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.[1]

Experimental Protocols

The following sections detail the protocols for the two main stages of bioconjugation with this compound:

  • Carboxylic Acid Activation and Conjugation to a Biomolecule: This step involves the formation of an amide bond between the linker and the first biomolecule.

  • Fmoc Group Deprotection: This step exposes a primary amine on the linker, which is then available for conjugation to a second molecule.

Protocol 1: Carboxylic Acid Activation and Amide Bond Formation

This protocol describes the conjugation of this compound to a primary amine-containing biomolecule (e.g., a protein or antibody) using two common activation methods: EDC/NHS chemistry and HATU coupling.

2.1.1. Method A: EDC/NHS Activation

This is a widely used method for activating carboxylic acids to form stable amide bonds with primary amines.

Materials:

  • This compound

  • Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO to a stock concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Equilibrate all reagents to room temperature before use.

  • Activation of this compound:

    • In a reaction tube, combine this compound with EDC and NHS in Activation Buffer. A typical molar ratio is 1:2:5 (Linker:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Biomolecule:

    • Add the activated linker solution to the biomolecule solution. The molar excess of the linker over the biomolecule can be varied to achieve the desired degree of labeling and should be optimized for each specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-activated linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

2.1.2. Method B: HATU Activation

HATU is a highly efficient coupling reagent that can be used as an alternative to EDC/NHS, particularly for sterically hindered couplings.

Materials:

  • This compound

  • Biomolecule with a primary amine

  • Anhydrous DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Quenching solution (e.g., water or dilute acid)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF.

    • Prepare solutions of HATU and DIPEA in anhydrous DMF.

  • Activation and Coupling:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add HATU (typically 1.1-1.2 equivalents relative to the carboxylic acid) to the solution of this compound.

    • Add the amine-containing biomolecule to the mixture.

    • Add DIPEA (typically 2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Work-up and Purification:

    • Quench the reaction by adding water or a dilute aqueous acid.

    • Purify the conjugate using an appropriate chromatographic method, such as reverse-phase HPLC.

Quantitative Data for Carboxylic Acid Activation and Conjugation (Representative)

ParameterEDC/NHS MethodHATU Method
Linker:Activating Agent:Biomolecule Molar Ratio 10-20 : 20-40 : 15-10 : 5.5-12 : 1
Reaction Time 2-4 hours at RT or overnight at 4°C1-4 hours at RT
Optimal pH Activation: 5.0-6.0; Conjugation: 7.2-8.08.0-9.0
Typical Solvents Aqueous buffers (MES, PBS)Anhydrous polar aprotic solvents (DMF, DMSO)
Reaction Efficiency 60-80% (highly dependent on biomolecule)>90% (generally higher for difficult couplings)

Note: These are starting recommendations and should be optimized for each specific application.

Protocol 2: Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group to expose a primary amine for subsequent conjugation.

Materials:

  • Fmoc-conjugated biomolecule

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

  • DMF for washing

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Deprotection Reaction:

    • Dissolve the Fmoc-conjugated biomolecule in a minimal amount of DMF.

    • Add the Deprotection Solution to the dissolved conjugate. A common ratio is 1 part conjugate solution to 4 parts deprotection solution.

    • Incubate the reaction at room temperature. The reaction is typically complete within 30 minutes.

  • Removal of Deprotection Reagents:

    • Wash the resulting amine-functionalized conjugate extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Purification:

    • Purify the deprotected conjugate using size-exclusion chromatography or dialysis to exchange the solvent to a buffer suitable for the next conjugation step.

Quantitative Data for Fmoc Deprotection

ParameterCondition
Deprotection Reagent 20% Piperidine in DMF
Reaction Time 10-30 minutes at room temperature
Reaction Monitoring UV spectrophotometry at ~301 nm (disappearance of the Fmoc adduct)
Deprotection Efficiency >95%

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for a two-step bioconjugation using this compound.

G cluster_0 Step 1: Carboxylic Acid Activation & Conjugation cluster_1 Step 2: Fmoc Deprotection & Second Conjugation cluster_2 Analysis & Purification A This compound B Activate Carboxylic Acid (EDC/NHS or HATU) A->B C Activated Linker B->C E Conjugation Reaction C->E D Biomolecule 1 (e.g., Antibody) D->E F Fmoc-Linker-Biomolecule 1 E->F G Fmoc Deprotection (20% Piperidine/DMF) F->G H NH2-Linker-Biomolecule 1 G->H J Second Conjugation H->J I Biomolecule 2 (e.g., Drug or Reporter) I->J K Final Bioconjugate J->K L Purification (SEC/HPLC) K->L M Characterization (LC-MS, SDS-PAGE) L->M

Caption: General workflow for two-step bioconjugation.

Signaling Pathway Example 1: Antibody-Drug Conjugate (ADC) Targeting HER2

This diagram illustrates the mechanism of action of an ADC targeting the HER2 receptor in cancer cells.

G cluster_0 Cellular Environment ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Cytotoxic Drug Lysosome->Drug 4. Drug Release DNA DNA Damage & Apoptosis Drug->DNA 5. Cytotoxicity

Caption: ADC targeting the HER2 signaling pathway.

Signaling Pathway Example 2: PROTAC-mediated Degradation of BRD4

This diagram illustrates the mechanism of a PROTAC that recruits the E3 ligase Cereblon (CRBN) to degrade the target protein BRD4.

G PROTAC PROTAC (BRD4 Ligand - Linker - CRBN Ligand) BRD4 BRD4 (Target Protein) PROTAC->BRD4 CRBN CRBN (E3 Ligase) PROTAC->CRBN Ternary Ternary Complex (BRD4-PROTAC-CRBN) BRD4->Ternary CRBN->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation BRD4 Degradation Proteasome->Degradation

References

Application Notes and Protocols for Fmoc-NH-PEG4-CH2COOH in Diagnostic Tool Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-NH-PEG4-CH2COOH is a versatile, heterobifunctional linker molecule increasingly utilized in the development of advanced diagnostic tools. Its unique chemical architecture, featuring a base-labile Fmoc-protected amine and a reactive carboxylic acid group separated by a hydrophilic tetraethylene glycol (PEG4) spacer, offers significant advantages for the precise engineering of diagnostic platforms. The PEG4 moiety enhances the solubility of conjugated biomolecules and creates a hydrophilic layer that minimizes non-specific protein adsorption, a critical factor for developing robust and reliable biosensors and diagnostic assays. The orthogonal nature of the Fmoc and carboxylic acid groups allows for a controlled, stepwise conjugation strategy, enabling the precise immobilization of capture probes such as antibodies, peptides, or oligonucleotides onto various surfaces.

This document provides detailed application notes and generalized protocols for the use of this compound in the development of diagnostic tools, including biosensors and immunoassays.

Key Applications in Diagnostics

This compound is instrumental in several key areas of diagnostic development:

  • Surface Modification of Biosensors: This linker is widely used to functionalize surfaces such as gold nanoparticles, quantum dots, and microarrays. The carboxylic acid end can be coupled to an amine-functionalized surface, while the Fmoc-protected amine provides a latent attachment point for biorecognition elements.

  • Development of Peptide-Based Diagnostics: In solid-phase peptide synthesis (SPPS), this linker can be incorporated to introduce a hydrophilic spacer, improving the accessibility of the peptide for target binding.

  • Bioconjugation and Immunoassay Development: The linker's heterobifunctional nature is ideal for conjugating antibodies or other proteins to surfaces or reporter molecules in a controlled manner, forming the basis of sensitive immunoassays.

Physicochemical Properties and Handling

To ensure the integrity and reactivity of this compound, proper handling and storage are essential.

PropertyValue
Molecular Formula C25H31NO8
Molecular Weight 473.5 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in common organic solvents like DMF, DMSO, and DCM.
Storage Conditions Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and light. Before use, allow the container to warm to room temperature to prevent condensation.

Experimental Protocols

The following are generalized protocols outlining the key steps for using this compound in diagnostic applications. Researchers should optimize these protocols for their specific biomolecules and substrates.

Protocol 1: Surface Functionalization of an Amine-Modified Surface for Biosensor Development

This protocol describes the covalent attachment of this compound to an amine-functionalized surface (e.g., a silicon wafer or microarray slide) to prepare it for the subsequent immobilization of a capture probe.

Materials:

  • Amine-functionalized substrate

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Phosphate-Buffered Saline (PBS)

  • Nitrogen gas

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF.

    • Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Allow the reaction to proceed for 4 hours at room temperature to form the NHS ester.

  • Coupling to the Amine-Functionalized Surface:

    • Immerse the amine-functionalized substrate in the activated this compound solution.

    • Incubate for 12-24 hours at room temperature in a humidified chamber to prevent evaporation.

    • After incubation, wash the substrate thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and finally dry under a stream of nitrogen.

  • Fmoc Deprotection:

    • Immerse the functionalized substrate in a solution of 20% piperidine in DMF.

    • Incubate for 20-30 minutes at room temperature to remove the Fmoc protecting group, exposing the terminal amine.

    • Wash the substrate extensively with DMF, followed by DCM, and dry under a stream of nitrogen.

  • Immobilization of Capture Probe:

    • The exposed amine on the surface is now ready for the covalent immobilization of a capture probe (e.g., an antibody, peptide, or oligonucleotide) via its carboxyl groups (using EDC/NHS chemistry) or other suitable cross-linking strategies.

Workflow for Surface Functionalization and Probe Immobilization

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Surface Coupling cluster_deprotection Step 3: Fmoc Deprotection cluster_immobilization Step 4: Capture Probe Immobilization A This compound C Activated NHS Ester A->C 4h, RT B EDC / NHS in DMF B->C E Fmoc-PEG-functionalized Surface C->E 12-24h, RT D Amine-functionalized Surface D->E G Amine-PEG-functionalized Surface E->G 20-30min, RT F 20% Piperidine in DMF F->G I Functional Biosensor Surface G->I H Capture Probe (e.g., Antibody) H->I

Caption: Workflow for biosensor surface preparation.

Protocol 2: Conjugation of this compound to a Peptide for Immunoassay Development

This protocol outlines the modification of a peptide with the PEG linker during solid-phase peptide synthesis (SPPS) for use in an immunoassay.

Materials:

  • Rink Amide resin (or other suitable resin for SPPS)

  • Fmoc-protected amino acids

  • This compound

  • HBTU/HOBt or HATU as coupling reagents

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail

  • Diethyl ether

Methodology:

  • Peptide Synthesis:

    • Synthesize the desired peptide sequence on the resin using standard Fmoc-based SPPS protocols.

  • Incorporation of the PEG Linker:

    • After the final amino acid has been coupled and its Fmoc group removed, couple this compound to the N-terminus of the peptide.

    • Use standard coupling conditions (e.g., 4 equivalents of this compound, 3.95 equivalents of HBTU/HATU, and 6 equivalents of DIPEA in DMF) for 2 hours at room temperature.

  • Fmoc Deprotection of the Linker:

    • Remove the Fmoc group from the PEG linker by treating the resin with 20% piperidine in DMF for 20-30 minutes. This exposes a primary amine at the end of the PEG spacer.

  • Conjugation of a Reporter Molecule (Optional):

    • The newly exposed amine can be used for on-resin conjugation of a reporter molecule, such as biotin (B1667282) or a fluorophore (e.g., by reacting with the corresponding NHS ester).

  • Cleavage and Deprotection:

    • Cleave the peptide-PEG conjugate from the resin and remove side-chain protecting groups using a suitable TFA cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Purification:

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the peptide-PEG conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway for Peptide-Based Immunoassay

G cluster_assay Immunoassay Principle ImmobilizedPeptide Immobilized Peptide-PEG Conjugate TargetAb Target Antibody (Analyte) ImmobilizedPeptide->TargetAb Binding SecondaryAb Enzyme-Labeled Secondary Antibody TargetAb->SecondaryAb Binding Substrate Substrate SecondaryAb->Substrate Catalysis Signal Detectable Signal Substrate->Signal

Caption: Principle of a peptide-down immunoassay.

Data Presentation

While specific quantitative data is highly dependent on the particular assay and analyte, the use of a PEG4 linker such as this compound has been shown to improve assay performance. The hydrophilic nature of the PEG spacer can lead to a higher density of immobilized probes and increased accessibility for the target analyte, resulting in enhanced sensitivity. For a comprehensive analysis, researchers should evaluate the following parameters.

Table 1: Key Performance Metrics for a Diagnostic Assay

ParameterDescriptionExample Data (Hypothetical)
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.10 pg/mL
Dynamic Range The range of analyte concentrations over which the assay provides a quantifiable response.10 - 5000 pg/mL
Sensitivity The slope of the calibration curve, indicating the change in signal per unit change in analyte concentration.0.8 OD/ng
Specificity The ability of the assay to detect only the target analyte and not cross-react with other related molecules.<0.1% cross-reactivity
Precision (CV%) The degree of variation in results from repeated measurements of the same sample.<10%

Conclusion

This compound is a powerful tool for the development of next-generation diagnostic assays. Its defined structure and heterobifunctional nature provide a high degree of control over the chemical architecture of diagnostic platforms. By reducing non-specific binding and improving the presentation of biorecognition elements, this PEG linker can significantly enhance the sensitivity, specificity, and overall performance of diagnostic tools. The protocols and information provided herein serve as a guide for researchers to harness the potential of this versatile molecule in their diagnostic development endeavors.

Application Notes and Protocols for Fmoc Deprotection using Piperidine in DMF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of peptides during solid-phase peptide synthesis (SPPS) using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). Included are detailed protocols, quantitative data on reaction kinetics and side reactions, and troubleshooting guidelines.

Introduction

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis due to its stability under acidic conditions and its facile removal under mild basic conditions.[1] The standard reagent for Fmoc deprotection is a solution of the secondary amine piperidine in DMF. The reaction proceeds via a β-elimination mechanism, where the basic piperidine abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This leads to the formation of dibenzofulvene (DBF) and the free amine of the peptide. The piperidine also acts as a scavenger for the reactive DBF, forming a stable adduct that can be washed away.[1] The progress of this reaction can be conveniently monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.[1][2][3][4]

Chemical Reaction Mechanism

The deprotection of the Fmoc group by piperidine is a two-step process. First, the piperidine acts as a base to abstract the acidic proton from the fluorene (B118485) ring system. Subsequently, a β-elimination reaction occurs, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The DBF is then trapped by a second molecule of piperidine to form a stable adduct.[5][6]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine DBF Dibenzofulvene (DBF) Intermediate->DBF CO2 CO2 Intermediate->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Piperidine1 Piperidine (Base) Piperidine2 Piperidine (Scavenger)

Fmoc deprotection mechanism.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes the standard procedure for removing the Fmoc group from a peptide-resin using 20% piperidine in DMF.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Solid-phase synthesis reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial Wash: Drain the DMF from the swollen resin.

  • Deprotection (Step 1): Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3-5 minutes at room temperature.[1]

  • Drain: Drain the deprotection solution.

  • Deprotection (Step 2): Add a fresh portion of 20% (v/v) piperidine in DMF to the resin and agitate for an additional 10-20 minutes at room temperature.[1]

  • Drain: Drain the deprotection solution. The combined drained solutions containing the DBF-piperidine adduct can be used for UV monitoring if desired (see Protocol 2).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test (see Protocol 3) on a small sample of resin beads to confirm the presence of free primary amines, indicating complete deprotection.

Protocol 2: UV Monitoring of Fmoc Deprotection

This protocol allows for real-time, quantitative monitoring of the Fmoc deprotection reaction.

Materials:

  • Peptide synthesizer with an in-line UV detector or a separate flow-through UV spectrophotometer

  • Effluent from the Fmoc deprotection steps (from Protocol 1)

Procedure:

  • Setup: Set the UV detector or spectrophotometer to a wavelength of 301 nm.[3][4]

  • Monitoring: During the Fmoc deprotection steps in Protocol 1, continuously flow the effluent from the reaction vessel through the UV detector.

  • Data Acquisition: Record the UV absorbance over time. The absorbance will increase as the DBF-piperidine adduct is formed and released from the resin.

  • Interpretation: The deprotection reaction is considered complete when the absorbance returns to the baseline, indicating that no more DBF-piperidine adduct is being released. If the absorbance plateaus at a high level or does not return to baseline, it may signify incomplete deprotection, potentially due to peptide aggregation.[3]

Protocol 3: Kaiser Test (Ninhydrin Test) for Free Primary Amines

The Kaiser test is a qualitative colorimetric assay to confirm the presence of free primary amines after the deprotection step.[3][7][8]

Materials:

  • Small sample of peptide-resin beads (5-10 mg)

  • Small glass test tube

  • Heating block or water bath (100-110°C)

  • Kaiser test solutions:

Procedure:

  • Sample Preparation: Place a small sample of resin beads into a test tube.

  • Washing: Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[3]

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[3][8]

  • Observation: Observe the color of the beads and the solution.

Interpretation of Results:

Color of Beads/SolutionInterpretation
Intense Blue/PurplePositive: Free primary amines are present (successful deprotection).[3]
Yellow/ColorlessNegative: No free primary amines are present (incomplete deprotection).[3]
Brownish-RedIndicates the presence of an N-terminal proline.[3]

Quantitative Data

The efficiency of Fmoc deprotection can be influenced by the concentration of piperidine and the choice of base. The following tables summarize key quantitative data.

Table 1: Kinetics of Fmoc Deprotection with Piperidine in DMF
Piperidine Concentration (v/v) in DMFHalf-life (t½) of Fmoc-Val DeprotectionReference(s)
20%~6-7 seconds[1][2]
5%~10.4 minutes (on resin)[9]
2%~12.9% completion after 1 min[9]
1%~5.2% completion after 1 min[9]

Note: Reaction times can be longer for sterically hindered amino acids or in cases of peptide aggregation.

Table 2: Common Side Reactions and Mitigation Strategies
Side ReactionDescriptionInfluencing FactorsMitigation StrategiesReference(s)
Aspartimide Formation Intramolecular cyclization of aspartic acid residues, leading to the formation of α- and β-peptides and potential racemization.Asp-Gly, Asp-Asn, Asp-Ser sequences; strong bases; prolonged deprotection times.Use a weaker base (e.g., piperazine); add HOBt to the deprotection solution; use sterically hindered Asp protecting groups.[10][11][12][13]
Diketopiperazine (DKP) Formation Cyclization of the N-terminal dipeptide, leading to chain termination.Proline or glycine (B1666218) at the second position of the dipeptide.Use a dipeptide building block; use a more sterically hindered resin linker.[12]
Racemization Epimerization of chiral amino acids.Prolonged exposure to basic conditions, especially for Cys and His.Use milder deprotection conditions; shorter deprotection times.[12]
Incomplete Deprotection Failure to completely remove the Fmoc group, leading to deletion sequences.Peptide aggregation; insufficient deprotection time or reagent concentration.Increase deprotection time; use a stronger deprotection cocktail (e.g., with DBU); use structure-breaking elements in the peptide sequence.[12]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a single cycle of Fmoc-based solid-phase peptide synthesis, highlighting the deprotection step.

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Monitoring Optional: UV Monitoring / Kaiser Test Wash1->Monitoring Monitoring->Deprotection Incomplete Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Monitoring->Coupling Deprotection Complete Wash2 DMF Wash Coupling->Wash2 Next_Cycle Repeat for next amino acid Wash2->Next_Cycle Next_Cycle->Deprotection End Final Cleavage and Purification Next_Cycle->End Final Residue

SPPS experimental workflow.

References

Application Notes and Protocols for Amine Coupling of Fmoc-NH-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the activation of the terminal carboxylic acid of Fmoc-NH-PEG4-CH2COOH and its subsequent coupling to primary amines. This process is fundamental in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] The inclusion of a hydrophilic PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][4]

Overview of Carboxylic Acid Activation

The carboxyl group of this compound is not intrinsically reactive towards amines. Therefore, it must first be activated to an intermediate that is susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond. Several classes of reagents are commonly employed for this activation.

Common Activation Strategies:

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are widely used coupling agents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine. To improve efficiency and minimize side reactions, N-hydroxysuccinimide (NHS) is often added to convert the O-acylisourea into a more stable NHS ester.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that rapidly form activated esters, promoting amide bond formation with minimal racemization.

Data Presentation: Comparison of Activation Conditions

The following table summarizes typical reaction conditions for the activation and coupling of this compound based on established protocols for PEG acids. Optimal conditions may vary depending on the specific amine-containing substrate.

Parameter EDC/NHS Activation (Aqueous) EDC/NHS Activation (Organic) HATU Activation (Organic)
Solvent MES Buffer, PBSDichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)DMF, DMSO
Activating Agents EDC, NHSEDC, NHS (or DCC)HATU, HOBt (optional)
Base Not typically required for activation; pH adjustment for couplingDiisopropylethylamine (DIPEA)DIPEA
Molar Ratios (PEG-Acid:Activator:NHS:Amine) 1 : 1.5 : 1.5 : 1.21 : 2 : 2 : 1.51 : 1.1 : (1.1) : 1.2
Activation Time 15 minutes30 minutes5-15 minutes
Coupling Time 2 hours to overnight1 hour to overnight1-4 hours
Activation pH 4.5 - 6.0N/AN/A
Coupling pH 7.2 - 8.0N/AN/A
Temperature Room TemperatureRoom TemperatureRoom Temperature

Experimental Protocols

Protocol 1: Two-Step Amine Coupling using EDC/NHS in Aqueous Buffer

This protocol is suitable for coupling this compound to proteins or other biomolecules in an aqueous environment.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solutions

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMF or DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction tube, add the desired amount of this compound from the stock solution to an appropriate volume of Activation Buffer.

    • Add a 1.5 molar excess of EDC stock solution.

    • Add a 1.5 molar excess of NHS stock solution.

    • Incubate the reaction for 15 minutes at room temperature with gentle mixing.

  • Amine Coupling:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the amine solution to the activated this compound solution. A 1.2 molar excess of the amine is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or reverse-phase HPLC.

Protocol 2: One-Pot Amine Coupling using EDC/NHS in Organic Solvent

This protocol is suitable for coupling to small molecules or other substrates soluble in organic solvents.

Materials:

  • This compound

  • EDC or DCC

  • NHS

  • Amine-containing molecule

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

    • Add NHS (2 equivalents).

    • Add EDC (2 equivalents).

    • Stir the solution at room temperature for 30 minutes.

  • Amine Coupling:

    • Add the amine-containing molecule (1.5 equivalents) to the reaction mixture.

    • Add DIPEA (1.5 equivalents) to the reaction.

    • Stir the reaction at room temperature for 1-2 hours or until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Dilute the reaction mixture with an appropriate organic solvent and wash with a mild acid (e.g., 5% citric acid), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Chemical Reaction Pathway

reaction_pathway A Fmoc-NH-PEG4-COOH B O-Acylisourea Intermediate (Unstable) A->B + EDC C NHS Ester (Semi-stable) B->C + NHS E Fmoc-NH-PEG4-CONH-R' (Amide Bond) C->E + R'-NH2 D Amine (R'-NH2)

Caption: Activation and coupling of Fmoc-NH-PEG4-COOH.

Experimental Workflow

experimental_workflow start Start prep Prepare Stock Solutions (PEG-Acid, EDC, NHS, Amine) start->prep activation Activate Carboxylic Acid (e.g., with EDC/NHS) prep->activation coupling Add Amine-Containing Molecule for Coupling activation->coupling quench Quench Reaction (e.g., with Hydroxylamine) coupling->quench purify Purify Conjugate (e.g., HPLC, Dialysis) quench->purify analyze Analyze Product (e.g., LC-MS, NMR) purify->analyze end End analyze->end

Caption: General workflow for amine coupling.

Post-Coupling: Fmoc Deprotection

Once the amide bond is formed, the Fmoc protecting group can be removed to expose a primary amine for subsequent conjugation steps.

Protocol: Fmoc Group Removal

  • Dissolve the Fmoc-protected conjugate in a solution of 20% piperidine (B6355638) in DMF.

  • Incubate at room temperature for 15-30 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Remove the piperidine and byproducts by evaporation under reduced pressure or by precipitation of the product with a non-polar solvent like diethyl ether.

  • Wash the precipitated product to remove residual piperidine.

This deprotected amine is now available for further modification, for instance, with an NHS ester of a fluorescent dye or a small molecule drug.

References

Application of Fmoc-NH-PEG4-CH2COOH in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG4-CH2COOH is a versatile heterobifunctional linker molecule widely employed in the field of drug delivery. Its unique chemical structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid, enables a sequential and controlled conjugation of different molecules. This linker is instrumental in the development of advanced drug delivery systems such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), functionalized nanoparticles, and drug-releasing hydrogels.[1][2][3][4][5]

The Fmoc protecting group provides an orthogonal protection strategy, as it is stable under acidic and neutral conditions but can be readily removed with a mild base, such as piperidine (B6355638), to expose a primary amine. The carboxylic acid group can be activated to react with primary amines on proteins or other molecules. The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and provides a flexible spacer arm.

This document provides detailed application notes and protocols for the use of this compound in various drug delivery systems.

Key Applications

The primary applications of this compound in drug delivery include:

  • Antibody-Drug Conjugates (ADCs): As a linker to covalently attach a potent cytotoxic drug to a monoclonal antibody (mAb), enabling targeted delivery to cancer cells.

  • PROteolysis TArgeting Chimeras (PROTACs): To connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, inducing the degradation of the target protein.

  • Nanoparticle Functionalization: To modify the surface of nanoparticles, improving their biocompatibility and enabling the attachment of targeting ligands or drugs.

  • Hydrogel Formation: As a component in the formation of biodegradable hydrogels for the controlled release of therapeutic agents.

Data Presentation: Representative Performance Metrics

While specific performance data can be highly dependent on the specific antibody, drug, or other conjugated molecules, the following tables provide representative quantitative data for drug delivery systems utilizing PEG4 linkers.

Table 1: Representative Data for Antibody-Drug Conjugates (ADCs) with PEG4 Linkers

ParameterValueMethod of DeterminationReference
Drug-to-Antibody Ratio (DAR) 3.5 - 4.0Hydrophobic Interaction Chromatography (HIC)
In vitro Cytotoxicity (IC50) 0.5 - 10 nMCell-based viability assays (e.g., MTT, CellTiter-Glo)General ADC Literature
Plasma Stability (% intact ADC after 7 days) > 90%Size Exclusion Chromatography (SEC), ELISA
Tumor Growth Inhibition (% TGI) 60 - 90%In vivo xenograft modelsGeneral ADC Literature

Table 2: Representative Data for PROTACs with PEG4 Linkers

ParameterValueMethod of DeterminationReference
Half-maximal Degradation Concentration (DC50) 1 - 100 nMWestern Blot, In-Cell Western
Maximum Degradation (Dmax) > 90%Western Blot, In-Cell Western
Ternary Complex Formation (Kd) 10 - 200 nMSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)General PROTAC Literature
Cellular Permeability (Papp) 1 - 5 x 10^-6 cm/sParallel Artificial Membrane Permeability Assay (PAMPA)

Table 3: Representative Data for Drug-Loaded Hydrogels with PEG Linkers

ParameterValueMethod of DeterminationReference
Drug Loading Efficiency 85 - 98%UV-Vis Spectroscopy, HPLC
Drug Release at 24h (pH 7.4) 20 - 40%UV-Vis Spectroscopy, HPLC
Drug Release at 24h (pH 5.5) 40 - 70%UV-Vis Spectroscopy, HPLC
Swelling Ratio 300 - 500%Gravimetric analysis

Table 4: Representative Data for Functionalized Nanoparticles with PEG Linkers

ParameterValueMethod of DeterminationReference
Drug Loading Content 5 - 15% (w/w)UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency 70 - 95%UV-Vis Spectroscopy, HPLC
Particle Size (Hydrodynamic Diameter) 100 - 200 nmDynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mVElectrophoretic Light Scattering (ELS)

Experimental Protocols & Methodologies

Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol describes a two-step process for conjugating a drug to an antibody. First, the linker is attached to the drug, and then the drug-linker complex is conjugated to the antibody.

Workflow for ADC Synthesis

ADC_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Conjugation Drug-NH2 Drug with Amine Group Couple_Drug_Linker Couple Drug and Linker Drug-NH2->Couple_Drug_Linker Fmoc-Linker-COOH This compound Activate_COOH Activate Carboxylic Acid (EDC/NHS) Fmoc-Linker-COOH->Activate_COOH Activate_COOH->Couple_Drug_Linker Fmoc-Linker-Drug Fmoc-Linker-Drug Conjugate Couple_Drug_Linker->Fmoc-Linker-Drug Deprotect_Fmoc Deprotect Fmoc Group (Piperidine) Fmoc-Linker-Drug->Deprotect_Fmoc Antibody-NH2 Antibody Couple_to_Antibody Couple to Antibody Antibody-NH2->Couple_to_Antibody H2N-Linker-Drug Amine-Linker-Drug Deprotect_Fmoc->H2N-Linker-Drug Activate_Linker_Drug Activate Carboxylic Acid of Linker-Drug (EDC/NHS) H2N-Linker-Drug->Activate_Linker_Drug Activate_Linker_Drug->Couple_to_Antibody ADC Antibody-Drug Conjugate Couple_to_Antibody->ADC

Caption: Workflow for ADC synthesis using this compound.

Materials:

  • This compound

  • Drug with a primary or secondary amine group

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Piperidine

  • Dichloromethane (DCM)

  • Purification supplies (e.g., size-exclusion chromatography columns, dialysis cassettes)

Protocol:

  • Activation of this compound:

    • Dissolve this compound (1 eq.), EDC (1.2 eq.), and NHS (1.2 eq.) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Conjugation of the Linker to the Drug:

    • Dissolve the amine-containing drug (1.5 eq.) in anhydrous DMF.

    • Add the drug solution to the activated linker solution.

    • Stir the reaction overnight at room temperature.

    • Purify the Fmoc-linker-drug conjugate by flash chromatography or preparative HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-linker-drug conjugate in a solution of 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure to obtain the amine-linker-drug.

  • Activation of Amine-Linker-Drug:

    • Dissolve the amine-linker-drug (5-10 eq. relative to the antibody) in anhydrous DMSO.

    • Add EDC (1.2 eq. relative to the linker-drug) and NHS (1.2 eq. relative to the linker-drug).

    • Stir at room temperature for 1-2 hours.

  • Conjugation to the Antibody:

    • To the antibody solution, slowly add the activated amine-linker-drug solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification and Characterization of the ADC:

    • Purify the ADC using size-exclusion chromatography or dialysis to remove unreacted drug-linker and other small molecules.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC by sequentially coupling the target protein ligand and the E3 ligase ligand to the this compound linker.

Workflow for PROTAC Synthesis

PROTAC_Workflow Fmoc-Linker-COOH This compound Activate_COOH Activate Carboxylic Acid (HATU/DIPEA) Fmoc-Linker-COOH->Activate_COOH E3_Ligand-NH2 E3 Ligase Ligand with Amine Couple_E3 Couple to E3 Ligand E3_Ligand-NH2->Couple_E3 Activate_COOH->Couple_E3 Fmoc-Linker-E3 Fmoc-Linker-E3 Ligase Couple_E3->Fmoc-Linker-E3 Deprotect_Fmoc Deprotect Fmoc Group (Piperidine) Fmoc-Linker-E3->Deprotect_Fmoc H2N-Linker-E3 Amine-Linker-E3 Ligase Deprotect_Fmoc->H2N-Linker-E3 Couple_Target Couple to Target Ligand H2N-Linker-E3->Couple_Target Target_Ligand-COOH Target Protein Ligand with Carboxylic Acid Activate_Target_COOH Activate Carboxylic Acid (HATU/DIPEA) Target_Ligand-COOH->Activate_Target_COOH Activate_Target_COOH->Couple_Target PROTAC PROTAC Molecule Couple_Target->PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid group

  • E3 ligase ligand with a primary or secondary amine group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Piperidine

  • Purification supplies (e.g., flash chromatography columns, preparative HPLC)

Protocol:

  • Coupling of E3 Ligase Ligand to the Linker:

    • Dissolve this compound (1 eq.), HATU (1.1 eq.), and DIPEA (2 eq.) in anhydrous DMF.

    • Stir for 15 minutes at room temperature.

    • Add the E3 ligase ligand (1.2 eq.) to the reaction mixture.

    • Stir at room temperature overnight.

    • Purify the Fmoc-linker-E3 ligase conjugate by flash chromatography.

  • Fmoc Deprotection:

    • Dissolve the purified conjugate in 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Concentrate under reduced pressure to obtain the amine-linker-E3 ligase.

  • Coupling of Target Protein Ligand:

    • In a separate flask, dissolve the target protein ligand (1 eq.), HATU (1.1 eq.), and DIPEA (2 eq.) in anhydrous DMF and stir for 15 minutes.

    • Add the amine-linker-E3 ligase (1.2 eq.) to this solution.

    • Stir at room temperature overnight.

  • Purification and Characterization of the PROTAC:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the PROTAC by LC-MS and NMR to confirm its identity and purity.

Preparation of a Drug-Releasing Hydrogel

This protocol describes the formation of a hydrogel where this compound can be incorporated to provide sites for drug conjugation. The hydrogel is formed through the crosslinking of a multi-arm PEG.

Workflow for Hydrogel Formation and Drug Loading

Hydrogel_Workflow cluster_0 Hydrogel Formation cluster_1 Drug Conjugation and Release MultiArmPEG Multi-arm PEG-Amine Couple_Linker Couple Linker to PEG MultiArmPEG->Couple_Linker Linker This compound Activate_Linker Activate Linker COOH Linker->Activate_Linker Crosslinker Crosslinker (e.g., NHS-PEG-NHS) Crosslink Crosslink PEG chains Crosslinker->Crosslink Activate_Linker->Couple_Linker Functionalized_PEG Functionalized PEG Couple_Linker->Functionalized_PEG Functionalized_PEG->Crosslink Hydrogel Hydrogel Network Crosslink->Hydrogel Deprotect Deprotect Fmoc Hydrogel->Deprotect Hydrogel-NH2 Hydrogel with Free Amines Deprotect->Hydrogel-NH2 Couple_Drug Couple Drug to Hydrogel Hydrogel-NH2->Couple_Drug Drug-COOH Drug with Carboxylic Acid Activate_Drug Activate Drug COOH Drug-COOH->Activate_Drug Activate_Drug->Couple_Drug Drug_Loaded_Hydrogel Drug-Loaded Hydrogel Couple_Drug->Drug_Loaded_Hydrogel Release Drug Release (Hydrolysis/Enzymatic Cleavage) Drug_Loaded_Hydrogel->Release Released_Drug Released Drug Release->Released_Drug

Caption: Workflow for hydrogel formation and drug loading.

Materials:

  • Multi-arm PEG-amine

  • This compound

  • A suitable crosslinker (e.g., NHS-PEG-NHS)

  • Drug with a carboxylic acid group

  • EDC/NHS

  • Piperidine

  • PBS (pH 7.4)

Protocol:

  • Functionalization of Multi-arm PEG:

    • Activate the carboxylic acid of this compound with EDC/NHS as described in the ADC protocol.

    • React the activated linker with the multi-arm PEG-amine in a suitable buffer to form a functionalized PEG polymer.

  • Hydrogel Formation:

    • Dissolve the functionalized PEG and the crosslinker in PBS.

    • Mix the solutions to initiate crosslinking and hydrogel formation. Allow to gel at 37°C.

  • Drug Loading:

    • Immerse the hydrogel in a 20% piperidine solution to deprotect the Fmoc groups, exposing the amine functionalities.

    • Wash the hydrogel extensively with PBS.

    • Activate the carboxylic acid of the drug with EDC/NHS.

    • Immerse the amine-functionalized hydrogel in the activated drug solution to allow for conjugation.

  • Drug Release Study:

    • Place the drug-loaded hydrogel in a known volume of release buffer (e.g., PBS at pH 7.4).

    • Incubate at 37°C with gentle agitation.

    • At predetermined time points, collect aliquots of the release buffer and measure the drug concentration using UV-Vis spectroscopy or HPLC.

Functionalization of Nanoparticles

This protocol describes the surface modification of nanoparticles with this compound to improve their properties for drug delivery.

Workflow for Nanoparticle Functionalization

NP_Functionalization Amine-NP Amine-functionalized Nanoparticle Couple_to_NP Couple Linker to Nanoparticle Amine-NP->Couple_to_NP Fmoc-Linker-COOH This compound Activate_COOH Activate Carboxylic Acid (EDC/NHS) Fmoc-Linker-COOH->Activate_COOH Activate_COOH->Couple_to_NP Fmoc-PEG-NP Fmoc-PEG-Nanoparticle Couple_to_NP->Fmoc-PEG-NP Deprotect_Fmoc Deprotect Fmoc Group Fmoc-PEG-NP->Deprotect_Fmoc H2N-PEG-NP Amine-PEG-Nanoparticle Deprotect_Fmoc->H2N-PEG-NP Couple_Ligand Couple Targeting Ligand H2N-PEG-NP->Couple_Ligand Targeting_Ligand Targeting Ligand (e.g., with NHS ester) Targeting_Ligand->Couple_Ligand Targeted_NP Targeted Nanoparticle Couple_Ligand->Targeted_NP

Caption: Workflow for nanoparticle functionalization.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica (B1680970) or iron oxide nanoparticles)

  • This compound

  • EDC/NHS

  • Anhydrous DMF

  • Piperidine

  • Suitable buffer for nanoparticle suspension (e.g., MES buffer, pH 6.0)

Protocol:

  • Activation of this compound:

    • Activate the carboxylic acid of the linker with EDC/NHS in anhydrous DMF as previously described.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the buffer.

    • Add the activated linker solution to the nanoparticle suspension.

    • React for 2-4 hours at room temperature with gentle mixing.

    • Purify the Fmoc-PEG-nanoparticles by centrifugation and washing to remove unreacted linker.

  • Fmoc Deprotection:

    • Resuspend the purified nanoparticles in a 20% piperidine in DMF solution.

    • React for 30 minutes at room temperature.

    • Purify the amine-PEG-nanoparticles by centrifugation and washing.

  • Further Functionalization (Optional):

    • The exposed amine groups on the nanoparticle surface can be used for the conjugation of targeting ligands, imaging agents, or other molecules.

Conclusion

This compound is a highly valuable and versatile tool in the design and synthesis of advanced drug delivery systems. Its well-defined structure allows for precise and controlled conjugation strategies, leading to the development of more effective and safer therapeutics. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in the field of drug delivery.

References

Troubleshooting & Optimization

Optimizing coupling efficiency of Fmoc-NH-PEG4-CH2COOH in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Fmoc-NH-PEG4-CH2COOH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor coupling efficiency of this compound?

A1: Poor coupling efficiency with this PEG linker can stem from several factors:

  • Steric Hindrance: The bulky nature of the Fmoc group and the PEG chain can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin.

  • Peptide Aggregation: The growing peptide chain on the solid support can aggregate, especially with hydrophobic sequences, making the N-terminal amine inaccessible to the activated linker.[1][2]

  • Suboptimal Activation: Incomplete or inefficient activation of the carboxylic acid on the PEG linker will lead to low coupling yields.

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites.

  • Degraded Reagents: The use of old or degraded coupling reagents, bases, or this compound can significantly impact the reaction's success.

Q2: Which coupling reagents are recommended for this compound?

A2: For coupling sterically hindered or valuable reagents like this compound, highly efficient uronium/aminium or phosphonium (B103445) salt-based reagents are recommended. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and ability to suppress racemization, making it an excellent choice for difficult couplings.[3][4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though slightly less reactive than HATU.[3]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethane)]methanaminium hexafluorophosphate): A third-generation uronium reagent with high efficiency, good solubility, and an improved safety profile. It has shown excellent performance on polyethylene (B3416737) glycol (PEG) resins.

  • DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate): A carbodiimide-based method where OxymaPure® acts as an additive to enhance reaction rates and minimize racemization. This combination is a cost-effective and safe alternative to benzotriazole-based additives like HOBt.

Q3: How can I monitor the completion of the coupling reaction?

A3: It is crucial to monitor the completion of the coupling reaction to ensure high-quality peptide synthesis. Several qualitative colorimetric tests can be used:

  • Kaiser Test (Ninhydrin Test): This is a common test for detecting free primary amines. A positive result (blue beads) indicates incomplete coupling. However, this test can sometimes give false negatives in cases of severe aggregation or with N-terminal proline.

  • TNBS (2,4,6-Trinitrobenzenesulfonic acid) Test: This test is a sensitive alternative for detecting primary amines and can be more reliable than the Kaiser test in some situations. For definitive results, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry to check for the presence of the desired product and any deletion sequences.

Q4: What is "double coupling" and when should I use it?

A4: "Double coupling" is the process of repeating the coupling step with a fresh solution of the activated amino acid or linker. This is a common strategy to drive a difficult coupling reaction to completion. It is recommended when a monitoring test (e.g., Kaiser test) indicates that the initial coupling was incomplete.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

Issue 1: Incomplete Coupling Detected by Monitoring Test (e.g., Positive Kaiser Test)

  • Root Cause: Insufficient reaction time, suboptimal reagent concentration, steric hindrance, or on-resin aggregation.

  • Solution:

    • Double Couple: Immediately perform a second coupling with fresh reagents.

    • Increase Reaction Time: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight).

    • Elevate Temperature: Increase the reaction temperature to 40-50°C to improve reaction kinetics and disrupt secondary structures.

    • Change Solvent: Switch from DMF to a more effective solvating solvent like NMP (N-Methyl-2-pyrrolidone) or a "magic mixture" to reduce aggregation.

    • Add Chaotropic Salts: Incorporate salts like LiCl (0.8 M) into the coupling reaction to disrupt hydrogen bonding and reduce aggregation. Be sure to wash the resin thoroughly with DMF after the coupling to remove the salt.

Issue 2: Low Final Yield of the PEGylated Peptide

  • Root Cause: Cumulative incomplete coupling at the PEGylation step, premature cleavage of the peptide from the resin, or side reactions.

  • Solution:

    • Optimize Coupling Protocol: Ensure you are using an appropriate excess of the PEG linker and coupling reagents (see tables below). For valuable linkers, a 1.5 to 2-fold excess is often a good starting point.

    • Verify Reagent Quality: Use fresh, high-purity this compound and coupling reagents.

    • Check Linker Stability: If using a hyper-acid sensitive linker (e.g., 2-chlorotrityl chloride), the acidity of additives like HOBt or Oxyma could cause minor premature cleavage. Consider using a more stable linker if this is a recurring issue.

Data Presentation: Recommended Coupling Conditions

The following tables summarize recommended starting conditions for coupling this compound using common high-efficiency reagents. Note that these are starting points and may require further optimization based on the specific peptide sequence and resin.

Table 1: Uronium/Aminium Salt-Based Coupling

ParameterHATU ProtocolHBTU ProtocolCOMU Protocol
This compound (equiv.)1.5 - 2.01.5 - 2.01.5 - 2.0
Coupling Reagent (equiv.)1.45 - 1.91.45 - 1.91.45 - 1.9
Base (DIPEA) (equiv.)3.0 - 4.03.0 - 4.03.0 - 4.0
SolventDMF or NMPDMF or NMPDMF or NMP
Pre-activation Time1 - 2 min1 - 2 min1 - 2 min
Reaction Time1 - 4 hours1 - 4 hours1 - 4 hours
TemperatureRoom TemperatureRoom TemperatureRoom Temperature

Table 2: Carbodiimide-Based Coupling

ParameterDIC/Oxyma Protocol
This compound (equiv.)1.5 - 3.0
DIC (equiv.)1.5 - 3.0
OxymaPure® (equiv.)1.5 - 3.0
SolventDMF or NMP
Pre-activation TimeNot required (add DIC last)
Reaction Time1 - 4 hours
TemperatureRoom Temperature

Experimental Protocols

Protocol 1: Coupling using HATU/DIPEA

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected (confirmed by a positive Kaiser test) and the resin is well-swollen in DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (1.5 equiv.) and HATU (1.45 equiv.) in DMF. Add DIPEA (3.0 equiv.) to the solution and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test.

  • Washing: If the Kaiser test is negative, wash the resin with DMF (3x), DCM (3x), and DMF (3x). If the test is positive, consider a double coupling (repeat steps 2-4).

Protocol 2: Coupling using DIC/OxymaPure®

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Reagent Solution Preparation: In a separate vessel, dissolve this compound (2.0 equiv.) and OxymaPure® (2.0 equiv.) in DMF.

  • Coupling Reaction: Add the solution from step 2 to the resin. Then, add DIC (2.0 equiv.) to the reaction vessel. Agitate at room temperature for 2-3 hours.

  • Monitoring: Perform a Kaiser test as described in Protocol 1, step 4.

  • Washing: Follow step 5 from Protocol 1.

Mandatory Visualization

Troubleshooting_Workflow start Start: Coupling of This compound kaiser_test Perform Kaiser Test after coupling start->kaiser_test is_negative Test Negative? kaiser_test->is_negative proceed Proceed to next Fmoc deprotection is_negative->proceed Yes troubleshoot Incomplete Coupling Detected is_negative->troubleshoot No (Blue Beads) double_couple Perform Double Coupling troubleshoot->double_couple extend_time Increase Reaction Time (e.g., to 4h or overnight) troubleshoot->extend_time change_solvent Switch Solvent (DMF to NMP) troubleshoot->change_solvent add_salt Add Chaotropic Salt (e.g., 0.8M LiCl) troubleshoot->add_salt re_test Re-run Kaiser Test double_couple->re_test extend_time->re_test change_solvent->re_test add_salt->re_test is_negative2 Test Negative? re_test->is_negative2 is_negative2->proceed Yes cap_and_analyze Cap unreacted amines. Cleave a sample for HPLC/MS analysis. is_negative2->cap_and_analyze No

Caption: Troubleshooting workflow for incomplete coupling of this compound.

References

Common issues with Fmoc group removal and how to solve them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection?

A1: The most common method for Fmoc group removal involves treating the peptide-resin with a 20% (v/v) solution of piperidine (B6355638) in a suitable organic solvent, typically N,N-dimethylformamide (DMF).[1][2] The process usually consists of two treatments: a brief initial treatment (1-2 minutes) followed by a longer one (5-20 minutes) to ensure complete removal.[1]

Q2: What are the primary side reactions associated with piperidine-mediated Fmoc deprotection?

A2: The primary side reactions include:

  • Aspartimide Formation: This occurs when the peptide backbone's amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides.[3][4] Sequences like Asp-Gly, Asp-Asn, and Asp-Ser are particularly susceptible.[4][5]

  • Diketopiperazine (DKP) Formation: This involves the cyclization of the N-terminal dipeptide, which results in its cleavage from the resin and a loss of yield. This is especially problematic for sequences containing Proline or Glycine.[3][5][6][7]

  • Racemization: The basic conditions of Fmoc deprotection can lead to the epimerization of optically active amino acids, particularly Cysteine and Histidine.[3]

  • 3-(1-Piperidinyl)alanine Formation: This side product can form when peptides with a C-terminal cysteine are synthesized using Fmoc/tBu protocols. It involves the base-catalyzed elimination of the protected sulfhydryl group, followed by the addition of piperidine.[7]

Q3: What are the main alternatives to piperidine for Fmoc deprotection?

A3: Several alternative bases are used to minimize the side reactions seen with piperidine:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used at lower concentrations (e.g., 2%) and often in combination with piperidine or piperazine (B1678402).[3][8] It is much faster than piperidine but can catalyze aspartimide formation.[8]

  • Piperazine (PZ): A less nucleophilic and weaker base than piperidine, which can reduce the rate of base-catalyzed side reactions.[9] It is often used in combination with DBU.[10][11]

  • 4-Methylpiperidine (4MP): Can be used as a direct replacement for piperidine.[12]

  • Morpholine: A milder base often used for sensitive glycopeptides.[13]

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

Symptoms:

  • A negative result (e.g., yellow beads) from a qualitative test for free primary amines, such as the Kaiser test.[14]

  • The presence of deletion sequences in the final peptide product, where one or more amino acids are missing.[15][16]

  • The presence of Fmoc-adducts in the final crude product.[16]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Peptide Aggregation: The growing peptide chain can form secondary structures (e.g., β-sheets) that hinder reagent access.[1][14][15]- Switch to a more polar solvent like N-methylpyrrolidone (NMP) to disrupt aggregation.[1] - Perform the synthesis at an elevated temperature.[14] - Incorporate "kink"-inducing residues like pseudoproline dipeptides.[14]
Steric Hindrance: Bulky amino acid side chains near the N-terminus can block the deprotecting agent.[1][16]- Extend the deprotection time or perform a double deprotection.[14][16] - Use a stronger deprotection reagent, such as a solution containing DBU.[8][16]
Poor Resin Swelling: Inadequate swelling of the solid support limits reagent accessibility.[14][15]- Ensure the resin is fully swelled in the appropriate solvent (e.g., DMF) for at least 30 minutes before deprotection.[1][16]
Suboptimal Reagents: Degraded or impure piperidine can reduce deprotection efficiency.[15]- Use fresh, high-quality reagents for the deprotection solution.

Troubleshooting Workflow for Incomplete Fmoc Deprotection

start Incomplete Deprotection Detected (e.g., Negative Kaiser Test) check_reagents Verify Reagent Quality (Fresh Piperidine/DMF) start->check_reagents swell_resin Ensure Proper Resin Swelling check_reagents->swell_resin double_deprotection Perform Double Deprotection swell_resin->double_deprotection change_solvent Change Solvent (e.g., to NMP) swell_resin->change_solvent If aggregation is suspected stronger_base Use Stronger Base (e.g., add 2% DBU) double_deprotection->stronger_base For difficult sequences monitor Monitor Deprotection (UV-Vis or repeat Kaiser test) double_deprotection->monitor If still incomplete stronger_base->monitor change_solvent->double_deprotection

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Issue 2: Aspartimide Formation

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram, often close to the main product peak.[5]

  • Mass spectrometry data showing byproducts with the same mass as the desired peptide but with altered fragmentation patterns.[5]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Susceptible Peptide Sequence: Sequences like Asp-Gly, Asp-Asn, or Asp-Ser are prone to this side reaction.[4]- Use a modified aspartic acid derivative with a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.
Prolonged Exposure to Base: Extended Fmoc deprotection times increase the risk of aspartimide formation.[5]- Use the minimum deprotection time required for complete Fmoc removal. - Switch to a weaker base like piperazine or use a DBU/piperazine cocktail.[17]
Elevated Temperature: Higher synthesis temperatures can accelerate this side reaction.[4][5]- Perform the synthesis at room temperature or lower if possible.
Strong Base: Strong bases like DBU can catalyze aspartimide formation.[8]- Avoid using DBU for sequences containing aspartic acid. - Add a weak acid like 0.1 M HOBt or 1% formic acid to the deprotection solution to buffer the basicity.[4][7][11]

Logical Relationships in Aspartimide Formation and Prevention

cause Cause: Base-Catalyzed Backbone Amide Attack aspartimide Aspartimide Formation cause->aspartimide susceptible_seq Susceptible Sequence (e.g., Asp-Gly) susceptible_seq->cause strong_base Strong Base (e.g., Piperidine, DBU) strong_base->cause high_temp Elevated Temperature high_temp->cause solution Solution prot_group Use Bulky Protecting Group (e.g., OMpe, OBno) solution->prot_group weaker_base Use Weaker Base (e.g., Piperazine) solution->weaker_base acid_additive Add Weak Acid (e.g., HOBt, Formic Acid) solution->acid_additive prot_group->aspartimide prevents weaker_base->aspartimide reduces acid_additive->aspartimide reduces

Caption: Factors contributing to aspartimide formation and corresponding solutions.

Issue 3: Diketopiperazine (DKP) Formation

Symptoms:

  • Low yield of the final peptide, particularly for short peptides.[5]

  • Detection of a cyclic dipeptide in the cleavage solution.[5]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Susceptible Dipeptide Sequence: The N-terminal dipeptide, especially sequences containing Proline, is prone to cyclization and cleavage from the resin.[3][5]- Couple the first two amino acids as a pre-formed dipeptide unit.[5][6] - Use a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk hinders the cyclization reaction.[5][18]
Fmoc Deprotection Conditions: The basic conditions of Fmoc removal can induce DKP formation.- Use milder deprotection conditions, such as a lower temperature or a weaker base.[6] - An alternative deprotection solution of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation.[18][19][20]

Quantitative Data Summary

Comparison of Deprotection Reagents and Side Reactions

Deprotection Reagent/CocktailTypical ConcentrationDeprotection TimeAdvantagesDisadvantages
Piperidine20% in DMF5-20 minStandard, well-established.Can cause aspartimide formation, DKP, and racemization.
DBU/Piperidine2% DBU, 2-20% Piperidine in DMF5-15 minFaster than piperidine alone; effective for difficult sequences.[8][16]Strong base, increases risk of aspartimide formation.[8][14]
DBU/Piperazine2% DBU, 5% Piperazine in NMP/DMF< 1 minRapid and efficient; reduces DKP formation.[10][11][19][20]May require optimization for specific sequences.
Piperazine5% in DMF/NMPSlower than piperidineMilder base, reduces aspartimide formation.[9][17]Slower deprotection may be incomplete for some sequences.
4-Methylpiperidine20% in DMF5-20 minInterchangeable with piperidine.[12]Similar side reaction profile to piperidine.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1][16]

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate gently for 1-2 minutes.[1]

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.[1]

Protocol 2: DBU/Piperidine Deprotection for Difficult Sequences

Caution: DBU is a very strong base and may promote side reactions. Use judiciously.[16]

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.[16]

  • Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.[16]

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.[16]

Protocol 3: Deprotection with Reduced Aspartimide Formation
  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.[4]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).

  • Washing: Drain the coupling solution and wash the resin with DMF.

Protocol 4: Monitoring Fmoc Removal with UV-Vis Spectrophotometry
  • Setup: Set the UV detector of an automated peptide synthesizer or a flow-through spectrophotometer to a wavelength of approximately 301 nm.[14]

  • Monitoring: During the Fmoc deprotection step, continuously flow the effluent from the reaction vessel through the UV detector.

  • Data Acquisition: Record the UV absorbance over time. The absorbance will increase as the dibenzofulvene-piperidine adduct is formed and will plateau when the reaction is complete.[14]

  • Completion: The completion of the reaction is indicated by the return of the absorbance to the baseline. If the absorbance does not return to baseline, it may indicate incomplete deprotection.[14]

Protocol 5: The Kaiser Test (Qualitative Test for Primary Amines)
  • Reagent Preparation:

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Washing: Wash the resin beads with DMF and then with ethanol to remove any residual reagents.[14]

  • Reaction: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).

    • Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).[15]

    • Note: This test does not work for N-terminal proline (a secondary amine), which gives a reddish-brown color.[15]

References

Troubleshooting guide for reactions involving Fmoc-NH-PEG4-CH2COOH.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG4-CH2COOH. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C, protected from light and moisture.[1] It is advisable to keep the compound under an inert atmosphere, such as argon or nitrogen, to prevent degradation from exposure to oxygen and moisture.[1] Before use, allow the container to warm to room temperature before opening to prevent condensation.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in common polar organic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[1] It has limited solubility in alcohols and is generally not soluble in non-polar solvents like ether.[]

Q3: What are the main applications of this compound?

A3: This bifunctional linker is widely used in:

  • Solid-Phase Peptide Synthesis (SPPS): To introduce a hydrophilic PEG spacer into a peptide sequence or at the N-terminus.

  • Bioconjugation and PEGylation: To link various molecules, such as proteins, antibodies, or small molecule drugs, thereby improving their solubility, stability, and pharmacokinetic properties.

  • Drug Delivery: As a component in antibody-drug conjugates (ADCs) and PROTACs.

  • Surface Modification: To functionalize surfaces of nanoparticles, quantum dots, and microarrays to reduce non-specific protein adsorption.

Q4: How is the carboxylic acid group of this compound typically activated for coupling to an amine?

A4: The carboxylic acid is commonly activated using standard coupling reagents to form a reactive intermediate that readily reacts with primary or secondary amines. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often in the presence of an additive like HOBt (Hydroxybenzotriazole), or uronium/phosphonium salts such as HATU, HBTU, or PyBOP.

Q5: What are the standard conditions for removing the Fmoc protecting group?

A5: The Fmoc group is base-labile and is typically removed by treatment with a 20% solution of piperidine (B6355638) in DMF. The deprotection reaction is usually rapid, often completing within minutes.

Troubleshooting Guide

Problem 1: Incomplete or Low-Yield Coupling Reaction

Q: I am observing a low yield in my coupling reaction between this compound and my amine-containing molecule. What could be the cause and how can I improve the yield?

A: Low coupling efficiency can be due to several factors. Here is a systematic approach to troubleshoot this issue:

  • Inadequate Activation of the Carboxylic Acid:

    • Solution: Ensure your coupling reagents are fresh and anhydrous. The choice of coupling agent can significantly impact efficiency. For sterically hindered amines or difficult couplings, stronger activating agents like HATU or HBTU are often more effective than carbodiimides alone. Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can also improve the yield.

  • Sub-optimal Reaction Conditions:

    • Solution: Ensure the reaction is performed in a suitable anhydrous polar aprotic solvent like DMF or DMSO. The reaction temperature can be slightly elevated (e.g., to 40-50 °C) to facilitate the reaction, although this should be done with caution to avoid side reactions. Ensure the pH of the reaction mixture is appropriate; a non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to maintain basic conditions without competing with the amine substrate.

  • Aggregation of Reactants:

    • Solution: PEGylated compounds can sometimes aggregate, especially with hydrophobic peptides. To mitigate this, consider using solvents known to disrupt aggregation, such as DMSO or a mixture of DMF and DMSO. Adding chaotropic salts like LiCl or KSCN to the reaction mixture can also help break up aggregates. Sonication of the reaction mixture may also be beneficial.

  • Steric Hindrance:

    • Solution: If your amine is sterically hindered, a longer reaction time or a higher concentration of reactants may be necessary. Using a coupling reagent known to be effective for hindered couplings, such as HATU, is recommended.

Problem 2: Incomplete Fmoc Deprotection

Q: How can I confirm that the Fmoc group has been completely removed, and what should I do if the deprotection is incomplete?

A: Incomplete Fmoc deprotection will result in truncated sequences or unreacted starting material.

  • Monitoring Deprotection:

    • Solution: The removal of the Fmoc group can be monitored qualitatively using a colorimetric test like the Kaiser test, which detects free primary amines. For a quantitative assessment, the progress of the deprotection can be monitored by HPLC by analyzing a small aliquot of the reaction mixture. The formation of the dibenzofulvene-piperidine adduct can also be monitored by UV spectroscopy at around 301 nm.

  • Troubleshooting Incomplete Deprotection:

    • Solution: If deprotection is incomplete, you can extend the reaction time with the piperidine solution or perform a second treatment. Ensure that the piperidine solution is fresh, as it can degrade over time. In cases of severe aggregation hindering access of the base, switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can be effective.

Problem 3: Side Reactions

Q: What are the common side reactions observed in reactions with this compound, and how can they be minimized?

A: While the PEG linker itself is relatively inert, side reactions can occur, particularly in the context of peptide synthesis.

  • Aspartimide Formation:

    • Description: In peptide synthesis, if the sequence contains an aspartic acid residue, the backbone amide can attack the side-chain ester, especially during Fmoc deprotection with piperidine.

    • Solution: To minimize this, use a less basic deprotection reagent like piperazine (B1678402) or add a weak acid such as HOBt to the piperidine solution to buffer the basicity. Using a shorter deprotection time can also be beneficial.

  • Racemization:

    • Description: The activation of the carboxylic acid can sometimes lead to racemization, especially with certain coupling reagents.

    • Solution: The use of additives like HOBt or HOAt with carbodiimides can suppress racemization. Coupling reagents like HATU are also known to minimize racemization. Performing the reaction at a lower temperature can also help.

Problem 4: Purification Challenges

Q: I am having difficulty purifying my final PEGylated product. What are the recommended purification techniques?

A: The purification of PEGylated molecules can be challenging due to their increased hydrodynamic radius and potential for heterogeneity.

  • Recommended Techniques:

    • Size Exclusion Chromatography (SEC): This is a very effective method for separating PEGylated products from smaller, unreacted molecules and byproducts.

    • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a standard technique for purifying peptides and other biomolecules. The hydrophobicity of the PEG chain will influence the retention time. A gradient of an organic solvent (like acetonitrile) in water with an ion-pairing agent (like trifluoroacetic acid) is typically used.

    • Ion Exchange Chromatography (IEX): This technique can be used to separate PEGylated molecules based on differences in their overall charge, which can be altered by the PEGylation.

    • Dialysis/Ultrafiltration: For larger PEGylated proteins, dialysis or ultrafiltration can be a useful pre-purification step to remove small molecule impurities.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityNotes
N,N-Dimethylformamide (DMF)Highly SolubleCommon solvent for coupling and deprotection reactions.
Dimethyl Sulfoxide (DMSO)Highly SolubleUseful for dissolving reactants and can help disrupt aggregation.
Dichloromethane (DCM)SolubleCan be used for coupling reactions.
WaterSparingly SolubleThe PEG chain imparts some hydrophilicity, but the Fmoc group is hydrophobic.
Methanol/EthanolLess Soluble
Diethyl EtherInsoluble
Table 2: Comparison of Common Coupling Reagents for Amide Bond Formation
Coupling ReagentAdditive (if any)Relative SpeedRacemization RiskNotes
EDC/DCCHOBt/HOAtModerateLow with additiveCost-effective and widely used. Byproduct of DCC (DCU) is insoluble and can be removed by filtration.
HBTU/HATUNone neededFastVery LowHighly efficient, especially for difficult couplings. HATU is generally considered more reactive.
PyBOPNone neededFastLowPhosphonium-based reagent, good for solution and solid-phase synthesis.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Primary Amine
  • Dissolution: Dissolve this compound (1.0 eq) and the amine-containing substrate (1.0-1.2 eq) in anhydrous DMF.

  • Activation: In a separate vial, dissolve the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in anhydrous DMF.

  • Pre-activation (Optional but Recommended): Add the activation solution to the solution of this compound and stir at room temperature for 15-30 minutes.

  • Coupling: Add the amine-containing substrate to the pre-activated PEG linker solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Fmoc Deprotection
  • Dissolution: Dissolve the Fmoc-protected compound in DMF.

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture.

  • Reaction: Stir at room temperature for 10-30 minutes. Monitor the reaction by TLC or LC-MS to ensure complete removal of the Fmoc group.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess piperidine and DMF. The crude product can often be used directly in the next step or purified if necessary. For solid-phase synthesis, the resin is washed extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Visualizations

Experimental_Workflow cluster_coupling Amide Coupling cluster_workup_purification1 Work-up & Purification cluster_deprotection Fmoc Deprotection cluster_workup_purification2 Final Product A Dissolve this compound and Amine in DMF B Activate Carboxylic Acid (e.g., with HATU/DIPEA) C Combine and React B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Quench and Extract D->E F Purify Coupled Product (Chromatography) E->F G Treat with 20% Piperidine in DMF F->G H Monitor Deprotection (HPLC/Kaiser Test) G->H I Work-up and Purify Final Product H->I

References

Technical Support Center: Purification of Fmoc-NH-PEG4-CH2COOH Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for products resulting from reactions with Fmoc-NH-PEG4-CH2COOH. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of peptides, proteins, and other biomolecules conjugated with this linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its reaction products challenging to purify?

A1: this compound is a heterobifunctional linker molecule commonly used in bioconjugation and peptide synthesis.[1][2] It contains a base-labile Fmoc-protected amine at one end and a reactive carboxylic acid at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer.[1] The challenge in purifying its reaction products arises from the potential for a complex mixture of desired conjugate, unreacted starting materials (biomolecule and linker), and side products. The PEG component can also influence the chromatographic behavior of the conjugate, sometimes leading to broader peaks compared to the unmodified biomolecule.

Q2: What are the primary methods for purifying reaction products of this compound?

A2: The most common purification techniques for PEGylated biomolecules are based on differences in size, charge, and hydrophobicity. These include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[] It is very effective at removing unreacted, low molecular weight linkers.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. The attachment of the Fmoc-PEG4-acid linker will alter the hydrophobicity of the parent molecule, allowing for separation.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The PEG chain can shield charges on the surface of a protein, altering its interaction with the IEX resin and enabling separation from the unmodified version.

  • Dialysis/Ultrafiltration: A non-chromatographic method that separates molecules based on size using a semi-permeable membrane. It is useful for removing small molecules like excess linker from a much larger biomolecule conjugate.

Q3: How do I choose the best purification method for my specific conjugate?

A3: The choice of method depends on the properties of your target molecule (e.g., protein, peptide, small molecule), the scale of your reaction, and the required final purity. The following table provides a general guide:

Purification MethodPrincipleBest Suited ForAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation by size (hydrodynamic radius)Removing excess small molecule linkers from large proteins/antibodies; Separating monomeric conjugates from aggregates.Gentle, preserves biological activity; Good for buffer exchange.Limited resolution for molecules of similar size; Not suitable for separating positional isomers.
Reverse-Phase HPLC (RP-HPLC) Separation by hydrophobicityPurification of PEGylated peptides and small molecules; High-resolution analytical separation.High resolution and purity; Can often separate isomers.Can denature proteins; Requires use of organic solvents.
Ion Exchange Chromatography (IEX) Separation by net chargePurifying PEGylated proteins where PEGylation alters the surface charge.High capacity; Can be scaled up for large preparations.Resolution may decrease with increasing degrees of PEGylation.
Dialysis/Ultrafiltration Separation by molecular weight cutoffBuffer exchange and removal of small molecule impurities from large biomolecules.Simple, inexpensive, and gentle on the sample.Slow; Potential for sample loss due to non-specific binding to the membrane.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound reaction products.

Issue 1: Low Yield of the Purified Conjugate
Possible Cause Suggestion
Precipitation of the conjugate on the chromatography column. The Fmoc group is highly hydrophobic and can cause aggregation and precipitation, especially with peptides. Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase. For RP-HPLC, injecting in a solvent with a slightly higher organic content (if compatible with the column) can help.
Non-specific binding to the purification matrix. For SEC and IEX of proteins, ensure the column is well-equilibrated with the running buffer. Consider increasing the ionic strength of the buffer to reduce non-specific interactions. For dialysis, pre-condition the membrane as per the manufacturer's instructions.
Overly harsh elution conditions in RP-HPLC. The highly hydrophobic nature of the Fmoc-containing conjugate may require a high concentration of organic solvent for elution, which can lead to poor recovery. Try a shallower gradient or a different organic modifier (e.g., ethanol (B145695) instead of acetonitrile).
Loss during dialysis/ultrafiltration. Ensure the molecular weight cutoff (MWCO) of the membrane is significantly smaller than your conjugate. For a 50 kDa protein, a 10-30 kDa MWCO is typically appropriate.
Issue 2: Incomplete Removal of Excess this compound
Possible Cause Suggestion
Insufficient resolution in Size Exclusion Chromatography (SEC). Ensure the sample volume is appropriate for the column size (typically <5% of the column volume for high resolution). Use a column with a fractionation range suitable for separating your conjugate from the smaller linker molecule.
Co-elution in Reverse-Phase HPLC (RP-HPLC). Optimize the gradient. A shallower gradient around the elution point of the desired product and the excess linker can improve separation.
Inadequate dialysis time or buffer volume. Dialyze against a large volume of buffer (at least 1000 times the sample volume) and perform at least three buffer changes over 12-24 hours.
Issue 3: Broad or Tailing Peaks in RP-HPLC
Possible Cause Suggestion
Poor solubility of the Fmoc-PEGylated product in the mobile phase. Prepare the sample in a solvent that is as close as possible to the initial mobile phase composition. If necessary, use a small amount of a stronger, miscible solvent like DMSO to dissolve the sample before dilution.
Secondary interactions with the column stationary phase. Ensure the mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to minimize interactions with free silanol (B1196071) groups on the silica (B1680970) support.
Column overload. Reduce the amount of sample injected onto the column. Highly hydrophobic peptides are more prone to overloading.
Slow kinetics of interaction between the conjugate and the stationary phase. Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and resolution for PEGylated proteins.

Experimental Protocols

Protocol 1: Purification of a Fmoc-PEG4-Peptide by RP-HPLC

This protocol provides a general method for the purification of a synthetic peptide that has been conjugated with this compound.

1. Sample Preparation:

  • After cleavage from the solid-phase resin and precipitation, dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
  • Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration for injection.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is standard. For highly hydrophobic peptides, a C8 or C4 column may provide better results.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Flow Rate: Typically 1.0 mL/min for an analytical-scale column (4.6 mm ID).
  • Detection: Monitor absorbance at 220 nm for the peptide backbone and 265 nm or 301 nm for the Fmoc group.
  • Gradient:
  • Start with a low percentage of mobile phase B (e.g., 5-10%) and hold for 5 minutes.
  • Apply a linear gradient to a higher percentage of B (e.g., 60-80%) over 30-60 minutes. The steepness of the gradient will need to be optimized for your specific peptide.
  • Include a high-B wash step (e.g., 95% B) for 5-10 minutes to elute any remaining hydrophobic impurities.
  • Re-equilibrate the column at the initial conditions for at least 10 column volumes before the next injection.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.
  • Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity of the desired product by mass spectrometry.
  • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: Removal of Excess Linker from a PEGylated Protein using SEC

This protocol is suitable for removing unconjugated this compound from a much larger biomolecule like an antibody.

1. Column Preparation:

  • Select a size exclusion chromatography column with a fractionation range appropriate for your protein. For example, a column with a range of 10-600 kDa is suitable for a typical IgG antibody.
  • Equilibrate the column with at least two column volumes of your desired buffer (e.g., phosphate-buffered saline, PBS).

2. Sample Loading:

  • Concentrate your reaction mixture if necessary.
  • The sample volume should be kept small for optimal resolution, typically between 1-4% of the total column volume.
  • Load the sample onto the equilibrated column.

3. Elution and Fraction Collection:

  • Elute the sample with the equilibration buffer at a flow rate recommended by the column manufacturer.
  • The PEGylated protein, being larger, will elute first in or near the void volume of the column.
  • The smaller, unconjugated this compound will be retained longer and elute in later fractions.
  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

4. Analysis:

  • Pool the fractions containing the purified protein conjugate.
  • Confirm the removal of the excess linker by RP-HPLC or another suitable analytical method.
  • The purified protein can be concentrated if necessary using centrifugal filters.

Visualizations

experimental_workflow_RP_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude Product dilute Dilute with Mobile Phase A dissolve->dilute filter Filter Sample (0.22 µm) dilute->filter inject Inject onto C18 Column filter->inject gradient Run Gradient Elution inject->gradient detect UV Detection (220/265 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Purity (HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize

Caption: Workflow for the purification of a Fmoc-PEGylated peptide using RP-HPLC.

experimental_workflow_SEC cluster_fractions Eluted Fractions start Start with Reaction Mixture (PEGylated Protein + Excess Linker) prep Equilibrate SEC Column start->prep load Load Sample onto Column prep->load elute Elute with Isocratic Buffer load->elute collect Collect Fractions elute->collect protein_frac Early Fractions: Purified PEG-Protein linker_frac Late Fractions: Excess Linker analyze Analyze Fractions (UV 280nm) collect->analyze pool Pool and Concentrate Protein Fractions analyze->pool final Final Purified Product pool->final

Caption: General workflow for removing excess linker using Size Exclusion Chromatography (SEC).

troubleshooting_workflow start Purification Problem Identified issue_yield Low Yield? start->issue_yield issue_purity Incomplete Removal of Impurities? start->issue_purity issue_peak Poor Peak Shape (HPLC)? start->issue_peak sol_yield1 Check Solubility & Sample Prep issue_yield->sol_yield1 Yes sol_yield2 Optimize Elution Conditions issue_yield->sol_yield2 Yes sol_yield3 Check for Non-specific Binding issue_yield->sol_yield3 Yes sol_purity1 Optimize Gradient (RP-HPLC) issue_purity->sol_purity1 Yes sol_purity2 Increase Dialysis Time/Buffer Volume issue_purity->sol_purity2 Yes sol_purity3 Choose SEC Column with Better Resolution issue_purity->sol_purity3 Yes sol_peak1 Reduce Sample Load issue_peak->sol_peak1 Yes sol_peak2 Increase Column Temperature issue_peak->sol_peak2 Yes sol_peak3 Add/Check Ion-Pairing Reagent (e.g., TFA) issue_peak->sol_peak3 Yes

Caption: A logical workflow for troubleshooting common purification issues.

References

Storage and handling conditions to ensure Fmoc-NH-PEG4-CH2COOH stability.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Fmoc-NH-PEG4-CH2COOH to ensure its stability and performance in various applications, including peptide synthesis, bioconjugation, and the development of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For optimal stability, this compound should be stored in a freezer at temperatures ranging from -5°C to -20°C.[1][2][3] Long-term storage at -80°C is also an option, particularly for the compound in solution, to maximize its shelf life.[4]

Q2: How should I handle the compound upon receiving it?

The compound is typically shipped at ambient temperature.[3] Upon receipt, it is crucial to store it under the recommended refrigerated or frozen conditions as soon as possible.

Q3: Is this compound sensitive to light or moisture?

Yes, exposure to light and moisture should be minimized. It is recommended to store the compound in a tightly sealed container, protected from light. For added protection, especially for long-term storage, keeping it under an inert atmosphere such as argon or nitrogen is advisable to prevent degradation from moisture and oxygen.

Q4: What are the appropriate solvents for dissolving this compound?

This compound is soluble in common polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). The hydrophilic nature of the PEG spacer enhances its solubility in aqueous media after the Fmoc group is removed.

Q5: What is the shelf life of this compound in solution?

When dissolved in a suitable solvent and stored properly, stock solutions can be stable for up to one month at -20°C or for six months at -80°C. It is important to keep these solutions in sealed containers to prevent solvent evaporation and exposure to moisture.

Storage and Handling Conditions Summary

ParameterRecommendationRationale
Storage Temperature (Solid) -5°C to -20°CTo ensure long-term chemical stability.
Storage Temperature (In Solution) -20°C for short-term (1 month), -80°C for long-term (6 months)To preserve the integrity of the compound in a dissolved state.
Atmosphere Store under an inert gas (Argon or Nitrogen)To minimize degradation due to moisture and oxygen.
Light Exposure Protect from lightTo prevent photochemical degradation.
Container Tightly sealed vesselsTo prevent exposure to air and moisture.
Handling Allow the container to warm to room temperature before openingTo prevent condensation of moisture onto the product.

Troubleshooting Guide

Problem: I am observing incomplete or failed conjugation reactions.

  • Possible Cause 1: Degradation of the Carboxylic Acid Moiety. Improper storage, particularly exposure to moisture, can lead to the slow hydrolysis of the carboxylic acid, reducing its reactivity.

    • Solution: Ensure the compound has been stored in a dry environment. Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Possible Cause 2: Premature Deprotection of the Fmoc Group. The Fmoc protecting group is sensitive to basic conditions. Exposure to basic substances, even in trace amounts, can lead to its removal, resulting in unintended side reactions.

    • Solution: Use high-purity, anhydrous solvents. Ensure that all glassware is clean and free of basic residues. Avoid using basic solvents for storage or reaction unless intended for deprotection.

Problem: The solubility of my compound seems lower than expected.

  • Possible Cause: Compound Degradation or Aggregation. While the PEG spacer enhances solubility, prolonged storage under suboptimal conditions can lead to degradation or aggregation, which may affect its solubility.

    • Solution: Use ultrasonic agitation to aid dissolution. If solubility issues persist, it may be indicative of compound degradation, and using a fresh batch is recommended.

Problem: I am seeing unexpected byproducts in my analytical data (e.g., HPLC, Mass Spectrometry).

  • Possible Cause 1: Oxidation of the PEG Chain. The ether linkages within the PEG backbone can be susceptible to auto-oxidation over extended periods or under harsh conditions, though this is less common with standard laboratory practices.

    • Solution: For long-term storage, blanketing the solid compound or its solutions with an inert gas like argon or nitrogen can minimize oxidation.

  • Possible Cause 2: Base-Induced Side Reactions. If the Fmoc group is prematurely removed, the exposed amine can participate in undesired reactions, leading to byproducts.

    • Solution: Carefully control the pH of your reaction mixture and avoid exposure to basic conditions until the deprotection step is intended.

Experimental Protocols

Protocol: Handling and Solubilization of this compound

  • Equilibration: Before opening, remove the container of this compound from the freezer and allow it to sit at room temperature for at least 20-30 minutes. This prevents moisture from condensing on the cold solid.

  • Weighing: In a chemical fume hood, quickly weigh the desired amount of the compound into a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMF, DMSO) to the vial. If necessary, gently vortex or use an ultrasonic bath to ensure complete dissolution.

  • Storage of Solution: If not for immediate use, blanket the vial with an inert gas, seal it tightly, and store it at -20°C or -80°C for the recommended duration.

Visual Guides

This compound Structure and Stability cluster_structure Chemical Structure cluster_stability Potential Degradation Pathways Fmoc Fmoc Group (Base-Labile) PEG4 PEG4 Spacer (Hydrophilic, Flexible) Fmoc->PEG4 Amide Linkage Acid Carboxylic Acid (Reactive End) PEG4->Acid Ether & Alkyl Linkages Base Basic Conditions (e.g., piperidine, trace amines) Base->Fmoc Cleavage Moisture Moisture/Water Moisture->Acid Hydrolysis (slow) Oxygen Oxygen/Air (Long-term exposure) Oxygen->PEG4 Oxidation

Caption: Chemical structure and potential degradation points of this compound.

Troubleshooting Workflow for Stability Issues start Experiment Failed (e.g., low yield, impurity) check_storage 1. Verify Storage Conditions (-20°C, dark, dry?) start->check_storage check_handling 2. Review Handling Protocol (Warmed to RT before opening?) check_storage->check_handling Yes improper_storage Conclusion: Compound likely degraded due to temperature/light/moisture. check_storage->improper_storage No check_reagents 3. Examine Reagents & Solvents (Anhydrous? Free of bases?) check_handling->check_reagents Yes moisture_contamination Conclusion: Water condensation may have compromised the reagent. check_handling->moisture_contamination No reagent_issue Conclusion: Premature deprotection or side reaction from contaminated reagents. check_reagents->reagent_issue No solution Action: Use a fresh aliquot or new batch of the compound. check_reagents->solution Yes (Issue persists) improper_storage->solution moisture_contamination->solution reagent_issue->solution

Caption: A logical workflow for troubleshooting common stability-related issues.

References

Technical Support Center: Preventing Peptide Aggregation with Hydrophilic PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for using hydrophilic polyethylene (B3416737) glycol (PEG) linkers to prevent peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is peptide PEGylation and how does it prevent aggregation?

A1: PEGylation is the process of covalently or non-covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a peptide or protein.[1] Hydrophilic PEG linkers prevent aggregation primarily by creating a steric barrier or a hydration shell around the peptide.[2] This "outer layer" of PEG, with its abundant ether oxygen atoms, forms extensive hydrogen bonds with water, significantly increasing the peptide's overall hydrophilicity.[3] This process masks hydrophobic regions on the peptide that can lead to self-association and aggregation, thereby improving its solubility and stability in aqueous solutions.[3][4]

Q2: What are the primary benefits of using hydrophilic PEG linkers with peptides?

A2: The main advantages of PEGylating peptides include:

  • Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic peptides.[5][6]

  • Decreased Aggregation: PEGylation effectively suppresses the formation of peptide aggregates and insoluble structures.[2][7]

  • Enhanced Stability: The PEG chain can protect the peptide from enzymatic degradation and proteolysis.[1][5]

  • Prolonged Circulation Half-Life: The increased size of the PEGylated peptide reduces its clearance by the kidneys, extending its time in the bloodstream.[1]

  • Reduced Immunogenicity: The PEG linker can mask antigenic sites on the peptide, lowering the risk of an immune response.[1][5][6]

Q3: What are the common types of PEG linkers used for bioconjugation?

A3: PEG linkers are available with various reactive groups to target specific functional groups on a peptide. The most common types include:

  • NHS-PEG (N-hydroxysuccinimide) Linkers: These are ideal for targeting primary amines, such as those found in lysine (B10760008) residues or at the N-terminus of a peptide, forming stable amide bonds.[5]

  • Maleimide-PEG Linkers: These specifically react with thiol groups, typically from cysteine residues, to form a stable thioether bond.[1]

  • Azide/Alkyne-PEG Linkers: Used for "click chemistry" reactions, offering high specificity and efficiency.[5]

  • Aldehyde/Hydrazide-PEG Linkers: React to form hydrazone bonds, which can be designed to be cleavable under specific pH conditions.

Q4: How do I choose the right PEG linker for my peptide?

A4: Selecting the appropriate PEG linker depends on several factors:

  • Reactive Groups: Choose a linker with a reactive group that is compatible with the available functional groups on your peptide (e.g., NHS for amines, maleimide (B117702) for thiols).[5]

  • PEG Chain Length: The length of the PEG chain is crucial. Longer chains generally provide better protection against aggregation and result in a longer circulation half-life.[1][8] However, excessively long chains can sometimes reduce the peptide's biological activity due to steric hindrance.[1][9]

  • Linker Architecture: PEG linkers can be linear or branched. Branched PEGs may offer enhanced steric protection.[1]

  • Application: Consider if you need a stable or a cleavable linker. Cleavable linkers are used for controlled drug release applications.[]

Q5: What are the potential drawbacks or limitations of peptide PEGylation?

A5: While highly beneficial, PEGylation has potential limitations:

  • Reduced Biological Activity: The PEG chain can cause steric hindrance, which may interfere with the peptide's binding to its target receptor or active site, thereby reducing its efficacy.[9][11]

  • Heterogeneity: The PEGylation reaction can sometimes result in a mixture of products with varying numbers of PEG chains attached, which can pose analytical challenges.[12]

  • Immunogenicity: Although rare, the PEG polymer itself can sometimes elicit an immune response, leading to the formation of anti-PEG antibodies.[4][13]

  • Increased Viscosity: High concentrations of PEGylated materials can lead to a significant increase in viscosity.[13]

Troubleshooting Guide

Q1: My peptide is still aggregating after PEGylation. What should I do?

A1: If aggregation persists, consider the following troubleshooting steps:

  • Increase PEG Chain Length: A longer PEG chain provides a more substantial steric barrier. For example, studies on alpha-1 antitrypsin showed that a 40 kDa PEG significantly decreased heat-induced aggregation compared to shorter chains.[8]

  • Optimize Reaction Conditions: Aggregation can occur during the PEGylation reaction itself. Try lowering the reaction temperature (e.g., to 4°C), reducing the peptide concentration, or adding the PEG reagent stepwise instead of all at once.[14]

  • Add Stabilizing Excipients: The addition of stabilizers to the buffer can help. Sugars (sucrose, trehalose), polyols (glycerol), or amino acids (arginine, glycine) are known to suppress protein and peptide aggregation.[14]

  • Check pH: Ensure the reaction buffer pH is optimal for your peptide's stability, which may not be the same as the optimal pH for the conjugation chemistry.[14]

Q2: I'm observing intermolecular cross-linking and the formation of large, insoluble aggregates. How can I prevent this?

A2: Intermolecular cross-linking is a common issue when using homobifunctional PEG linkers (which have reactive groups at both ends).[14]

  • Use Monofunctional PEG Linkers: Switch to a PEG linker with a single reactive group and an inert terminal group (like a methyl ether cap). This will prevent the linker from bridging two or more peptide molecules.

  • Optimize Molar Ratio: Adjust the molar ratio of PEG linker to peptide. A high excess of the PEG linker can sometimes favor multiple attachments and cross-linking. Experiment with different ratios (e.g., 1:1, 5:1, 10:1) to find the optimal balance.[14]

  • Control Reaction Rate: Slowing down the reaction by lowering the temperature can favor intramolecular modification over intermolecular cross-linking.[14]

Q3: The biological activity of my peptide has significantly decreased after PEGylation. What is the likely cause and solution?

A3: A loss of activity is typically due to the PEG chain sterically hindering the peptide's active site.[11]

  • Site-Directed PEGylation: If possible, modify your peptide to introduce a unique conjugation site (like a single cysteine residue) away from the active region. This allows you to attach the PEG linker at a position where it is less likely to interfere with function.

  • Use a Shorter PEG Linker: While longer chains are better for preventing aggregation, a shorter chain may be a necessary compromise to retain activity.[9]

  • Use a Cleavable Linker: If the peptide is a pro-drug, a linker that can be cleaved at the target site can release the fully active, unmodified peptide.

  • Protect the Active Site: During the PEGylation reaction, you can add a competitive inhibitor or binding partner to physically block the active site, forcing the PEG linker to attach elsewhere.[11]

Q4: How can I confirm that my peptide is successfully PEGylated and quantify the degree of PEGylation?

A4: Several analytical techniques can be used to analyze the reaction products:

  • SDS-PAGE: PEGylated peptides will show a significant increase in apparent molecular weight and will run much slower on the gel compared to the unmodified peptide.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is a precise method to determine the molecular weight of the conjugate. The mass increase directly corresponds to the total mass of the attached PEG, allowing you to calculate the number of PEG molecules per peptide.[15]

  • Size-Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the peptide, causing it to elute earlier from an SEC column.[16] This method can also be used to separate PEGylated peptide from unreacted peptide and free PEG.

  • UV-Vis Spectroscopy: If the PEG linker contains a chromophore, you can use its specific absorbance to quantify the amount of conjugated PEG.[15]

Quantitative Data Summary

Table 1: Effect of PEG Chain Length and Architecture on Aggregation

Protein/Peptide PEG Linker Type PEG Size (kDa) Effect on Aggregation Reference
Alpha-1 Antitrypsin 2-armed PEG-AL 40 Aggregation content reduced to 25.7% [8]
Alpha-1 Antitrypsin 2-armed PEG-MA 40 Best resistance; aggregation content reduced to 13.5% [8]

| Vasoactive Intestinal Peptide (VIP) | mPEG-cholane | 5 | >4 mole equivalents fully suppressed fibril formation |[2] |

Table 2: Recommended Reaction Conditions for Common PEGylation Chemistries

Chemistry Target Group Reagent Optimal pH Range Typical Reaction Time Reference
NHS Ester Primary Amine (-NH₂) PEG-NHS 7.0 - 9.0 30-60 min (RT) or 2 hrs (on ice) [1][5]

| Maleimide | Thiol (-SH) | PEG-Maleimide | 6.5 - 7.5 | 1-2 hours (RT) |[1] |

Table 3: Common Excipients Used to Stabilize Peptides During PEGylation

Excipient Class Example Typical Concentration Mechanism of Action Reference
Sugars/Polyols Sucrose 5-10% (w/v) Increases protein stability through preferential exclusion [14]
Amino Acids Arginine 50-100 mM Suppresses non-specific protein-protein interactions [14]

| Surfactants | Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation |[14] |

Visualizations and Diagrams

PEG_Mechanism cluster_0 Without PEG Linker cluster_1 With Hydrophilic PEG Linker P1 Peptide 1 (Hydrophobic Patch) Agg Aggregation P1->Agg Hydrophobic Interaction P2 Peptide 2 (Hydrophobic Patch) P2->Agg PEG_P1 PEGylated Peptide 1 Sol Stable & Soluble PEG_P1->Sol Steric Hindrance & Hydration Shell PEG_P2 PEGylated Peptide 2 PEG_P2->Sol

Caption: Mechanism of PEG linkers in preventing peptide aggregation.

Workflow Start Start: Unmodified Peptide Prepare 1. Prepare Peptide Solution (Optimize Buffer, pH, Concentration) Start->Prepare PEG 2. Add PEG Linker (NHS, Maleimide, etc.) Prepare->PEG React 3. Incubate (Control Time & Temperature) PEG->React Purify 4. Purify Conjugate (SEC, Dialysis) React->Purify Analyze 5. Characterize Product (MS, SDS-PAGE, Activity Assay) Purify->Analyze End End: Purified, Characterized PEG-Peptide Analyze->End

Caption: Experimental workflow for peptide PEGylation and analysis.

Troubleshooting rect_node rect_node Start Aggregation Observed? Q_Crosslink Cross-linking (Insoluble Gel)? Start->Q_Crosslink A_Crosslink Use Monofunctional PEG Lower Peptide Concentration Slow Reaction Rate (4°C) Q_Crosslink->A_Crosslink Yes Q_Activity Activity Lost? Q_Crosslink->Q_Activity No End Problem Resolved A_Crosslink->End A_Activity Use Shorter PEG Site-Directed PEGylation Protect Active Site Q_Activity->A_Activity Yes A_General Increase PEG Length Add Stabilizing Excipients Optimize Buffer pH Q_Activity->A_General No A_Activity->End A_General->End

Caption: Troubleshooting decision tree for peptide aggregation issues.

Experimental Protocols
Protocol 1: General Method for NHS-Ester PEGylation of Peptides

This protocol targets primary amines (N-terminus and lysine residues).

Materials:

  • Peptide with at least one primary amine.

  • Amine-reactive PEG linker (e.g., mPEG-NHS).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-8.5.[5]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification system (e.g., Size-Exclusion Chromatography column or dialysis cassette).

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.[14]

  • PEG Linker Preparation: Immediately before use, dissolve the mPEG-NHS linker in a small amount of reaction buffer or anhydrous DMSO.

  • Conjugation Reaction: Add the dissolved PEG linker to the peptide solution. A molar excess of 5 to 20-fold of PEG linker to peptide is a common starting point.[14]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C, with gentle mixing.[1] Slower reactions at 4°C can help minimize aggregation for sensitive peptides.[14]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG and quenching reagents by purifying the mixture using size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Confirm successful conjugation using SDS-PAGE and Mass Spectrometry. Assess purity by HPLC.

Protocol 2: General Method for Maleimide PEGylation of Peptides

This protocol targets free thiol groups (cysteine residues).

Materials:

  • Peptide containing a free cysteine residue.

  • Thiol-reactive PEG linker (e.g., mPEG-Maleimide).

  • Reaction Buffer: Thiol-free buffer (e.g., PBS), pH 6.5-7.5.[1] The buffer should be de-gassed to prevent oxidation of the thiol.

  • (Optional) Reducing Agent: DTT or TCEP if cysteine residues are in a disulfide bond.

  • Purification system (e.g., SEC or dialysis).

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer. If the target cysteine is in a disulfide bond, it must first be reduced using a reducing agent like TCEP, which must then be removed completely (e.g., via a desalting column) before adding the PEG-maleimide.[1]

  • PEG Linker Preparation: Dissolve the mPEG-Maleimide linker in the reaction buffer immediately before use.

  • Conjugation Reaction: Add the PEG linker to the peptide solution at a 5-10 fold molar excess.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing. Protect the reaction from light if any components are light-sensitive.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as beta-mercaptoethanol or cysteine, to react with excess maleimide.

  • Purification: Purify the PEGylated peptide from unreacted reagents using SEC or dialysis.

  • Analysis: Analyze the final product using SDS-PAGE, Mass Spectrometry, and HPLC to confirm conjugation and purity.

References

Technical Support Center: Synthesis and Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of PEGylated compounds.

Troubleshooting Guides

Issue 1: Low or No PEGylation Yield

Q: We are observing a very low yield of our PEGylated product. What are the potential causes and how can we troubleshoot this?

A: Low PEGylation yield is a common issue that can stem from several factors related to the reagents, reaction conditions, and the protein/molecule itself. A systematic approach to troubleshooting is recommended.[1]

Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal Reaction pH The pH of the reaction buffer is critical. For amine-specific PEGylation (e.g., targeting lysine (B10760008) residues or the N-terminus), the pH should be optimized. A common starting range is pH 7-9 for NHS esters.[2][3] For selective N-terminal PEGylation with PEG-aldehyde, a lower pH (around 5.0-7.0) is often preferred to exploit the lower pKa of the α-amino group compared to the ε-amino group of lysine.[4][5] Verify the pH of your reaction mixture before initiating the reaction.
Degraded PEG Reagent Activated PEGs, especially aldehyde and NHS-ester derivatives, are susceptible to hydrolysis and oxidation if not stored correctly. Always use fresh reagents and store them under the recommended conditions (e.g., at -20°C, protected from moisture). It is advisable to prepare the reaction mixture immediately after dissolving the PEG reagent.
Inactive Reducing Agent (for Reductive Amination) For PEGylation using PEG-aldehyde, a reducing agent like sodium cyanoborohydride (NaBH₃CN) is necessary to form a stable secondary amine bond. If this agent has lost activity due to improper storage (e.g., exposure to moisture), the reaction will not proceed to completion. Use a fresh supply and store it in a desiccator.
Insufficient Molar Ratio of PEG to Protein The stoichiometry of the reaction is crucial. A higher molar excess of the PEG reagent can drive the reaction towards completion. A starting point of 5- to 20-fold molar excess of PEG to protein is common, but this needs to be optimized for each specific molecule.
Inaccessible Target Functional Groups The target amino acids (e.g., lysines, cysteines) on the protein surface may be sterically hindered or buried within the protein structure, preventing the PEG reagent from accessing them. Consider using a different PEGylation strategy that targets more accessible sites or using site-directed mutagenesis to introduce a reactive group at a more favorable position.
Insufficient Reaction Time or Temperature The PEGylation reaction may not have reached completion. Monitor the reaction progress over time (e.g., 2, 4, 8, 24 hours) to determine the optimal duration. While higher temperatures can increase the reaction rate, they may also lead to protein denaturation or aggregation. It is often recommended to perform the reaction at room temperature or 4°C.

Troubleshooting Workflow for Low PEGylation Yield

Low_Yield_Troubleshooting start Low PEGylation Yield check_reagents Verify Reagent Quality (PEG, Reducing Agent) start->check_reagents reagents_ok Reagents are Fresh & Active? check_reagents->reagents_ok check_conditions Review Reaction Conditions (pH, Molar Ratio, Time, Temp) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_protein Assess Protein Integrity and Accessibility of Target Sites protein_ok Protein is Stable & Target is Accessible? check_protein->protein_ok reagents_ok->check_conditions Yes replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No conditions_ok->check_protein Yes optimize_conditions Systematically Optimize Conditions (e.g., pH, Molar Ratio) conditions_ok->optimize_conditions No modify_strategy Consider Alternative PEGylation Strategy or Protein Engineering protein_ok->modify_strategy No end_success Successful PEGylation protein_ok->end_success Yes replace_reagents->check_reagents optimize_conditions->check_conditions end_fail Consult Further modify_strategy->end_fail

Caption: Troubleshooting logic for low PEGylation yield.

Issue 2: Product Heterogeneity (Mixture of mono-, di-, and multi-PEGylated species)

Q: Our final product is a mix of species with different degrees of PEGylation. How can we improve the homogeneity and favor mono-PEGylation?

A: Achieving a homogenous product, particularly the mono-PEGylated species, is a significant challenge due to multiple reactive sites on most proteins.

Strategies to Control the Degree of PEGylation:

Strategy Description
Optimize Molar Ratio Systematically decrease the molar ratio of activated PEG to protein. This is often the most straightforward approach to reduce the formation of multi-PEGylated species.
Control Reaction pH For amine-reactive PEGs, lowering the pH can favor modification of the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysine residues. This can lead to higher selectivity for N-terminal mono-PEGylation.
Site-Directed Mutagenesis If a specific attachment site is desired, consider removing other competing reactive sites through protein engineering. Alternatively, a unique reactive handle, such as a cysteine residue, can be introduced at a specific location for thiol-specific PEGylation.
Use Site-Specific PEGylation Chemistry Employ chemistries that target specific functional groups, such as N-terminal modification with PEG-aldehyde or enzymatic PEGylation, which can offer greater control over the site of attachment.
Solid-Phase PEGylation Performing the PEGylation reaction while the protein is immobilized on a chromatographic resin can sterically hinder the formation of multi-PEGylated products.
Issue 3: Aggregation of PEGylated Product

Q: We are observing significant aggregation and precipitation during or after our PEGylation reaction. What could be causing this and how can we prevent it?

A: Aggregation is a common problem that can be triggered by the PEGylation process itself, especially if it leads to conformational changes in the protein or cross-linking.

Troubleshooting Aggregation:

Potential Cause Mitigation Strategy
Protein Instability under Reaction Conditions The pH, temperature, or buffer components used for PEGylation might be destabilizing the protein. Confirm the stability of your protein under the chosen reaction conditions without the PEG reagent first. Consider adding stabilizing excipients like arginine or sucrose.
Intermolecular Cross-linking If using a di-functional PEG (with reactive groups at both ends) with the goal of mono-PEGylation, cross-linking between protein molecules can occur. Ensure you are using a mono-functional PEG (e.g., mPEG). If a di-functional PEG must be used, carefully control the stoichiometry to favor intra-molecular modifications.
High Protein Concentration High concentrations of protein can increase the likelihood of aggregation. Try reducing the protein concentration in the reaction mixture.
Pre-existing Aggregates in Starting Material Aggregates in the initial protein sample can act as seeds for further aggregation. Ensure the starting protein is monomeric and highly pure by performing a size-exclusion chromatography (SEC) step before PEGylation.
Exposure of Hydrophobic Patches The attachment of PEG chains can sometimes induce conformational changes that expose hydrophobic regions of the protein, leading to aggregation. Screening different buffer conditions or adding non-ionic surfactants (e.g., Polysorbate 20) at low concentrations might help.

Aggregation_Troubleshooting start Aggregation Observed check_protein_purity Analyze Starting Protein Purity (SEC) start->check_protein_purity pure_protein Is Protein Monomeric? check_protein_purity->pure_protein purify_protein Purify Protein (SEC) pure_protein->purify_protein No check_peg_reagent Verify PEG Reagent (mono- vs. di-functional) pure_protein->check_peg_reagent Yes purify_protein->check_protein_purity is_monofunctional Is PEG mono-functional? check_peg_reagent->is_monofunctional use_monofunctional_peg Switch to mono-functional PEG is_monofunctional->use_monofunctional_peg No optimize_conditions Optimize Reaction Conditions is_monofunctional->optimize_conditions Yes use_monofunctional_peg->check_peg_reagent conditions_list Lower Protein Concentration Screen pH/Buffers Add Stabilizers Lower Temperature optimize_conditions->conditions_list end_success Aggregation Minimized conditions_list->end_success

Caption: A typical multi-step purification workflow.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: How do I choose the right activated PEG for my application?

    • A: The choice depends on the target functional group on your molecule. For primary amines (lysine, N-terminus), NHS esters and aldehydes are common. For thiols (cysteine), maleimides or vinyl sulfones are typically used. The choice also depends on the desired stability of the linkage; for example, NHS esters form stable amide bonds.

  • Q2: What is the difference between random and site-specific PEGylation?

    • A: Random PEGylation, often targeting lysine residues, results in a heterogeneous mixture of products because most proteins have multiple lysines. Site-specific PEGylation aims to attach PEG at a single, predefined position, leading to a homogeneous product with preserved biological activity. This can be achieved by targeting the N-terminus, a unique cysteine, or through enzymatic methods.

  • Q3: Can the reaction conditions affect the biological activity of my protein?

    • A: Yes. The pH, temperature, and reducing agents used during PEGylation can potentially denature the protein or cause aggregation, leading to a loss of activity. It is crucial to perform the reaction under conditions where the protein is known to be stable. Protecting the active site with a substrate or competitive inhibitor during the reaction can also be a viable strategy.

Purification & Analysis

  • Q4: Why does my PEGylated protein run as a broad smear on SDS-PAGE?

    • A: This is a common observation. The PEG chain's heterogeneity in mass and its large hydrodynamic volume interfere with the normal migration of the protein through the gel matrix. This results in a broad, diffuse band rather than a sharp one. While it makes precise molecular weight determination by SDS-PAGE difficult, it is a good initial indicator that PEGylation has occurred.

  • Q5: How can I accurately determine the degree of PEGylation?

    • A: Mass spectrometry, particularly MALDI-TOF MS, is a powerful technique for this purpose. It can resolve the different PEGylated species and provide the molecular weight of each, allowing for the determination of how many PEG chains are attached. HPLC can also be used to separate and quantify the different species, especially when coupled with detectors like charged aerosol detection (CAD) that do not require a chromophore.

  • Q6: Is it possible to separate positional isomers of a mono-PEGylated protein?

    • A: This is one of the most significant challenges in purification. While difficult, it is sometimes possible using high-resolution ion-exchange chromatography (IEX), as the position of the PEG chain can subtly alter the protein's surface charge distribution. Hydrophobic interaction chromatography (HIC) has also been explored for this purpose.

Experimental Protocols

Protocol 1: General Method for N-Terminal PEGylation using PEG-Aldehyde

This protocol describes a general method for the site-selective PEGylation of a protein's N-terminal α-amino group.

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 6.0). Note: Avoid amine-containing buffers like Tris.

  • mPEG-Aldehyde (e.g., 20 kDa).

  • Sodium Cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in 10 mM NaOH, freshly prepared).

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.0).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Protein Preparation: Ensure the starting protein is pure and free of aggregates. If necessary, perform a final SEC polishing step into the reaction buffer. Adjust the protein concentration (e.g., to 1-5 mg/mL).

  • Reaction Setup:

    • Add the mPEG-Aldehyde to the protein solution to achieve the desired molar excess (e.g., 5-10 fold molar excess of PEG over protein). Mix gently by inversion.

    • Add NaBH₃CN to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for 12-24 hours.

  • Monitoring (Optional): Take aliquots at different time points (e.g., 2, 6, 12, 24 hours) and analyze by SDS-PAGE or HPLC to monitor the progress of the reaction.

  • Quenching: Stop the reaction by adding the quenching solution to scavenge any unreacted PEG-aldehyde.

  • Purification: Proceed with purification of the PEGylated protein using IEX followed by SEC, as outlined in the purification section.

Protocol 2: Purification of Mono-PEGylated Protein using Ion-Exchange Chromatography (IEX)

This protocol provides a general guideline for separating mono-PEGylated protein from unreacted protein and multi-PEGylated species using cation exchange chromatography (assuming the protein has a net positive charge at the working pH).

Materials:

  • Cation exchange column (e.g., SP Sepharose).

  • Equilibration Buffer (Buffer A): e.g., 20 mM sodium phosphate, pH 7.0.

  • Elution Buffer (Buffer B): e.g., 20 mM sodium phosphate, 1 M NaCl, pH 7.0.

  • Crude PEGylation reaction mixture.

  • HPLC or FPLC system.

Procedure:

  • Sample Preparation: Dilute the crude reaction mixture with Buffer A to reduce the salt concentration and ensure binding to the column. Filter the sample through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the cation exchange column with at least 5 column volumes of Buffer A until the UV absorbance and conductivity are stable.

  • Sample Loading: Load the prepared sample onto the column at a controlled flow rate.

  • Washing: Wash the column with Buffer A for 5-10 column volumes to remove any unbound material, including excess neutral PEG reagent.

  • Elution: Elute the bound species using a linear gradient of NaCl (e.g., 0-100% Buffer B over 20 column volumes).

    • Typically, the unreacted protein will elute first, followed by the mono-PEGylated, then di-PEGylated, and so on. The PEG chains shield the protein's positive charges, leading to weaker binding to the cation exchange resin.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to identify those containing the pure, mono-PEGylated product.

  • Pooling: Pool the fractions containing the desired product for further processing or buffer exchange.

Protocol 3: Characterization by MALDI-TOF Mass Spectrometry

This protocol provides a general guideline for analyzing the degree of PEGylation using MALDI-TOF MS.

Materials:

  • PEGylated protein sample.

  • MALDI Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).

  • MALDI target plate.

  • MALDI-TOF Mass Spectrometer.

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with the matrix solution. A common ratio is 1:1 (v/v).

  • Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

  • Crystallization: Allow the spot to air-dry completely at room temperature. This allows for the co-crystallization of the sample and the matrix.

  • Analysis:

    • Insert the target plate into the mass spectrometer.

    • Acquire mass spectra in linear mode, which is suitable for large molecules.

    • Optimize the laser power to obtain a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Interpretation:

    • The resulting spectrum will show a series of peaks. The unmodified protein will be the peak with the lowest mass.

    • Each subsequent peak cluster will correspond to the protein with one, two, three, etc., PEG chains attached.

    • The mass difference between the peak for the unmodified protein and the mono-PEGylated protein will correspond to the mass of the attached PEG chain. This confirms the successful PEGylation and allows for the determination of the degree of PEGylation in the sample.

References

How to minimize side reactions during bioconjugation with PEG linkers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bioconjugation with PEG Linkers. This resource provides in-depth guidance to researchers, scientists, and drug development professionals on how to minimize side reactions and troubleshoot common issues encountered during the PEGylation process.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding side reactions in bioconjugation with PEG linkers.

Q1: What are the most common side reactions during bioconjugation with PEG linkers?

The most prevalent side reactions include:

  • Hydrolysis of the PEG linker: Activated groups, such as NHS esters and maleimides, can react with water, rendering the linker inactive. This is a major competitive reaction that can significantly lower conjugation efficiency.[1][2][3]

  • Protein aggregation: The conjugation process can induce conformational changes in the protein or intermolecular cross-linking, leading to the formation of insoluble aggregates.[1][4] This is particularly a risk when using bifunctional linkers.

  • Lack of site-specificity: PEG linkers targeting common functional groups like primary amines (lysine residues) can result in a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different locations.

  • Reaction with non-target residues: At suboptimal pH, some linkers can lose their specificity. For instance, maleimides may react with amines at a pH above 7.5, and NHS esters can react with tyrosine, serine, and threonine at high pH.

  • Disulfide bond scrambling: For thiol-reactive PEGylation, the conditions can sometimes favor the formation of incorrect disulfide bonds, leading to aggregation and loss of activity.

Q2: How does pH influence the efficiency and side reactions of PEGylation?

The pH of the reaction buffer is a critical parameter that affects both the desired conjugation reaction and competing side reactions. For amine-reactive NHS esters, the reaction rate with primary amines increases at a more alkaline pH (typically 7.2-8.5). However, the rate of hydrolysis of the NHS ester also accelerates significantly at higher pH values. For thiol-reactive maleimide (B117702) linkers, the optimal pH range is 6.5-7.5 to ensure high selectivity for thiols and minimize hydrolysis and reactions with amines.

Q3: What is the primary side reaction with NHS-ester PEG linkers and how can it be minimized?

The primary side reaction for NHS-ester PEG linkers is hydrolysis of the ester group, which deactivates the linker. The rate of hydrolysis is highly dependent on the pH and temperature of the reaction. To minimize this side reaction:

  • Optimize the pH: Work within the recommended pH range of 7.2-8.5, balancing the reaction rate with the rate of hydrolysis.

  • Use fresh reagents: Prepare solutions of NHS-ester PEG linkers immediately before use, as they are moisture-sensitive and can hydrolyze during storage.

  • Control the temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the rate of hydrolysis.

  • Avoid amine-containing buffers: Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with the target protein for reaction with the NHS ester.

Q4: What are the common side reactions associated with maleimide-PEG linkers and how can they be avoided?

Common side reactions with maleimide-PEG linkers include:

  • Hydrolysis: The maleimide ring can open upon reaction with water, especially at pH values above 7.5, rendering it unreactive towards thiols.

  • Reaction with amines: At pH > 7.5, maleimides can lose their chemoselectivity and react with primary amines like lysine (B10760008).

  • Retro-Michael reaction: The thioether bond formed between the maleimide and a cysteine residue can be reversible, especially in the presence of other thiols, leading to deconjugation.

To mitigate these side reactions:

  • Maintain optimal pH: Keep the reaction pH between 6.5 and 7.5.

  • Prepare fresh solutions: Dissolve maleimide-PEG linkers in a dry, compatible organic solvent like DMSO or DMF immediately before use.

  • Stabilize the conjugate: After conjugation, the thiosuccinimide ring can be hydrolyzed under basic conditions (pH 8.5-9.0) to form a stable, open-ring structure that is not susceptible to the retro-Michael reaction.

Q5: How can I achieve site-specific PEGylation?

Achieving site-specific PEGylation is crucial for producing homogeneous bioconjugates. Strategies include:

  • N-terminal PEGylation: By performing the reaction at a lower pH (around 7 or below), it's possible to selectively target the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysine residues.

  • Cysteine-specific PEGylation: If the protein has a single, accessible cysteine residue, maleimide or other thiol-reactive chemistries can be used for highly specific conjugation. If no free cysteine is available, one can be introduced through site-directed mutagenesis.

  • Enzymatic conjugation: Enzymes like transglutaminase can be used to install PEG linkers at specific sites on a protein, offering high selectivity.

  • Using bulky PEG linkers: Branched or Y-shaped PEG linkers can exhibit increased selectivity for more sterically available amines due to their bulky structure.

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Possible Cause Recommended Solution
Inactive PEG Reagent The PEG linker may have been hydrolyzed. Use fresh, high-quality reagents and store them under desiccated conditions at -20°C. Prepare solutions immediately before use.
Incompatible Buffer The presence of primary amines (e.g., Tris, glycine) in the buffer will compete with the desired reaction. Perform a buffer exchange into an amine-free buffer like PBS.
Suboptimal pH The pH of the reaction is outside the optimal range for the chosen chemistry. Verify and adjust the pH of the reaction buffer.
Low Protein Concentration In dilute solutions, the competing hydrolysis reaction can dominate. If possible, increase the concentration of the protein.
Inaccessible or Oxidized Thiols (for maleimide chemistry) Cysteine residues may be forming disulfide bonds or be sterically hindered. Pre-reduce the protein with a disulfide-free reducing agent like TCEP and remove the excess TCEP before adding the PEG linker.
Incorrect Molar Ratio The molar excess of the PEG linker may be too low. Increase the molar ratio of PEG to protein.

Problem 2: Protein Aggregation During or After PEGylation

Possible Cause Recommended Solution
Intermolecular Cross-linking A bifunctional PEG linker is reacting with multiple protein molecules. Decrease the molar ratio of PEG to protein or switch to a monofunctional PEG linker.
High Protein Concentration High concentrations increase the likelihood of intermolecular interactions. Reduce the protein concentration.
Suboptimal Reaction Conditions pH, temperature, or buffer composition may be destabilizing the protein. Screen different buffer conditions (pH, ionic strength) and consider lowering the reaction temperature to 4°C.
Conformational Changes The conjugation process itself may be altering the protein's structure, exposing hydrophobic regions. Add stabilizing excipients to the reaction buffer (see Table 2).

Problem 3: Lack of Reproducibility Between Experiments

Possible Cause Recommended Solution
Inconsistent Reagent Quality The quality and activity of the PEG linker can vary between batches or due to improper storage. Use high-purity reagents from a reputable supplier and store them correctly.
Variations in Reaction Conditions Small changes in pH, temperature, or reaction time can significantly impact the outcome. Carefully control all reaction parameters.
Inaccurate Protein Concentration An incorrect estimation of the starting protein concentration will affect the molar ratios. Accurately determine the protein concentration before each experiment.
Impure Protein Sample Impurities in the protein sample can interfere with the conjugation reaction. Ensure the protein purity is >95%.

Problem 4: Loss of Biological Activity of the Conjugate

Possible Cause Recommended Solution
Modification of Critical Residues The PEG linker may have attached to amino acids within the protein's active or binding site. Use a site-specific conjugation strategy to direct the PEGylation away from these critical regions.
Steric Hindrance The attached PEG chain may be physically blocking the active site. Use a PEG linker with a different chain length or a cleavable linker.
Protein Denaturation The reaction conditions may have caused the protein to unfold or misfold. Optimize the reaction conditions (pH, temperature, buffer) to be milder and consider adding stabilizing excipients.

Data Summaries

Table 1: Recommended Reaction Conditions for Common PEGylation Chemistries
Linker Chemistry Target Functional Group Optimal pH Range Common Side Reactions Mitigation Strategies
NHS Ester Primary amines (-NH₂)7.2 - 8.5Hydrolysis of NHS esterWork at the lower end of the pH range, use fresh reagents, control temperature.
Maleimide Sulfhydryls (-SH)6.5 - 7.5Hydrolysis of maleimide, reaction with amines at high pH, retro-Michael reaction.Maintain pH below 7.5, use fresh reagents, stabilize the conjugate post-reaction.
Aldehyde Primary amines (-NH₂)~7.0 (for reductive amination)Schiff base instabilityReduce the Schiff base with a reducing agent like sodium cyanoborohydride to form a stable bond.
Vinyl Sulfone Sulfhydryls (-SH)7.5 - 8.5Slower reaction rateAllow for longer reaction times; forms a very stable thioether bond.
Table 2: Excipients to Minimize Protein Aggregation during PEGylation
Excipient Typical Concentration Mechanism of Action
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.
Sugars (Sucrose, Trehalose) 5-10% (w/v)Act as protein stabilizers through preferential exclusion.
Polyols (Glycerol, Sorbitol) 5-20% (v/v)Increase protein stability.
Non-ionic Surfactants (Polysorbate 20/80) 0.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.
Table 3: Comparison of Purification Methods for PEGylated Bioconjugates
Method Principle of Separation Effectiveness
Size Exclusion Chromatography (SEC) Hydrodynamic radiusVery effective at removing unreacted PEG, by-products, and native protein from the PEGylated conjugate.
Ion Exchange Chromatography (IEX) Surface chargeCan separate PEGylated species based on the degree of PEGylation, as the PEG chains shield the protein's surface charges. Can also separate positional isomers.
Hydrophobic Interaction Chromatography (HIC) HydrophobicityA good supplementary method to IEX, useful for polishing and separating species that are difficult to resolve with IEX.
Reverse Phase Chromatography (RPC) Polarity/HydrophobicityWidely used for peptides and small proteins. Can be used on an analytical scale to identify PEGylation sites and separate positional isomers.

Key Experimental Protocols

Protocol 1: General Protocol for Amine PEGylation using NHS Ester Chemistry

Objective: To conjugate an NHS-ester functionalized PEG to a protein via its primary amines.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester PEG, stored desiccated at -20°C

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Prepare Protein: Ensure the protein is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.

  • Prepare NHS-Ester PEG: Immediately before use, warm the NHS-ester PEG vial to room temperature. Dissolve the required amount in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG to the protein solution while gently mixing. The final concentration of the organic solvent should be less than 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Purify the PEG-protein conjugate from unreacted PEG and quenching buffer using a suitable chromatography method, such as SEC.

Protocol 2: General Protocol for Thiol PEGylation using Maleimide Chemistry

Objective: To conjugate a maleimide-functionalized PEG to a protein's cysteine residue(s).

Materials:

  • Protein solution in a degassed, amine-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP), if needed

  • Maleimide-PEG, stored desiccated at -20°C

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., β-mercaptoethanol or free cysteine)

  • Purification column

Procedure:

  • Protein Preparation (if necessary): If the protein contains disulfide bonds that need to be reduced, incubate it with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • Prepare Maleimide-PEG: Immediately before use, dissolve the required amount of maleimide-PEG in a small volume of anhydrous DMSO or DMF.

  • Reaction: Add a 10-20 fold molar excess of the dissolved maleimide-PEG to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching reagent to a final concentration of ~10 mM to react with any unreacted maleimide groups. Incubate for 15 minutes.

  • Purification: Purify the conjugate using a suitable chromatography method to remove unreacted reagents.

  • (Optional) Stabilization: To prevent the retro-Michael reaction, the pH of the purified conjugate solution can be raised to 8.5-9.0 and incubated to promote hydrolysis of the thiosuccinimide ring. The solution should then be re-neutralized for storage.

Visual Guides

general_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_protein Prepare Protein (Buffer Exchange, Concentration) reaction Reaction (Control pH, Temp, Molar Ratio) prep_protein->reaction prep_peg Prepare PEG Linker (Dissolve Freshly) prep_peg->reaction incubation Incubation reaction->incubation quenching Quenching (Stop Reaction) incubation->quenching purification Purification (SEC, IEX, etc.) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization final_product Final Conjugate characterization->final_product

Caption: General workflow for a typical bioconjugation experiment with PEG linkers.

troubleshooting_yield decision decision issue Low Conjugation Yield check_reagents Are PEG reagents fresh & stored correctly? issue->check_reagents solution solution check_buffer Is the buffer amine-free (for NHS)? Is pH optimal? check_reagents->check_buffer Yes solution_reagents Use fresh, high-quality PEG check_reagents->solution_reagents No check_thiol Are thiols reduced & accessible (for maleimide)? check_buffer->check_thiol Yes solution_buffer Buffer exchange to optimal buffer/pH check_buffer->solution_buffer No check_ratio Is the PEG:Protein molar ratio sufficient? check_thiol->check_ratio Yes solution_thiol Pre-reduce protein with TCEP check_thiol->solution_thiol No solution_optimize Further Optimization Needed check_ratio->solution_optimize Yes solution_ratio Increase PEG:Protein molar ratio check_ratio->solution_ratio No troubleshooting_aggregation decision decision issue Protein Aggregation Observed check_linker Using a bifunctional linker? issue->check_linker solution solution check_conc Is protein concentration high? check_linker->check_conc No solution_linker Decrease PEG:Protein ratio or use monofunctional PEG check_linker->solution_linker Yes check_conditions Are reaction conditions (pH, temp) optimal? check_conc->check_conditions No solution_conc Lower protein concentration check_conc->solution_conc Yes solution_excipients Add stabilizing excipients (e.g., Arginine, Sucrose) check_conditions->solution_excipients Yes solution_conditions Optimize buffer pH, ionic strength; Lower reaction temperature check_conditions->solution_conditions No

References

Technical Support Center: Impact of Linker Length on Antibody-Drug Conjugate (ADC) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker length on the stability of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: How does linker length generally affect the stability of an ADC?

A1: Linker length is a critical parameter in ADC design that significantly influences its stability, both in circulation (in vivo) and during storage (in vitro).[1][2][3] The linker connects the cytotoxic payload to the antibody, and its length can modulate the ADC's physicochemical properties. Generally, shorter linkers may enhance ADC stability by providing steric hindrance, which can protect the linker-payload attachment from enzymatic degradation or premature cleavage in the bloodstream.[4][5] Conversely, longer linkers, particularly those incorporating hydrophilic polymers like polyethylene (B3416737) glycol (PEG), can improve solubility and reduce aggregation, especially for ADCs with hydrophobic payloads. However, an excessively long linker might increase the payload's accessibility to degrading enzymes, potentially decreasing plasma stability. The optimal linker length represents a balance between enhancing pharmacokinetic properties and maintaining stability and potent cytotoxicity.

Q2: My ADC with a hydrophobic payload is showing aggregation. Can changing the linker length help?

A2: Yes, modifying the linker is a key strategy to address aggregation issues with hydrophobic payloads. Hydrophobic drugs can induce aggregation of ADCs, leading to rapid clearance from circulation and potential immunogenicity. Incorporating hydrophilic linkers, such as those containing PEG, can significantly improve the solubility and reduce the aggregation tendency of the ADC. Increasing the length of the PEG chain can create a "hydration shell" around the payload, effectively masking its hydrophobicity and preventing intermolecular interactions that lead to aggregation. This allows for a higher drug-to-antibody ratio (DAR) without compromising the ADC's physical stability.

Q3: I am observing premature payload release in my in vivo studies. Could the linker length be the cause?

A3: Premature payload release is a common challenge in ADC development, and linker length can be a contributing factor. The stability of the linker in the bloodstream is crucial to prevent off-target toxicity. If a cleavable linker is too exposed, it may be susceptible to premature cleavage by circulating enzymes. Shortening the linker can sometimes increase its stability by leveraging the steric hindrance of the antibody to protect the cleavage site. Additionally, the specific chemistry of the linker is a primary determinant of its in vivo stability. For instance, certain peptide linkers can be sensitive to extracellular proteases. Therefore, a combination of optimizing linker length and selecting a more stable linker chemistry may be necessary to mitigate premature payload release.

Q4: Does linker length affect the thermal stability of an ADC?

A4: Yes, linker length and composition can impact the thermal stability of an ADC. The conjugation of a payload, particularly a hydrophobic one, can destabilize the native structure of the antibody. Differential scanning calorimetry (DSC) is a technique used to measure the thermal stability of proteins, and a shift to a lower melting temperature (Tm) indicates a loss in stability. While the payload itself has a significant impact, the linker can modulate this effect. A hydrophilic linker, such as a longer PEG chain, can help to offset the destabilizing effect of a hydrophobic payload, potentially leading to improved thermal stability compared to a similar ADC with a shorter, more hydrophobic linker.

Troubleshooting Guides

Problem: High levels of aggregation observed during ADC formulation and storage.

Potential Cause Troubleshooting Step Expected Outcome
Hydrophobic payload and/or linker Incorporate a hydrophilic linker, such as one containing a PEG moiety.Increased solubility and reduced aggregation of the ADC.
Increase the length of the PEG chain in the linker.Enhanced hydration shell around the payload, further preventing aggregation.
High Drug-to-Antibody Ratio (DAR) If possible, reduce the DAR. Higher DARs with hydrophobic drugs increase aggregation propensity.A lower DAR may lead to a more stable and less aggregated ADC preparation.
Utilize a hydrophilic linker to enable a higher DAR without compromising stability.Maintain a high DAR while minimizing aggregation.

Problem: Inconsistent in vivo efficacy and high off-target toxicity.

Potential Cause Troubleshooting Step Expected Outcome
Premature payload release due to unstable linker Evaluate the stability of the current linker in plasma.Determine the rate of payload deconjugation.
Consider shortening the linker to increase steric protection from the antibody.Reduced premature cleavage and improved plasma stability.
Switch to a more stable linker chemistry (e.g., non-cleavable linker or a more robust cleavable linker).Enhanced stability in circulation, leading to more targeted payload delivery.
Suboptimal pharmacokinetic (PK) profile If the ADC is cleared too rapidly, consider increasing the length of a hydrophilic (e.g., PEG) linker.Prolonged circulation half-life and improved tumor accumulation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of linker length on ADC performance.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity

Targeting MoietyPayloadLinkerCytotoxicity (IC50)Reference
Affibody-No PEG~1X
Affibody-4 kDa PEG~6.5X lower
Affibody-10 kDa PEG~22.5X lower

Note: In this specific study with miniaturized affibody-based conjugates, longer PEG chains led to a reduction in in vitro cytotoxicity.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of an ADC in plasma.

  • ADC Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., mouse or human) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Quenching: Immediately stop the reaction by freezing the samples at -80°C.

  • ADC Capture: For analysis of conjugated antibody, the ADC can be captured from the plasma using an affinity resin (e.g., Protein A for IgG-based ADCs).

  • Analysis:

    • Hydrophobic Interaction Chromatography (HIC): HIC can be used to determine the drug-to-antibody ratio (DAR) over time. A decrease in the average DAR indicates payload deconjugation.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS can be used to identify and quantify the different ADC species (e.g., DAR0, DAR2, DAR4) as well as the released payload.

  • Data Analysis: Plot the percentage of remaining conjugated payload or the average DAR as a function of time to determine the stability profile of the ADC.

Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to evaluate the thermal stability of an ADC.

  • Sample Preparation: Prepare the ADC and the corresponding unconjugated antibody at the same concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS).

  • DSC Analysis:

    • Load the sample and a buffer reference into the DSC instrument.

    • Scan a temperature range from, for example, 20°C to 100°C at a constant scan rate (e.g., 1°C/min).

  • Data Acquisition: Record the differential heat capacity of the sample as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show one or more peaks, with the peak maximum representing the melting temperature (Tm).

    • Compare the Tm of the ADC to that of the unconjugated antibody. A lower Tm for the ADC indicates a decrease in thermal stability upon conjugation.

Visualizations

ADC_Linker_Length cluster_short Short Linker cluster_long Long Linker mAb_short Antibody payload_short Payload mAb_short->payload_short Short Linker mAb_long Antibody payload_long Payload mAb_long->payload_long Long (e.g., PEG) Linker

Caption: Varying linker lengths in Antibody-Drug Conjugates (ADCs).

Stability_Workflow start ADC with defined linker length plasma_stability In Vitro Plasma Stability Assay start->plasma_stability thermal_stability Thermal Stability (DSC) start->thermal_stability aggregation_analysis Aggregation Analysis (SEC, DLS) start->aggregation_analysis invivo_pk In Vivo Pharmacokinetic Study start->invivo_pk analysis Data Analysis and Linker Optimization plasma_stability->analysis thermal_stability->analysis aggregation_analysis->analysis invivo_pk->analysis

Caption: Experimental workflow for assessing ADC stability.

Linker_Influence cluster_properties Physicochemical Properties cluster_outcomes Impact on Stability linker_length Linker Length hydrophilicity Hydrophilicity linker_length->hydrophilicity Longer (PEG) -> Increases steric_hindrance Steric Hindrance linker_length->steric_hindrance Shorter -> Increases aggregation Aggregation hydrophilicity->aggregation Decreases pharmacokinetics Pharmacokinetics hydrophilicity->pharmacokinetics Improves premature_release Premature Payload Release steric_hindrance->premature_release Decreases

Caption: Logical relationships of linker length and ADC stability.

References

Validation & Comparative

A Comparative Analysis of Fmoc-NH-PEG4-CH2COOH and Other PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant in the design and efficacy of bioconjugates, including antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for enhancing the physicochemical and pharmacokinetic properties of therapeutic molecules.[1][][3] This guide provides a comprehensive comparative analysis of Fmoc-NH-PEG4-CH2COOH, a discrete PEG linker, with other PEG linkers of varying lengths and architectures. The information presented herein, supported by experimental data and detailed methodologies, is intended to assist researchers in making informed decisions for their specific drug development applications.

The Role and Advantages of PEG Linkers

PEGylation, the covalent attachment of PEG chains to molecules, is a well-established strategy to improve the therapeutic index of biologics.[][5] The hydrophilic and flexible nature of the PEG chain imparts several beneficial properties to the conjugated molecule:

  • Enhanced Solubility: PEG linkers significantly increase the aqueous solubility of hydrophobic drugs and peptides, which is crucial for formulation and intravenous administration.

  • Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life in the bloodstream.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins and peptides, reducing their recognition by the immune system.

  • Increased Stability: PEGylation can protect the conjugated molecule from enzymatic degradation, enhancing its stability in biological environments.

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, connected by a discrete PEG4 spacer. This structure offers orthogonal reactivity, allowing for sequential and controlled conjugation to two different molecules. The monodispersity of discrete PEG linkers, like the PEG4 variant, ensures the production of homogeneous conjugates with predictable properties, a critical aspect for therapeutic development.

Comparative Analysis of PEG Linker Performance

The length of the PEG linker is a crucial parameter that can be modulated to fine-tune the properties of a bioconjugate. A comparative analysis of linkers with varying PEG chain lengths reveals a trade-off between pharmacokinetic advantages and in vitro potency.

Impact on Pharmacokinetics of Antibody-Drug Conjugates

Studies have demonstrated a clear correlation between PEG linker length and the pharmacokinetic profile of ADCs. Longer PEG chains generally lead to decreased clearance and prolonged half-life.

LinkerClearance (mL/day/kg)Key Observations
No PEG~15Rapid clearance from circulation.
PEG2~10Moderate improvement in clearance rate.
This compound (or similar PEG4) ~8 Significant reduction in clearance.
PEG8~7.5Further reduction in clearance, approaching a plateau.
Pendant 2 x PEG12Slower clearance than linear PEG24Pendant architectures can offer superior pharmacokinetic profiles compared to linear linkers of similar molecular weight.

Note: The data presented is a synthesis from multiple studies on different ADC constructs and should be considered as a general trend.

Impact on In Vitro Cytotoxicity

The effect of PEG linker length on the in vitro cytotoxicity of drug conjugates can be context-dependent. While in some cases the linker length has minimal impact, in others, particularly with smaller targeting moieties, longer PEG chains can lead to a decrease in potency due to steric hindrance.

LinkerRelative Cytotoxicity (IC50)Key Observations
No PEG1x (Baseline)Highest in vitro potency.
Short PEG Linkers (e.g., PEG2, PEG4 )~1x - 4.5x Often retains high potency, with some studies showing a modest decrease.
Long PEG Linkers (e.g., PEG8, 10kDa)~22xCan significantly reduce in vitro cytotoxicity.

Note: The actual impact on cytotoxicity is highly dependent on the specific antibody/peptide, payload, and target cell line.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful design and evaluation of bioconjugates. Below are representative methodologies for key experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a peptide incorporating the this compound linker.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
  • Drain the DMF.

2. First Amino Acid Coupling:

  • If the first amino acid is not pre-loaded on the resin, perform the coupling using a standard procedure with an Fmoc-protected amino acid, an activating agent (e.g., HCTU), and a base (e.g., DIPEA) in DMF.

3. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
  • Repeat the treatment once.
  • Wash the resin thoroughly with DMF.

4. Amino Acid/Linker Coupling:

  • To couple the next amino acid or the this compound linker, dissolve the Fmoc-protected amino acid or the linker (3 equivalents) and an activating agent (e.g., HCTU, 3 eq.) in DMF.
  • Add a base (e.g., DIPEA, 6 eq.) to the solution and pre-activate for 1-2 minutes.
  • Add the activated solution to the resin and agitate for 1-2 hours.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
  • Wash the resin with DMF.

5. Repeat Synthesis Cycle:

  • Repeat steps 3 and 4 for each subsequent amino acid and for the incorporation of the this compound linker.

6. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).
  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Conjugation of a PEGylated Peptide to an Antibody

This protocol describes the conjugation of a peptide containing a deprotected amine (from the this compound linker) to an antibody via an activated ester.

1. Antibody Preparation:

  • Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4) to remove any interfering substances.

2. Activation of the Linker's Carboxylic Acid (if applicable):

  • If the carboxylic acid end of the PEG linker on the peptide is to be conjugated to an amine on the antibody, activate it using an NHS ester formation reaction with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like EDC.

3. Conjugation Reaction:

  • Add the activated peptide-linker to the antibody solution at a desired molar ratio.
  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Purification of the ADC:

  • Purify the resulting ADC from unreacted peptide-linker and other reagents using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the potency of a bioconjugate on cancer cell lines.

1. Cell Culture:

  • Culture the target cancer cell line in the appropriate medium supplemented with serum and antibiotics.

2. Cell Seeding:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

3. Treatment:

  • Prepare serial dilutions of the bioconjugate, unconjugated drug, and relevant controls.
  • Add the treatments to the cells and incubate for a specified period (e.g., 72-96 hours).

4. Viability Assessment:

  • Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.

5. Data Analysis:

  • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Visualizing Workflows and Pathways

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and biological pathways.

Experimental Workflow for Comparative Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Peptide_Synth Peptide Synthesis with Fmoc-NH-PEGn-COOH (n=2, 4, 8) ADC_Conj Antibody-Drug Conjugation Peptide_Synth->ADC_Conj Purification Purification (HPLC/SEC) ADC_Conj->Purification QC Quality Control (Mass Spec, Purity) Purification->QC Stability In Vitro Stability Assay (Plasma) QC->Stability Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) QC->Cytotoxicity PK_Study Pharmacokinetic Study (in vivo) QC->PK_Study Comparative_Analysis Comparative Analysis of Linker Performance Stability->Comparative_Analysis Cytotoxicity->Comparative_Analysis PK_Study->Comparative_Analysis

Caption: A generalized workflow for the comparative analysis of ADCs with different PEG linker lengths.

Signaling Pathway for ADC Internalization and Drug Release

ADC_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Active Payload Lysosome->Payload Linker Cleavage & Drug Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Mechanism of Action

Caption: A simplified signaling pathway illustrating ADC internalization and payload release.

Conclusion

The selection of a PEG linker is a critical decision in the development of bioconjugates. This compound offers a balance of hydrophilicity, defined length, and synthetic versatility that makes it a valuable tool for many applications. As demonstrated, shorter to intermediate-length PEG linkers, such as PEG4, can provide significant improvements in pharmacokinetics without substantially compromising in vitro potency. However, the optimal PEG linker length is highly dependent on the specific molecular context, including the properties of the antibody or peptide, the nature of the payload, and the biological target. Therefore, a systematic and comparative evaluation, guided by the experimental protocols outlined in this guide, is essential for the rational design of effective and safe biotherapeutics.

References

A Comparative Guide to the Characterization of Fmoc-NH-PEG4-CH2COOH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug delivery, the purity and precise characterization of linker molecules are paramount. This guide provides a comparative analysis of the analytical characterization of Fmoc-NH-PEG4-CH2COOH, a widely used heterobifunctional PEG linker, with two common alternatives: Boc-NH-PEG4-CH2COOH and Azido-PEG4-COOH. The focus is on the key analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to ensure the identity, purity, and stability of these critical reagents.

Product Overview and Comparison

This compound and its alternatives are valuable tools in peptide synthesis, antibody-drug conjugates (ADCs), and PROTAC development. They share a common tetraethylene glycol (PEG4) spacer that imparts hydrophilicity and a terminal carboxylic acid for conjugation. The primary difference lies in the protecting group on the terminal amine, which dictates the deprotection strategy and orthogonality in synthetic workflows.

FeatureThis compoundBoc-NH-PEG4-CH2COOHAzido-PEG4-COOH
Protecting Group Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)Azide (B81097) (N₃)
Deprotection Condition Base-labile (e.g., Piperidine)Acid-labile (e.g., TFA)Reduction (e.g., PPh₃, H₂) or Click Chemistry
Molecular Formula C₂₅H₃₁NO₈C₁₆H₃₁NO₈C₁₁H₂₁N₃O₆
Molecular Weight 473.5 g/mol 365.42 g/mol 291.3 g/mol
Primary Application Solid-Phase Peptide Synthesis (SPPS), BioconjugationBioconjugation, Organic SynthesisClick Chemistry, Bioconjugation

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these linker molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are unique to the molecular structure.

¹H NMR Spectral Data Summary

CompoundKey ¹H NMR Signals (δ ppm) and Assignments
This compound ~7.2-7.8 : Aromatic protons of the Fmoc group.~4.2-4.4 : CH and CH₂ protons of the fluorenyl group.~3.6 : Methylene protons of the PEG4 backbone.~3.3-3.5 : Methylene protons adjacent to the amide and ether linkages.~2.5 : Methylene protons adjacent to the carboxylic acid.
Boc-NH-PEG4-CH2COOH ~3.6 : Methylene protons of the PEG4 backbone.~3.5 : Methylene protons adjacent to the ether linkages.~3.2 : Methylene protons adjacent to the carbamate.~2.5 : Methylene protons adjacent to the carboxylic acid.~1.4 : Methyl protons of the Boc group.
Azido-PEG4-COOH ~3.6-3.7 : Methylene protons of the PEG4 backbone.~3.4 : Methylene protons adjacent to the azide group.~2.6 : Methylene protons adjacent to the carboxylic acid.

¹³C NMR Spectral Data Summary

CompoundKey ¹³C NMR Signals (δ ppm) and Assignments
This compound ~172 : Carboxyl carbon.~156 : Carbonyl carbon of the Fmoc group.~141-144 : Quaternary aromatic carbons of the Fmoc group.~120-128 : Aromatic carbons of the Fmoc group.~70 : Methylene carbons of the PEG4 backbone.~67 : Methylene carbon of the fluorenyl group.~47 : Methine carbon of the fluorenyl group.~40 : Methylene carbon adjacent to the amide.
Boc-NH-PEG4-CH2COOH ~172 : Carboxyl carbon.~156 : Carbonyl carbon of the Boc group.~79 : Quaternary carbon of the Boc group.~70 : Methylene carbons of the PEG4 backbone.~40 : Methylene carbon adjacent to the carbamate.~28 : Methyl carbons of the Boc group.
Azido-PEG4-COOH ~172 : Carboxyl carbon.~70 : Methylene carbons of the PEG4 backbone.~50 : Methylene carbon adjacent to the azide group.
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of these linkers and for monitoring reaction progress during conjugation. Reversed-phase HPLC is the most common method used.

HPLC Performance Comparison

CompoundTypical Retention Time (Rt)Purity
This compound ~15-20 min>95%
Boc-NH-PEG4-CH2COOH ~10-15 min>95%
Azido-PEG4-COOH ~5-10 min>95%

Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, gradient, etc.) and are provided as a general guide.

Experimental Protocols

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra for the characterization of PEG linkers is as follows:

  • Sample Preparation : Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of at least -1 to 10 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

HPLC Protocol

A typical reversed-phase HPLC method for the analysis of these PEG linkers is outlined below:

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution : A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength of 214 nm and/or 254 nm (especially for the Fmoc-containing compound).

  • Sample Preparation : Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Injection Volume : 10-20 µL.

Visualizing the Workflow

The general workflow for the characterization of these linkers can be visualized as a logical progression from sample preparation to data analysis.

Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data_analysis Data Interpretation Sample PEG Linker Sample NMR NMR Spectroscopy Sample->NMR HPLC HPLC Analysis Sample->HPLC Structure Structural Verification NMR->Structure Purity Purity Assessment HPLC->Purity

Caption: A streamlined workflow for the characterization of PEG linkers.

Signaling Pathway of Application

These linkers are integral to the synthesis of complex biomolecules. For instance, in the creation of an antibody-drug conjugate (ADC), the linker first reacts with the antibody, followed by deprotection and subsequent conjugation to a cytotoxic drug.

ADC_Synthesis_Pathway Antibody Antibody Intermediate Antibody-Linker Conjugate Antibody->Intermediate Carbodiimide Coupling Linker This compound Linker->Intermediate Drug Cytotoxic Drug Final_ADC Antibody-Drug Conjugate (ADC) Drug->Final_ADC Deprotection Fmoc Deprotection (Piperidine) Intermediate->Deprotection Deprotection->Final_ADC Drug Conjugation

Caption: Synthetic pathway for an Antibody-Drug Conjugate (ADC).

A Comparative Guide to the Validation of Peptide Purity after Conjugation with Fmoc-NH-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for Ensuring the Quality of PEGylated Peptides.

The conjugation of peptides with linkers such as Fmoc-NH-PEG4-CH2COOH is a critical step in the development of advanced therapeutics and research tools. This process, aimed at enhancing solubility, stability, and pharmacokinetic properties, necessitates rigorous validation to ensure the purity and identity of the final conjugate. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of peptides following conjugation, supported by detailed experimental protocols and data-driven insights.

Core Analytical Techniques: A Head-to-Head Comparison

The validation of peptide purity post-conjugation relies on a suite of powerful analytical techniques, each offering distinct advantages and limitations. The most common and effective methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Capillary Electrophoresis (CE). A combination of these orthogonal methods is often employed for a comprehensive characterization.

Analytical Method Principle of Separation/Detection Information Provided Key Advantages Potential Limitations
RP-HPLC Differential partitioning based on hydrophobicity.Purity (% area), presence of unreacted peptide and linker, detection of hydrophobic impurities.Robust, reproducible, high-resolution for purity assessment, widely available.May not resolve isomers or conjugates with minor mass differences; limited structural information.
LC-MS Separation by hydrophobicity coupled with mass-to-charge ratio detection.Confirms molecular weight of the conjugate, identifies impurities and byproducts, provides structural information through fragmentation.High specificity and sensitivity, provides definitive identification of the conjugated peptide and impurities.Can be complex to operate, potential for ion suppression effects.
MALDI-TOF MS Ionization and time-of-flight mass analysis of a co-crystallized analyte-matrix sample.Rapid and accurate determination of the molecular weight of the conjugate, can analyze complex mixtures.High throughput, tolerant to some buffers and salts, provides a clear mass spectrum of the main product.May have lower resolution for heterogeneous samples compared to LC-MS, quantification can be challenging.
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in an electric field.High-resolution separation of charged species, can detect impurities with subtle charge differences.High efficiency and resolution, requires minimal sample volume, orthogonal to HPLC.Can be sensitive to sample matrix, less commonly used for routine purity analysis compared to HPLC.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific properties of the peptide-PEG4 conjugate.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for assessing the purity of peptide conjugates. The addition of the PEG4 linker will slightly increase the hydrophilicity of the peptide, leading to a shorter retention time compared to the unconjugated peptide.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

  • Sample Preparation: Dissolve the lyophilized peptide conjugate in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm and 280 nm
Injection Volume 20 µL

| Gradient | 5-95% B over 30 minutes |

Data Analysis: The purity of the peptide conjugate is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides unambiguous confirmation of the successful conjugation by determining the precise molecular weight of the product.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Materials:

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Sample Preparation: Prepare the sample as described for RP-HPLC, but use Mobile Phase A with formic acid.

LC-MS Conditions:

Parameter Condition
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Gradient 5-95% B over 15 minutes
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Range 300-2000 m/z

| Data Acquisition | MS1 scan followed by data-dependent MS/MS scans of the most abundant ions. |

Data Analysis: The molecular weight of the peptide conjugate is determined from the deconvoluted mass spectrum. MS/MS fragmentation data can be used to confirm the peptide sequence and locate the site of conjugation.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a rapid method for confirming the molecular weight of the final product.

Instrumentation:

  • MALDI-TOF Mass Spectrometer.

Materials:

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides.

  • Matrix Solution: Saturated solution of CHCA in 50% acetonitrile, 0.1% TFA.

  • Sample Preparation: Mix the peptide conjugate solution (approx. 1 mg/mL in water/ACN) with the matrix solution in a 1:1 ratio directly on the MALDI target plate. Allow the mixture to air dry to form crystals.

Instrumental Parameters:

Parameter Setting
Ionization Mode Positive Ion
Laser Intensity Optimized for signal intensity while minimizing fragmentation
Mass Range Broad range covering the expected molecular weight of the conjugate

| Detector | Reflector mode for higher resolution |

Data Analysis: The mass spectrum will show a prominent peak corresponding to the [M+H]+ ion of the peptide-PEG4 conjugate. The presence of a peak corresponding to the unconjugated peptide would indicate an incomplete reaction.

Capillary Electrophoresis (CE)

CE offers an orthogonal separation technique to HPLC, separating molecules based on their charge and size.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

Materials:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5.

  • Sample Preparation: Dissolve the peptide conjugate in the BGE to a concentration of 0.5-1 mg/mL.

CE Conditions:

Parameter Condition
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

| Detection | 214 nm |

Data Analysis: The electropherogram will show peaks corresponding to the different species in the sample. The purity is calculated based on the corrected peak areas.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical processes described above.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis start Peptide Conjugate (Lyophilized) dissolve Dissolve in Mobile Phase A start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (214/280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for peptide purity analysis by RP-HPLC.

LC_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Peptide Conjugate (Lyophilized) dissolve Dissolve in 0.1% Formic Acid start->dissolve inject Inject into UPLC System dissolve->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis (TOF/Orbitrap) ionize->analyze spectrum Generate Mass Spectrum analyze->spectrum deconvolute Deconvolute Spectrum spectrum->deconvolute identify Confirm MW & Identify Impurities deconvolute->identify

Caption: Workflow for peptide conjugate characterization by LC-MS.

MALDI_TOF_Workflow start Peptide Conjugate Solution mix Mix with Matrix Solution start->mix spot Spot on MALDI Target mix->spot dry Air Dry to Co-crystallize spot->dry analyze MALDI-TOF MS Analysis dry->analyze spectrum Generate Mass Spectrum analyze->spectrum confirm Confirm Molecular Weight spectrum->confirm

Caption: Workflow for molecular weight determination by MALDI-TOF MS.

Conclusion

The validation of peptide purity after conjugation with this compound is a critical quality control step that ensures the reliability and reproducibility of subsequent research and development activities. While RP-HPLC remains the gold standard for routine purity assessment, a comprehensive characterization is best achieved through the use of orthogonal methods. LC-MS provides invaluable confirmation of the conjugate's identity and the nature of any impurities. MALDI-TOF MS offers a rapid means of molecular weight determination, and Capillary Electrophoresis can provide high-resolution separation based on charge. The choice and combination of these techniques should be guided by the specific requirements of the project, including the need for quantitative purity data, structural elucidation of impurities, and throughput considerations. By employing a multi-faceted analytical approach, researchers can have high confidence in the quality of their peptide-PEG4 conjugates.

Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically influenced by the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and the overall therapeutic window of the ADC. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome or cleavage in the tumor microenvironment due to factors like lower pH or higher glutathione (B108866) concentrations.[1][2]Proteolytic degradation of the antibody backbone in the lysosome.[3][4][5]
Released Payload Unmodified, potent payload (e.g., MMAE).[3]Payload attached to the linker and an amino acid residue (e.g., Cys-linker-MMAF).[6]
Plasma Stability Generally lower, with potential for premature drug release.[3]Generally higher, leading to a more stable ADC in circulation.[3][4]
Bystander Effect High, due to the release of membrane-permeable payloads.[1][3]Low to negligible, as the released payload is often charged and less permeable.[3]
Off-Target Toxicity Higher potential due to premature release and bystander effect.[3]Lower potential due to higher stability and limited bystander effect.[3][6]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect, which can kill antigen-negative cells.[3][5]May be less effective against antigen-negative cells within the tumor.[5]

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies to provide a comparative overview of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in published literature.

In Vitro Cytotoxicity
ADC ConstructLinker TypeCell LineTarget AntigenIC50Citation(s)
Trastuzumab-vc-MMAECleavable (vc)SK-BR-3HER2+1.5 nM[7]
Trastuzumab-vc-MMAECleavable (vc)MCF7HER2->1000 nM[7]
mil40-15Non-cleavable (Cys-linker)BT-474HER2~1 x 10⁻¹¹ M[8]
mil40-15Non-cleavable (Cys-linker)MCF-7 (Bystander)HER2-negative~1 x 10⁻⁹ M[8]
Sulfatase-linker-ADCCleavable (sulfatase)HER2+ cellsHER261 and 111 pM[6]
Non-cleavable ADCNon-cleavableHER2+ cellsHER2609 pM[6]
Val-Ala-linker-ADCCleavable (Val-Ala)HER2+ cellsHER292 pM[6]
In Vivo Efficacy: Tumor Growth Inhibition
ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Citation(s)
23V-MMAECleavableJIMT-1 xenograft3 mg/kgSignificant TGI vs. placebo[9]
Erbitux-vc-PAB-MMAECleavable (vc-PAB)A549 xenograftNot specifiedEffective tumor growth inhibition[5]
ch14.18-MMAFNon-cleavableB78-D14 melanoma5 mg/kg, 5 dosesSignificant TGI vs. control[10]
Chi-Tn-MMAFNon-cleavableJurkat xenograft10 mg/kg, twice weekly for 3 weeksSignificant tumor growth delay[10]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the comparative efficacy of different linker technologies.

ADC_Mechanism General Mechanism of Action for ADCs cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Trafficking ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Bystander Cell (Antigen-Negative) CellDeath Cell Death (Apoptosis) BystanderCell->CellDeath Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker-Specific Payload Release PayloadRelease->BystanderCell PayloadRelease->CellDeath 5a. Action on Target Cell Experimental_Workflow Typical Experimental Workflow for ADC Efficacy Studies cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assay (IC50 Determination) Xenograft Xenograft Model Establishment Cytotoxicity->Xenograft Bystander Bystander Effect Assay Bystander->Xenograft Stability Plasma Stability Assay Stability->Xenograft Dosing ADC Administration Xenograft->Dosing Monitoring Tumor Growth & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Excision, etc.) Monitoring->Endpoint

References

A Comparative Guide to Alternatives for Fmoc-NH-PEG4-CH2COOH in Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate linker molecules is a critical step in the synthesis of peptide-drug conjugates, PROTACs, and other targeted therapeutics. Fmoc-NH-PEG4-CH2COOH is a widely utilized heterobifunctional linker, valued for its discrete tetraethylene glycol (PEG4) spacer that enhances solubility and provides a defined distance between conjugated molecules. However, a range of alternative linkers are available, each offering distinct advantages in terms of reactivity, stability, and cleavability that may be better suited for specific research applications. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols.

Key Alternatives and Their Physicochemical Properties

The primary alternatives to this compound can be categorized based on variations in the terminal functional group, the length of the PEG chain, the nature of the protecting group, and the cleavability of the linker.

Linker TypeKey FeaturesPrimary ApplicationsAdvantagesDisadvantages
Fmoc-NH-PEGn-COOH Variable PEG chain length (n=2, 6, 8, 12, etc.)Peptide synthesis, bioconjugationModulates solubility and spacingLonger chains may decrease cell permeability
Fmoc-NH-PEG4-Propionic Acid Propionic acid terminal groupSolid-phase peptide synthesisGreater stability under basic conditions compared to acetic acid derivatives[1]Potentially altered reactivity
Boc-NH-PEG4-COOH tert-Butyloxycarbonyl (Boc) protecting groupOrthogonal synthesis strategiesStable to bases, removed with acid[2][]Requires harsh acidic conditions for deprotection
Fmoc-NH-PEG4-Maleimide Maleimide (B117702) terminal groupThiol-specific conjugation (e.g., to cysteine residues)Highly selective and efficient reaction at neutral pH[4]Maleimide ring can undergo hydrolysis
Fmoc-NH-PEG4-NHS Ester N-Hydroxysuccinimide ester terminal groupAmine-specific conjugation (e.g., to lysine (B10760008) residues)High reactivity towards primary aminesSusceptible to hydrolysis in aqueous solutions
Cleavable Linkers (e.g., Val-Cit) Contains an enzymatically cleavable peptide sequenceAntibody-drug conjugates (ADCs)Controlled drug release in the target cell environment[5]Can be less stable in circulation
Non-Cleavable Linkers Forms a stable bond with the payloadADCsIncreased plasma stability, may offer a larger therapeutic windowRelies on lysosomal degradation of the antibody for drug release

Performance Comparison in Research Applications

The choice of linker significantly impacts the performance of the final conjugate. The following table summarizes key performance metrics for different linker types based on available literature.

Performance MetricThis compoundAlternative LinkersSupporting Data Insights
Peptide Synthesis Yield HighGenerally high for other Fmoc-PEG-acids. Can be influenced by PEG length and coupling reagents.Solid-phase peptide synthesis (SPPS) protocols are well-established for Fmoc-protected amino acids and PEG linkers, generally resulting in good yields.
Conjugation Efficiency High with primary aminesMaleimide linkers show high efficiency with thiols. NHS esters are efficient with amines but are hydrolysis-prone.The choice of reactive group is critical for achieving high conjugation efficiency and depends on the available functional groups on the target molecule.
Solubility Enhancement GoodIncreases with PEG chain length.PEGylation is a well-known strategy to improve the solubility of hydrophobic molecules.
In Vivo Stability High (non-cleavable)Cleavable linkers are designed to be labile under specific physiological conditions. Non-cleavable linkers offer high plasma stability.Non-cleavable linkers can lead to improved therapeutic index due to their stability in plasma.
Drug Release Profile N/A (non-cleavable)Cleavable linkers enable targeted drug release in response to stimuli like low pH or specific enzymes.Cleavable linkers are crucial for ADCs where the cytotoxic payload needs to be released inside the target cancer cell.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-PEG-COOH Linkers

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a PEG linker.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids

  • Fmoc-NH-PEGn-COOH linker

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Linker Incorporation: Couple the Fmoc-NH-PEGn-COOH linker using the same procedure as for amino acid coupling.

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol for Conjugation of a Peptide to a Thiol-Containing Molecule using a Maleimide-PEG Linker

Materials:

  • Peptide with a free N-terminal amine

  • NHS-PEGn-Maleimide

  • Thiol-containing molecule (e.g., a protein with a cysteine residue)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column for purification

Procedure:

  • Peptide-Linker Conjugation:

    • Dissolve the peptide and a 1.5-fold molar excess of NHS-PEGn-Maleimide in DMF or DMSO.

    • Add 5 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • React for 1-2 hours at room temperature.

    • Purify the peptide-PEG-maleimide conjugate by HPLC.

  • Thiol-Maleimide Reaction:

    • Dissolve the purified peptide-PEG-maleimide and the thiol-containing molecule in PBS at pH 7.2-7.4. A slight molar excess of the maleimide conjugate is often used.

    • React for 2-4 hours at room temperature or overnight at 4°C.

    • Monitor the reaction by HPLC or mass spectrometry.

  • Purification: Purify the final conjugate using size-exclusion chromatography to remove unreacted components.

Visualizing Workflows and Pathways

Experimental Workflow for SPPS

SPPS_Workflow Resin Fmoc-Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 CoupleAA Couple Fmoc-Amino Acid (DIC, Oxyma) Wash1->CoupleAA Wash2 Wash (DMF, DCM) CoupleAA->Wash2 Repeat Repeat for Peptide Sequence Wash2->Repeat Repeat->Deprotect1 Next Amino Acid CoupleLinker Couple Fmoc-PEG-Linker Repeat->CoupleLinker Incorporate Linker Wash3 Wash (DMF, DCM) CoupleLinker->Wash3 FinalDeprotect Final Fmoc Deprotection Wash3->FinalDeprotect Cleave Cleave from Resin (TFA Cocktail) FinalDeprotect->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a PEG linker.

Signaling Pathway for ADC Internalization and Drug Release

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Ab-Linker-Drug Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Linker Cleavage Target Cellular Target (e.g., DNA, Tubulin) Drug->Target Binding Apoptosis Apoptosis Target->Apoptosis Induces

Caption: A simplified signaling pathway illustrating the internalization and mechanism of action of an antibody-drug conjugate (ADC) with a cleavable linker.

References

The Influence of PEG Linker Length on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker component, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the overall performance of an ADC. Among various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) chains has emerged as a key strategy to modulate the pharmacokinetic (PK) properties of these complex biotherapeutics. This guide provides a comprehensive analysis of how PEG linker length impacts ADC pharmacokinetics, supported by experimental data and detailed methodologies to inform the development of next-generation ADCs.

The length of the PEG linker in an ADC is a critical design parameter that can significantly influence its solubility, stability, and in vivo disposition.[1] Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation.[1] The inclusion of hydrophilic PEG linkers can counteract this, allowing for higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the ADC.[1][2] Generally, increasing the length of the PEG linker can enhance the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs its plasma half-life.[3] This extended circulation time can lead to greater accumulation of the ADC in tumor tissues, potentially enhancing its efficacy.[3][4]

Comparative Pharmacokinetic Data

The selection of an optimal PEG linker length requires a careful balance between improving pharmacokinetic parameters and maintaining potent biological activity. The following table summarizes quantitative data from preclinical studies, offering a comparative view of how varying PEG linker lengths affect key pharmacokinetic parameters of ADCs. It is important to note that these data are synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.[3]

Linker ModificationADC ModelKey Pharmacokinetic ParametersObservationsReference
No PEG vs. PEGylated anti-CD30-MMAENon-PEGylated: Rapid ClearancePEGylated (PEG8, PEG12, PEG24): Slower ClearanceThe inclusion of a PEG8 side chain was the minimum length to achieve optimal slower clearance. Longer chains (PEG12, PEG24) did not offer a significant further advantage in this specific model.[3][5]
Varying PEG Length Generic ADC-MMAEPEG2, PEG4: Similar, lower tumor exposurePEG8, PEG12, PEG24: Similar, but significantly higher tumor exposureIncreasing PEG chain length led to increased plasma and tumor exposures, and lower plasma clearances. A binary effect was observed, with a significant improvement in tumor exposure for PEG lengths of 8 units or more.[6]
Varying PEG Length Affibody-MMAE ConjugateNo PEG: Half-life of 19.6 min4 kDa PEG: Half-life of 49.2 min10 kDa PEG: Half-life of 219.0 minFor smaller targeting proteins like affibodies, longer PEG chains dramatically increased the circulation half-life.[7]
Linear vs. Pendant PEG Trastuzumab-DM1Linear PEG24: Higher clearancePendant 2xPEG12: Slower clearanceThe architecture of the PEG linker, in addition to its total length, can impact the ADC's pharmacokinetic profile.[8][9]

Experimental Protocols

To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.

General Protocol for In Vivo Pharmacokinetic Study of ADCs with Varying PEG Linker Lengths

This protocol outlines a typical rodent study to evaluate and compare the pharmacokinetic profiles of ADCs with different PEG linker lengths.

1. Materials:

  • ADCs with varying PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24) and a non-PEGylated control.

  • Healthy rodents (e.g., female BALB/c mice, 6-8 weeks old, or Sprague-Dawley rats).[4][5]

  • Sterile, biocompatible buffer for ADC formulation (e.g., phosphate-buffered saline, PBS).

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).[4]

  • ELISA or LC-MS/MS instrumentation for ADC quantification.[4]

2. Procedure:

  • Dosing: Administer a single intravenous (IV) dose of each ADC (e.g., 3-5 mg/kg) to a cohort of animals.[4][5]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, 72 hours, and up to 14 days) post-injection.[4][6]

  • Sample Processing: Isolate plasma from the blood samples by centrifugation.

  • Quantification: Measure the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA method that typically captures the antibody portion of the conjugate.[1][4]

3. Data Analysis:

  • Plot the mean plasma concentration of the ADC versus time for each group.

  • Calculate key pharmacokinetic parameters (e.g., clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC)) using non-compartmental analysis software.[4][5]

  • Compare the pharmacokinetic profiles of the ADCs with different PEG linker lengths to the non-PEGylated control.

Visualizing Experimental Workflow and Mechanistic Rationale

To further clarify the process and underlying principles, the following diagrams are provided.

G cluster_0 ADC Preparation cluster_1 In Vivo Study cluster_2 Sample Analysis & Data Processing cluster_3 Comparative Analysis ADC_Control Non-PEGylated ADC Dosing IV Administration to Rodent Cohorts ADC_Control->Dosing ADC_PEG4 ADC with PEG4 Linker ADC_PEG4->Dosing ADC_PEG8 ADC with PEG8 Linker ADC_PEG8->Dosing ADC_PEG24 ADC with PEG24 Linker ADC_PEG24->Dosing Sampling Serial Blood Sampling Dosing->Sampling Quantification ELISA for ADC Concentration Sampling->Quantification PK_Analysis Pharmacokinetic Modeling (AUC, t½, CL) Quantification->PK_Analysis Comparison Comparison of PK Profiles PK_Analysis->Comparison

Figure 1. Experimental workflow for comparing the pharmacokinetics of ADCs with varying PEG linker lengths.

G PEG_Length Increase in PEG Linker Length Hydro_Radius Increased Hydrodynamic Radius of ADC PEG_Length->Hydro_Radius Renal_Clearance Reduced Renal Clearance Hydro_Radius->Renal_Clearance Half_Life Longer Plasma Half-Life (t½) Renal_Clearance->Half_Life Tumor_Accumulation Greater Tumor Accumulation Half_Life->Tumor_Accumulation Efficacy Potentially Improved In Vivo Efficacy Tumor_Accumulation->Efficacy

References

Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a bioconjugate. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to inform the selection process for applications such as antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticle drug delivery systems.

The fundamental difference between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution. Monodisperse PEGs are single molecular entities with a precise, discrete molecular weight, meaning each molecule has the exact same chain length.[1][2] In contrast, polydisperse PEGs are a heterogeneous mixture of PEG chains with varying lengths, characterized by an average molecular weight and a polydispersity index (PDI).[1][2] This seemingly subtle distinction has profound implications for the resulting bioconjugate's physicochemical properties, pharmacokinetics, and immunogenicity.

Key Advantages of Monodisperse PEG Linkers

The homogeneity of monodisperse PEG linkers offers several distinct advantages in drug development:

  • Improved Homogeneity and Reproducibility: The use of monodisperse PEGs results in a homogeneous final product with a consistent drug-to-antibody ratio (DAR) in ADCs, for example.[3] This uniformity simplifies characterization, enhances batch-to-batch reproducibility, and reduces the risks associated with product heterogeneity.

  • Predictable Pharmacokinetics: The well-defined structure of monodisperse PEG linkers leads to more predictable and consistent pharmacokinetic (PK) profiles. This allows for finer control over the drug's circulation half-life and biodistribution.

  • Simplified Analytical Characterization: The uniform molecular weight of monodisperse PEGs makes analytical characterization of the final conjugate more straightforward. This is beneficial for regulatory submissions and for ensuring product quality.

  • Reduced Immunogenicity: Some studies suggest that the heterogeneity of polydisperse PEGs may contribute to an increased risk of eliciting an immune response, including the generation of anti-PEG antibodies. The uniform structure of monodisperse PEGs may help mitigate this risk.

Advantages and Established Use of Polydisperse PEG Linkers

Despite the advantages of monodisperse PEGs, polydisperse PEGs have a long history of use in approved therapeutics and offer their own set of benefits:

  • Increased Hydrodynamic Size: The mixture of chain lengths in polydisperse PEGs can effectively increase the hydrodynamic radius of a protein or nanoparticle, which can shield it from renal clearance and recognition by the immune system, thereby extending its circulation time.

  • Cost-Effectiveness: The synthesis of polydisperse PEGs is generally less complex and therefore more cost-effective than the production of highly pure monodisperse PEGs.

  • Established Regulatory Precedent: A number of FDA-approved PEGylated drugs have been formulated with polydisperse PEGs, providing a well-established regulatory pathway.

Performance Comparison: Monodisperse vs. Polydisperse PEGs

The choice between monodisperse and polydisperse PEG linkers often depends on the specific application and the desired characteristics of the final product. The following tables summarize key performance differences based on available experimental data.

Physicochemical and In Vitro Properties
PropertyMonodisperse PEGPolydisperse PEGRationale
Molecular Weight Precise, single valueAverage value with a distribution (PDI > 1)By definition, monodisperse PEGs are single chemical entities, while polydisperse PEGs are a mixture of molecules with varying chain lengths.
Product Homogeneity High (e.g., uniform DAR in ADCs)Low (e.g., heterogeneous DAR in ADCs)The single molecular weight of monodisperse PEGs leads to a more uniform final product.
Batch-to-Batch Reproducibility HighLowThe defined composition of monodisperse PEGs ensures greater consistency between production batches.
Analytical Characterization SimplifiedComplexThe heterogeneity of polydisperse PEGs complicates analytical techniques used to characterize the final conjugate.
Protein Adsorption Significantly LowerHigherIn a study with PEGylated gold nanoparticles, monodisperse PEGs showed significantly less protein adsorption compared to their polydisperse counterparts, which is attributed to a more uniform and dense PEG layer.
Pharmacokinetic and In Vivo Performance (based on a comparative study of PEGylated Gold Nanoparticles)
ParameterMonodisperse PEG-AuNPsPolydisperse PEG-AuNPsKey Findings
Blood Circulation Half-life (t½) ~22-24 hours~9 hoursMonodisperse PEGylated nanoparticles exhibited a significantly longer circulation half-life.
Clearance LowerHigherThe polydisperse PEGylated nanoparticles were cleared more rapidly from the bloodstream.
Tumor Accumulation (at 24h) Significantly HigherLowerThe prolonged circulation of monodisperse PEGylated nanoparticles led to greater accumulation in tumor tissue.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and characterization of bioconjugates using amine-reactive PEG linkers.

Synthesis of a PEGylated Antibody

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Monodisperse or Polydisperse PEG-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice.

  • Quenching: Add a small amount of quenching buffer to stop the reaction by consuming any unreacted PEG-NHS ester.

  • Purification: Purify the PEGylated antibody from unreacted PEG linker and other reagents using size-exclusion chromatography or another suitable method.

Note on Polydisperse PEG Linkers: When using a polydisperse PEG-NHS ester, the molar excess is calculated based on the average molecular weight of the PEG. The resulting conjugate will be a heterogeneous mixture with a distribution of PEG chains per antibody.

Characterization of the PEGylated Antibody

Methods:

  • Size-Exclusion Chromatography (SEC-HPLC): To determine the extent of aggregation and to separate the PEGylated antibody from the unconjugated antibody and free PEG.

  • SDS-PAGE: To visualize the increase in molecular weight of the antibody after PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate. For conjugates with monodisperse PEGs, this will result in a discrete mass peak for each degree of PEGylation. For polydisperse PEGs, a broader distribution of masses will be observed.

  • Hydrophobic Interaction Chromatography (HIC): For ADCs, HIC can be used to separate species with different drug-to-antibody ratios.

Visualizing Workflows and Concepts

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Synthesis cluster_conjugation Conjugation & Purification Ab Monoclonal Antibody Ab_Mod Antibody Modification (e.g., reduction) Ab->Ab_Mod Conjugation Conjugation Reaction Ab_Mod->Conjugation Linker Monodisperse or Polydisperse PEG Linker Linker_Payload Linker-Payload Construct Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification ADC_Final Final ADC Product Purification->ADC_Final

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC).

Logical Relationship of PEG Dispersity and Product Attributes

PEG_Dispersity_Impact cluster_monodisperse Monodisperse PEG cluster_polydisperse Polydisperse PEG Mono_PEG Single Molecular Weight Mono_Product Homogeneous Product Mono_PEG->Mono_Product Mono_PK Predictable PK Mono_Product->Mono_PK Mono_Analysis Simplified Analysis Mono_PK->Mono_Analysis Poly_PEG Average Molecular Weight Poly_Product Heterogeneous Product Poly_PEG->Poly_Product Poly_PK Variable PK Poly_Product->Poly_PK Poly_Analysis Complex Analysis Poly_PK->Poly_Analysis

Caption: Impact of PEG dispersity on key product attributes.

References

The Pivotal Role of PEG4 Linkers in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component influencing a PROTAC's efficacy is the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers, particularly those with four ethylene (B1197577) glycol units (PEG4), have garnered significant attention for their favorable physicochemical properties. This guide provides an objective comparison of the performance of PROTACs synthesized with PEG4 linkers against alternatives, supported by experimental data, to inform the design of next-generation protein degraders.

PEG linkers are prized for their ability to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can improve their pharmacokinetic profiles. The flexibility of the PEG chain is also thought to be crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.

Comparative Efficacy of PROTACs: Spotlight on BRD4 and BCR-ABL Degraders

The impact of the linker is evident in the development of PROTACs targeting key cancer-related proteins such as Bromodomain-containing protein 4 (BRD4) and the fusion protein BCR-ABL.

BRD4-Targeting PROTACs

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and a key regulator of oncogene transcription. Several PROTACs have been developed to target BRD4, with variations in their linker composition significantly impacting their degradation efficiency.

For instance, a highly potent BRD4-targeting PROTAC, B24 , which incorporates a linker containing two PEG units, demonstrated remarkable efficacy in the MV4-11 acute myeloid leukemia (AML) cell line. It achieved a half-maximal degradation concentration (DC50) of 0.75 nmol/L and a maximum degradation (Dmax) of over 95%.[1] This highlights the potential of PEG-containing linkers in achieving potent degradation.

In contrast, studies on other well-known BRD4 degraders like MZ1 and ARV-825, which utilize different linker strategies, provide a basis for comparison. While direct side-by-side comparisons with a PEG4-linked equivalent are not always available, the data underscores the importance of linker optimization. For example, MZ1, which employs a VHL E3 ligase ligand, is noted for its preferential degradation of BRD4 over other BET family members.[2] ARV-825, a CRBN-recruiting PROTAC, is a potent pan-BET degrader.[3] The choice of linker, in conjunction with the warhead and E3 ligase ligand, dictates not only the potency but also the selectivity of the PROTAC.

PROTACTargetE3 LigaseLinker TypeCell LineDC50Dmax
B24 BRD4CRBN2 x PEG unitsMV4-110.75 nM>95%[1]
MZ1 BRD4 (preferential)VHLNot specified PEGH661, H8388 nM, 23 nMComplete at 100 nM[3]
ARV-825 BRD4CRBNNot specified PEGBurkitt's Lymphoma, 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported[3]
BCR-ABL-Targeting PROTACs

The BCR-ABL fusion protein is the causative agent in chronic myeloid leukemia (CML). PROTACs offer a promising strategy to overcome resistance to traditional tyrosine kinase inhibitors (TKIs) by degrading the BCR-ABL protein.

Studies on single amino acid-based PROTACs targeting BCR-ABL have revealed that the linker length is a critical determinant of efficacy. In one study, a PROTAC with a single PEG unit linker (Arg-PEG1-Dasa ) was found to be the most effective in downregulating BCR-ABL levels in K562 CML cells.[3] This PROTAC also exhibited the best anti-proliferative effect, with an IC50 value of less than 0.5 nM.[3] This suggests that for certain target-E3 ligase pairs, shorter PEG linkers may be optimal for inducing a productive ternary complex.

Conversely, other research has explored a range of linker types for BCR-ABL PROTACs, including alkyl chains and longer PEG chains. While imatinib-based PROTACs with alkyl linkers were found to be weak degraders, dasatinib-based PROTACs with PEG linkers of varying lengths showed more promise.[4] This underscores that there is no one-size-fits-all solution for linker design, and empirical testing is necessary to identify the optimal linker for each specific PROTAC.

PROTACTargetE3 LigaseLinker TypeCell LineIC50Degradation
Arg-PEG1-Dasa BCR-ABLN-end rule E3 ligase1 x PEG unitK562< 0.5 nM[3]Most efficient[3]
Dasatinib-based BCR-ABLcIAPVariable PEGNot specifiedNot specifiedEffective degradation[4]
Imatinib-based BCR-ABLcIAPAlkylNot specifiedNot specifiedWeak degradation[4]

Experimental Protocols

To ensure the reproducibility and accurate assessment of PROTAC efficacy, detailed experimental protocols are essential.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

Western blotting is a fundamental technique to quantify the reduction in the target protein levels following PROTAC treatment.

1. Cell Treatment and Lysis:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations and add Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

3. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein remaining relative to the vehicle control.

  • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assays (IC50 Determination)

Cell viability assays are crucial for assessing the functional consequences of target protein degradation.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density.

  • After overnight incubation, treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).

2. Viability Assessment (using MTT assay as an example):

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

3. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

  • Plot the percentage of cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4, BCR-ABL) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation signal Degradation Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture 1. Cell Culture (e.g., MV4-11, K562) PROTAC_Treatment 2. PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Western_Blot 3a. Western Blot (DC50, Dmax) PROTAC_Treatment->Western_Blot Viability_Assay 3b. Cell Viability Assay (IC50) PROTAC_Treatment->Viability_Assay Data_Analysis_invitro 4. Data Analysis Western_Blot->Data_Analysis_invitro Viability_Assay->Data_Analysis_invitro Xenograft_Model 1. Xenograft Model Establishment PROTAC_Admin 2. PROTAC Administration Xenograft_Model->PROTAC_Admin Tumor_Monitoring 3. Tumor Growth Monitoring PROTAC_Admin->Tumor_Monitoring Endpoint_Analysis 4. Endpoint Analysis (Tumor size, Protein levels) Tumor_Monitoring->Endpoint_Analysis Data_Analysis_invivo 5. Data Analysis Endpoint_Analysis->Data_Analysis_invivo

General experimental workflow for PROTAC efficacy studies.

References

A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity.[1] These chemical moieties temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence.[1] This guide provides a comprehensive comparison of three of the most widely used α-amino protecting groups: Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz).[1] This analysis is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.

The choice of a protecting group fundamentally dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).[1] The primary distinction between these groups lies in their lability—the chemical conditions required for their removal.[1] Fmoc is base-labile, Boc is acid-labile, and Cbz is typically removed by hydrogenolysis.[1][2] This difference in deprotection chemistry forms the basis of their "orthogonality," allowing for the selective removal of one type of protecting group without affecting another.[1][2]

At a Glance: Key Characteristics of Fmoc, Boc, and Cbz

CharacteristicFmoc (Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)
Deprotection Condition Base-labile (e.g., 20% piperidine (B6355638) in DMF)[]Acid-labile (e.g., TFA)[2]Hydrogenolysis (e.g., H₂/Pd)[2]
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS), Solution-Phase SynthesisSolution-Phase Synthesis[1]
Key Advantages Orthogonal to acid-labile side-chain protecting groups; Milder final cleavage conditions (TFA); Automation-friendly.[1]Robust and well-established; Can be advantageous for hydrophobic peptides to reduce aggregation.[1][4]Stable to a wide range of conditions; Useful in solution-phase synthesis for fragment condensation.[1]
Common Side Reactions Aspartimide formation, Diketopiperazine formation at the dipeptide stage, Racemization.[1]Formation of t-butyl cation leading to alkylation of sensitive residues (e.g., Trp, Met); Requires strong acid for final cleavage (e.g., HF).[1]Catalyst poisoning; Incomplete deprotection; Side reactions with sulfur-containing amino acids.[1]
Typical Yields (SPPS) Generally high, often exceeding 99% per coupling step.[1][]High, but can be affected by aggregation in long sequences.[1]Not typically used in modern SPPS.[1]
Purity High, but can be compromised by side reactions.[1]High, but harsh final cleavage can generate byproducts.[1]Variable, dependent on purification after each step.[1]

Experimental Workflows and Mechanisms

The following diagrams illustrate the typical experimental workflows for Fmoc- and Boc-based Solid-Phase Peptide Synthesis (SPPS) and the protection/deprotection mechanism of the Cbz group.

Fmoc_SPPS_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Chain Elongation Final_Cleavage Final Cleavage from Resin (TFA) Wash2->Final_Cleavage Final Cycle Repeat->Deprotection End Peptide Final_Cleavage->End Boc_SPPS_Workflow Start Boc-AA-Resin Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Wash1 DCM Wash Neutralization->Wash1 Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Wash1->Coupling Wash2 DCM/DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Chain Elongation Final_Cleavage Final Cleavage from Resin (HF) Wash2->Final_Cleavage Final Cycle Repeat->Deprotection End Peptide Final_Cleavage->End Cbz_Protection_Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amino_Acid Amino Acid (H₂N-CHR-COOH) Protected_AA Cbz-Protected Amino Acid Amino_Acid->Protected_AA Base (e.g., NaHCO₃) Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Protected_AA Protected_Peptide Cbz-Protected Peptide Deprotected_Peptide Deprotected Peptide Protected_Peptide->Deprotected_Peptide H₂, Pd/C Byproducts Toluene + CO₂ Protected_Peptide->Byproducts Hydrogenolysis

References

Safety Operating Guide

Proper Disposal of Fmoc-NH-PEG4-CH2COOH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Fmoc-NH-PEG4-CH2COOH, a heterobifunctional PEG linker commonly used in bioconjugation, peptide synthesis, and drug delivery applications. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Core Principles of Disposal

The fundamental principle for the disposal of this compound is to manage it as a hazardous chemical waste. This approach is dictated by the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which, along with its byproducts and associated solvents, requires specialized handling.[1][2] While the polyethylene (B3416737) glycol (PEG) portion of the molecule is considered biodegradable, the overall disposal protocol must address the chemical hazards of the entire compound and its common reagents.[3]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.Avoids inhalation of dust particles.[1]

Disposal Procedures for Solid and Liquid Waste

Proper segregation and handling of solid and liquid waste streams are crucial for safe and compliant disposal.

Unused or Expired Solid this compound

Solid waste includes the pure compound, as well as contaminated items such as weighing paper, gloves, and pipette tips.[1]

Step-by-Step Disposal Protocol:

  • Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible container. If possible, use the original container.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound"), the accumulation start date, and a clear indication of the primary hazard (e.g., "Chemical Waste for Incineration").

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.

  • Disposal: Arrange for pickup and disposal through your institution's licensed chemical waste management service.

Liquid Waste from Experimental Procedures

Liquid waste is primarily generated during the cleavage of the Fmoc protecting group, a common step in its application. This waste stream typically contains the this compound, solvents such as dimethylformamide (DMF), and a base like piperidine.

Step-by-Step Disposal Protocol:

  • Collection: Collect all liquid waste, including reaction mixtures, washings, and deprotection solutions, in a designated, properly labeled hazardous waste container.

  • Labeling: The container label must be marked with "Hazardous Waste" and a complete list of its chemical constituents (e.g., "DMF, Piperidine, Fmoc-byproducts").

  • Storage: Securely close the container when not in use and store it in a designated satellite accumulation area, away from drains and incompatible materials.

  • Disposal: Follow your institution's established procedures for the pickup and disposal of hazardous liquid waste.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an absorbent material to contain and clean up any liquid spills. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Decontamination: Clean the affected area with soap and water or an appropriate solvent.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

  • Personal Hygiene: Thoroughly wash your hands after the cleanup is complete.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste streams.

G This compound Disposal Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste SolidWaste Unused/Expired Solid or Contaminated Materials SolidContainer Label as 'Hazardous Waste' (this compound) SolidWaste->SolidContainer SolidStorage Store in Designated Hazardous Waste Area SolidContainer->SolidStorage SolidDisposal Dispose via Licensed Chemical Waste Vendor SolidStorage->SolidDisposal LiquidWaste Liquid Waste from Experiments (e.g., Fmoc Deprotection) LiquidContainer Label as 'Hazardous Waste' (List all constituents) LiquidWaste->LiquidContainer LiquidStorage Store in Designated Hazardous Waste Area LiquidContainer->LiquidStorage LiquidDisposal Dispose via Licensed Chemical Waste Vendor LiquidStorage->LiquidDisposal Start Identify Waste Type Start->SolidWaste Solid Start->LiquidWaste Liquid

References

Safeguarding Your Research: A Guide to Handling Fmoc-NH-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is of utmost importance. This guide provides crucial safety and logistical information for the proper handling of Fmoc-NH-PEG4-CH2COOH, a bifunctional linker commonly used in peptide synthesis, drug delivery, and bioconjugation. Adherence to these procedures will minimize risks and support the integrity of your research.

Essential Safety Information

While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, it is crucial to handle it with care, as the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] Standard laboratory safety protocols should always be followed.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is the first line of defense against potential exposure. The following personal protective equipment is recommended when handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety GogglesTightly fitting safety goggles are essential to protect from potential dust particles or splashes.[1] For enhanced protection, an 8-inch minimum face shield is also recommended.[2] All eye protection should be NIOSH (US) or EN 166 (EU) approved.[2]
Hand Protection Chemical-resistant glovesHandle with gloves inspected prior to use.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
Body Protection Laboratory CoatA lab coat should be worn to protect skin and clothing. For handling powders that may form dust, ensure the lab coat fits well to minimize exposed skin.
Respiratory Protection Not generally requiredFor routine handling in a well-ventilated area, respiratory protection is not typically necessary. If dust formation is significant, a NIOSH-approved respirator may be appropriate based on a risk assessment.
Operational Plan: Step-by-Step Handling Procedure

This section provides a detailed protocol for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage.

  • Store the container in a cool, dry, and well-ventilated location at the recommended temperature of -20°C.

  • Keep the container tightly sealed to prevent moisture absorption and contamination.

2. Preparation and Weighing:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust.

  • Take care to avoid the formation of dust and aerosols during weighing and transfer.

  • Use appropriate tools, such as a spatula, to handle the solid material.

3. Experimental Use:

  • When using this compound in reactions, ensure that all glassware is clean and dry.

  • The Fmoc group can be removed under basic conditions to yield a free amine.

  • The terminal carboxylic acid can be reacted with primary amines using activators like EDC or HATU to form a stable amide bond.

  • Avoid contact with strong oxidizing agents.

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and before leaving the laboratory.

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Chemical Waste:

    • Collect waste material in a designated and properly labeled chemical waste container.

    • For spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth, and then place it in a chemical waste container.

    • Do not flush the chemical down the sewer.

  • Empty Containers:

    • Empty containers may retain product residue and should be treated as chemical waste.

    • Dispose of empty containers in the same manner as the chemical itself.

Visual Guidance

To further clarify the procedural steps for safe handling and decision-making for personal protective equipment, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_cleanup Post-Handling & Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Ventilation Work in Fume Hood Store->Ventilation Weigh Weigh Carefully Ventilation->Weigh Use Experimental Use Weigh->Use Hygiene Wash Hands Thoroughly Use->Hygiene Spill Clean Spills Use->Spill Waste Collect Chemical Waste Hygiene->Waste Spill->Waste Dispose Dispose via Certified Vendor Waste->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

PPEDecisionTree cluster_ppe Required Personal Protective Equipment cluster_additional_ppe Additional Measures Start Handling this compound LabCoat Lab Coat Start->LabCoat Gloves Chemical-Resistant Gloves Start->Gloves Goggles Safety Goggles Start->Goggles DustRisk Is there a risk of dust or aerosol formation? Start->DustRisk FumeHood Use Chemical Fume Hood DustRisk->FumeHood Yes Respirator Consider NIOSH-Approved Respirator DustRisk->Respirator Yes (if significant)

Caption: Decision tree for selecting the appropriate Personal Protective Equipment (PPE).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.